Crizotinib-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-LJIFSARKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Crizotinib-d5: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical applications of Crizotinib-d5. The information is intended to support research and development activities by providing a solid foundation of the molecule's characteristics and its use as a critical reagent in bioanalytical assays.
Core Chemical Properties and Structure
This compound is the deuterated analog of Crizotinib, a potent and selective dual inhibitor of c-MET and ALK tyrosine kinases. The incorporation of five deuterium atoms into the piperidine ring of the molecule makes it an ideal internal standard for mass spectrometry-based quantification of Crizotinib in biological matrices. This stable isotope-labeled version shares the same chemical and physical properties as Crizotinib, but its increased mass allows for clear differentiation in mass spectrometric analysis.
Chemical Structure
The chemical structure of this compound is presented below:
(R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d5)-1H-pyrazol-4-yl]pyridin-2-amine
A visual representation of the chemical structure would be placed here in a full whitepaper.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O | [1] |
| Molecular Weight | ~455.4 g/mol | [1] |
| CAS Number | 1395950-84-1 ((R)-enantiomer) | [1] |
| Appearance | Solid | [1] |
| Melting Point | 197 - 199°C | |
| Solubility | Soluble in Chloroform and Methanol | [1] |
| Storage | Store at -20°C |
Synthesis of this compound
The synthesis of deuterated Crizotinib, specifically a racemic [D9]crizotinib, has been described in the literature. This multi-step synthesis provides a pathway to obtain the stable isotope-labeled internal standard necessary for quantitative bioanalysis.
Synthetic Pathway Overview
A detailed, multi-step synthesis for a deuterated analog of Crizotinib ([D9]crizotinib) has been reported, which can be adapted for this compound. The key steps involve:
-
Preparation of Deuterated Intermediates: The synthesis starts with the preparation of deuterated building blocks. For instance, a base-catalyzed H/D exchange using heavy water (D₂O) can be employed to introduce deuterium atoms into key precursor molecules.
-
Coupling Reactions: Subsequent steps involve coupling these deuterated intermediates to construct the core structure of Crizotinib.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity for its use as an internal standard.
A publication by Ao et al. (2018) outlines a 14-step synthesis for racemic [D9]crizotinib, which provides a comprehensive example of such a synthetic route.[2][3]
Experimental Protocols: Bioanalytical Applications
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Crizotinib in biological samples such as plasma.[4]
General Protocol for Quantification of Crizotinib in Plasma
The following provides a generalized experimental protocol based on published methods for the quantification of Crizotinib in human plasma using this compound as an internal standard.
3.1.1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add a known amount of this compound solution (internal standard).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3.1.2. Liquid Chromatography (LC) Conditions
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
3.1.3. Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Crizotinib | m/z 450.2 → 260.2 |
| This compound | m/z 455.2 → 265.2 (example, exact transition may vary) |
| Collision Energy | Optimized for each transition |
| Source Temperature | ~150 °C |
| Desolvation Gas Temperature | ~400 °C |
Data Analysis
The concentration of Crizotinib in the plasma samples is determined by calculating the peak area ratio of the analyte (Crizotinib) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Crizotinib against their corresponding concentrations. The concentration of Crizotinib in the unknown samples is then interpolated from this calibration curve.
Visualizations
Logical Relationship of this compound in Bioanalysis
The following diagram illustrates the logical workflow of using this compound as an internal standard for the quantification of Crizotinib in a biological matrix.
Caption: Workflow for the quantification of Crizotinib using this compound as an internal standard.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided information on its chemical properties, synthesis, and analytical applications is intended to facilitate its effective use in research settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and Purification of Crizotinib-d5: An In-depth Technical Guide for Research Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Crizotinib-d5, a deuterated internal standard essential for the accurate quantification of Crizotinib in preclinical and clinical research. This document outlines a detailed, multi-step synthetic pathway, purification protocols, and analytical characterization methods. Furthermore, it includes a summary of the key signaling pathways inhibited by Crizotinib to provide a broader context for its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling cascades are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met (hepatocyte growth factor receptor, HGFR), and ROS1 tyrosine kinases.[1][2][3] It is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor specific genetic alterations in these kinases.[4][5] The constitutive activation of these signaling pathways, often through chromosomal rearrangements resulting in fusion proteins (e.g., EML4-ALK), drives oncogenesis by promoting uncontrolled cell proliferation and survival.[4][6] Crizotinib effectively inhibits these aberrant signaling cascades.[4]
For robust pharmacokinetic and pharmacodynamic (PK/PD) studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, where five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the precise quantification of Crizotinib in biological matrices.[7] This guide details a 14-step synthetic route to produce racemic this compound ([D9]Crizotinib has also been synthesized, but this guide focuses on the more commonly available d5 variant), its purification, and analytical characterization.
Crizotinib's Mechanism of Action: Key Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK, c-MET, and ROS1, thereby blocking downstream signaling pathways that are critical for tumor cell growth and survival.
ALK Signaling Pathway
Oncogenic fusion proteins, such as EML4-ALK, lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and activating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and inhibit apoptosis. Crizotinib binds to the ATP-pocket of the ALK kinase domain, preventing its phosphorylation and subsequent downstream signaling.
c-MET Signaling Pathway
The c-MET receptor is activated upon binding to its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as RAS-MAPK and PI3K-AKT. Aberrant c-MET activation, through overexpression, amplification, or mutation, can drive tumor growth, invasion, and metastasis. Crizotinib inhibits c-MET kinase activity, thereby blocking these oncogenic signals.
ROS1 Signaling Pathway
Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in fusion proteins with a constitutively active kinase domain. These ROS1 fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, to promote cell proliferation and survival. Crizotinib is a potent inhibitor of ROS1 kinase activity.
Synthesis of this compound
The synthesis of racemic this compound is a multi-step process. A representative 14-step synthesis is outlined below, with key deuterium incorporation steps highlighted. This pathway is based on the work of Ao et al. (2018) and other published synthetic routes for Crizotinib.
Synthetic Workflow
Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and available starting materials.
Step 1-4: Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This key intermediate provides the piperidine-pyrazole moiety for the final molecule. The synthesis involves protection of 4-hydroxypiperidine, followed by mesylation, reaction with 4-iodo-1H-pyrazole, and subsequent borylation.
-
Protocol:
-
Protection: React 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane, DCM) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Mesylation: The protected alcohol is then reacted with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) in DCM to form the mesylate.
-
Pyrazole Formation: The mesylate is reacted with 4-iodo-1H-pyrazole in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) to yield tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Borylation: The iodo-pyrazole intermediate is subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent such as dimethyl sulfoxide (DMSO).
-
Step 5-6: Synthesis of (R,S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol-d5
These steps are critical for the introduction of deuterium atoms.
-
Protocol:
-
H/D Exchange: 2,6-Dichloro-3-fluoroacetophenone is subjected to a base-catalyzed hydrogen-deuterium exchange. This is achieved by stirring the acetophenone in the presence of a base (e.g., sodium deuteroxide, NaOD) in deuterium oxide (D₂O) and a co-solvent like 1,4-dioxane at an elevated temperature. This step is repeated to ensure high deuterium incorporation at the methyl group.
-
Reduction: The resulting deuterated acetophenone is then reduced using sodium borodeuteride (NaBD₄) in a deuterated solvent such as methanol-d4 (CD₃OD) to yield the racemic deuterated alcohol.
-
Step 7-9: Synthesis of the Deuterated Pyridine Intermediate
-
Protocol:
-
Mitsunobu Reaction: The deuterated alcohol is coupled with 3-hydroxy-2-nitropyridine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in an anhydrous solvent like tetrahydrofuran (THF).
-
Nitro Reduction: The nitro group of the resulting ether is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation.
-
Bromination: The aminopyridine is then regioselectively brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
-
Step 10-11: Final Assembly and Deprotection
-
Protocol:
-
Suzuki Coupling: The deuterated bromopyridine intermediate is coupled with the piperidine-pyrazole-boronate intermediate via a Suzuki coupling reaction. This is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or cesium carbonate) in a solvent mixture such as toluene/water or DMF.
-
Deprotection: The Boc protecting group on the piperidine nitrogen is removed by treatment with a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid (TFA) in DCM.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of deuterated Crizotinib. It should be noted that step-by-step yields are often not reported in the literature for the synthesis of isotopically labeled compounds, which are typically prepared on a smaller scale than the non-labeled active pharmaceutical ingredient.
| Step | Reaction | Reagents/Conditions | Reported Yield/Purity | Reference |
| 1-11 | Complete 14-step synthesis of racemic [D9]Crizotinib | As described in the protocols | Final Purity: 99.62% | [8][9] |
| 10 | Suzuki Coupling (non-deuterated) | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O | >90% | Patent US9604966B2 |
| 11 | Boc Deprotection (non-deuterated) | 5% HCl in MeOH | Not specified | [9] |
Purification of this compound
Purification of the final this compound product and its intermediates is crucial to ensure high purity for its use as an internal standard. A combination of chromatographic techniques and recrystallization is typically employed.
Purification Workflow
Experimental Protocols
4.2.1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The exact gradient will depend on the polarity of the impurities.
-
Procedure:
-
The crude product is dissolved in a minimum amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel.
-
The dried silica with the adsorbed product is loaded onto a pre-packed silica gel column.
-
The column is eluted with the mobile phase gradient.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure.
-
4.2.2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization of Crizotinib is a mixture of ethanol and water or ethyl acetate and heptane.
-
Procedure:
-
The partially purified product is dissolved in a minimum amount of the hot solvent.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed by various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Method: Reversed-phase HPLC is used to determine the chemical purity of this compound. Chiral HPLC can be used to separate the R and S enantiomers.
-
Typical Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV at 267 nm.
-
-
Typical Conditions (Chiral Separation):
-
Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and methanol with a small amount of an amine modifier (e.g., diethylamine).
-
Mass Spectrometry (MS)
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected m/z:
-
Crizotinib: [M+H]⁺ ≈ 450.1
-
This compound: [M+H]⁺ ≈ 455.1
-
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern. Characteristic fragment ions for Crizotinib include m/z 260.2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. In ¹H NMR of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
Expected Changes in ¹H NMR for this compound:
-
Disappearance or significant reduction of signals corresponding to the protons on the piperidine ring at positions 3, 3, 4, 5, and 5.
-
Summary of Analytical Data
| Technique | Purpose | Expected Results for this compound |
| HPLC (Reversed-Phase) | Chemical Purity | Single major peak with a purity of >99% |
| HPLC (Chiral) | Enantiomeric Purity | Separation of R and S enantiomers |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | [M+H]⁺ at m/z ≈ 455.1 |
| High-Resolution MS (HRMS) | Elemental Composition | Confirmation of the molecular formula C₂₁H₁₇D₅Cl₂FN₅O |
| ¹H NMR | Structural Confirmation | Absence or reduction of proton signals at deuterated positions |
| ¹³C NMR | Structural Confirmation | Carbon signals corresponding to the deuterated positions will show altered splitting patterns or be less intense |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound for research purposes. The detailed methodologies and visual aids are intended to support researchers in the preparation of this essential internal standard. The successful synthesis and rigorous purification of this compound are paramount for obtaining accurate and reliable data in pharmacokinetic and other quantitative studies of Crizotinib.
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Gene - ROS1 [maayanlab.cloud]
Navigating the Stability and Storage of Crizotinib-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Crizotinib-d5, a deuterated internal standard crucial for the accurate quantification of Crizotinib in pharmacokinetic and metabolic studies. Understanding the stability profile of this compound is paramount for ensuring data integrity and reliability in research and drug development. This document outlines storage recommendations, summarizes stability data under various stress conditions, provides detailed experimental protocols for stability-indicating assays, and illustrates the key signaling pathways affected by Crizotinib.
Core Stability and Storage Recommendations
Proper handling and storage are critical to maintain the integrity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound (Solid Form)
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | ≥ 4 years[1] |
| Short-term Storage | Room Temperature | Suitable for shipping in the continental US; may vary elsewhere. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Forced Degradation and Stability Profile
Forced degradation studies, primarily conducted on the non-deuterated parent compound Crizotinib, provide valuable insights into the potential degradation pathways of this compound under various stress conditions. These studies are essential for the development of stability-indicating analytical methods. Crizotinib has been shown to be susceptible to oxidative degradation, while it exhibits relative stability under hydrolytic, photolytic, and thermal stress.[2][3]
Table 3: Summary of Forced Degradation Studies on Crizotinib
| Stress Condition | Reagents and Conditions | Observations |
| Acid Hydrolysis | 0.5 M HCl, room temperature, 6 hours | Stable |
| Base Hydrolysis | 0.5 M NaOH, room temperature, 6 hours | Stable |
| Oxidation | 10% H₂O₂, room temperature, 6 hours | Significant degradation observed[2][3] |
| Thermal (Solution) | 80°C in a water bath, 6 hours | Stable |
| Thermal (Solid) | 100°C dry heat, 24 hours | Stable |
| Photolysis | Photostability simulator | Stable |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Crizotinib.
Protocol 1: Forced Degradation Study[2]
This protocol outlines the conditions for inducing degradation of the drug substance to identify potential degradation products and develop a stability-indicating method.
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of Crizotinib and transfer it to a 5 mL volumetric flask.
-
Dissolve the solid in 2 mL of ethanol.
-
Make up the volume to the mark with ultrapure water to achieve a final concentration of 200 µg/mL.
-
Use a mixture of water and ethanol (3:2 v/v) as a diluent for all experiments.
-
-
Acid Hydrolysis:
-
To 2 mL of the Crizotinib stock solution, add 0.5 mL of 0.5 M HCl.
-
Keep the solution at room temperature for 6 hours.
-
Neutralize the solution with 0.5 mL of 0.5 M NaOH.
-
Dilute the final solution to 5 mL with the diluent.
-
-
Base Hydrolysis:
-
To 2 mL of the Crizotinib stock solution, add 0.5 mL of 0.5 M NaOH.
-
Keep the solution at room temperature for 6 hours.
-
Neutralize the solution with 0.5 mL of 0.5 M HCl.
-
Dilute the final solution to 5 mL with the diluent.
-
-
Oxidative Degradation:
-
Mix 2 mL of the Crizotinib stock solution with 1 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 6 hours.
-
Dilute the final solution to 5 mL with the diluent.
-
-
Thermal Degradation (Solution):
-
Keep 2 mL of the 200 µg/mL standard solution in a water bath at 80°C for 6 hours.
-
Dilute the resulting solution to 5 mL with the diluent.
-
-
Thermal Degradation (Solid):
-
Expose solid Crizotinib to dry heat at 100°C for 24 hours.
-
After heating, accurately weigh 1 mg of the sample, transfer it to a 5 mL volumetric flask, and dissolve it in the diluent.
-
-
Analysis:
-
Analyze all the stressed samples using a suitable stability-indicating HPLC or UPLC method.
-
Protocol 2: Stability-Indicating RP-HPLC Method[4][5]
This protocol provides a framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate Crizotinib from its degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
For the analysis of Crizotinib in plasma, a liquid-liquid extraction procedure can be employed.[4]
-
Signaling Pathways Inhibited by Crizotinib
Crizotinib is a potent inhibitor of several receptor tyrosine kinases, primarily ALK, c-MET, and ROS1.[7][8] The constitutive activation of these kinases through genetic alterations is a key driver in certain cancers. The diagram below illustrates the downstream signaling pathways that are inhibited by Crizotinib.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a comprehensive stability study of a pharmaceutical compound like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. madridge.org [madridge.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]
Navigating the Preclinical Landscape: The Pharmacokinetic Profile of Crizotinib in Animal Models
A Note on Deuterated Analogs: While the focus of this guide is the pharmacokinetic profile of Crizotinib-d5, a comprehensive search of publicly available scientific literature did not yield specific in vivo pharmacokinetic data for this deuterated analog in animal models. The synthesis of deuterium-labeled Crizotinib has been described for its use as an internal standard in clinical sample analysis[1]. This technical guide will therefore focus on the extensive preclinical pharmacokinetic data available for the parent compound, Crizotinib, in various animal models. This information provides a critical foundation for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are anticipated to be largely comparable to its deuterated form.
Executive Summary
Crizotinib, a potent oral inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met), has a well-characterized preclinical pharmacokinetic profile that has supported its clinical development.[2][3] This guide provides an in-depth summary of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways based on studies in various animal models. The data is presented to aid researchers, scientists, and drug development professionals in understanding the in vivo behavior of this important therapeutic agent.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Crizotinib observed in different animal models. These studies are crucial for establishing dose-response relationships and predicting human pharmacokinetics.
Table 1: Single-Dose Pharmacokinetics of Crizotinib in Mice
| Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Athymic nu/nu | 100 | Oral | - | - | - | - | [4] |
| SCID/beige | - | Oral | - | - | - | - | [3] |
Further detailed quantitative values for Cmax, Tmax, AUC, and T½ for mice were not available in the provided search results. The studies focused on pharmacodynamic outcomes and tumor growth inhibition.
Table 2: Pharmacokinetic Parameters of Crizotinib in Dogs
| Breed | Dose (mg/kg) | Route | Key Findings | Reference |
| Beagle | 10 | Oral | Primarily eliminated in feces (62.47% in males, 85.36% in females) with minor urinary excretion (~2%). | [4] |
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for dogs were not detailed in the provided search results.
Experimental Protocols
A fundamental aspect of interpreting pharmacokinetic data is a thorough understanding of the experimental conditions under which it was generated. Below are summaries of typical methodologies employed in the preclinical evaluation of Crizotinib.
Animal Models and Dosing
-
Mouse Models: Athymic nu/nu mice implanted with H3122 non-small-cell lung carcinoma xenografts and severe combined immunodeficient/beige (SCID/beige) mice with Karpas299 anaplastic large-cell lymphoma xenografts have been utilized.[3] Crizotinib is typically administered orally.[3] For tissue distribution studies, a high dose of 500 mg/kg has been administered via oral gavage as a suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na).[5]
-
Dog Models: Beagle dogs have been used in toxicity and pharmacokinetic studies, with oral administration of Crizotinib.[4]
Sample Collection and Analysis
-
Plasma: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Tissue Homogenates: For tissue distribution studies, various tissues are harvested, homogenized, and processed to determine drug concentration.[5]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative determination of Crizotinib in biological matrices.[5]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in Crizotinib pharmacokinetic studies and its mechanism of action, the following diagrams are provided.
Conclusion
The preclinical pharmacokinetic profile of Crizotinib in various animal models demonstrates its suitability for oral administration and provides a strong basis for its clinical use. While specific data for this compound in animal models is not yet publicly available, the extensive research on the parent compound offers valuable insights for ongoing and future drug development efforts. The methodologies and pathways described herein represent the foundational knowledge necessary for researchers in the field of oncology and pharmacology.
References
- 1. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vidiumah.com [vidiumah.com]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Crizotinib-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of Crizotinib, with a specific focus on the potential metabolic profile of its deuterated analog, Crizotinib-d5. As direct metabolic studies on this compound are not publicly available, this document synthesizes the known metabolic pathways of Crizotinib and discusses the potential impact of deuterium substitution based on established principles of kinetic isotope effects. This guide includes detailed experimental protocols, quantitative data on Crizotinib metabolism and enzyme kinetics, and visualizations of key biological and experimental pathways to support drug development and research activities.
Introduction to Crizotinib and the Role of Deuteration
Crizotinib is a potent, orally active small-molecule inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), c-Met (Hepatocyte Growth Factor Receptor, HGFR), and ROS1.[1][2] It is a cornerstone therapy for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[3] The clinical efficacy of Crizotinib is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its hepatic metabolism.
The primary metabolic pathways for Crizotinib in humans involve oxidation of the piperidine ring to form crizotinib lactam and O-dealkylation, processes predominantly mediated by Cytochrome P450 3A4 and 3A5 (CYP3A4/5).[3][4]
Deuterium-labeled compounds, such as this compound, are critical tools in drug development. They are most commonly used as internal standards for quantitative bioanalysis via mass spectrometry due to their near-identical chemical properties but distinct mass. Additionally, selective deuteration at sites of metabolism can intentionally alter the rate of metabolic reactions. This "kinetic isotope effect" can potentially improve a drug's pharmacokinetic properties, such as increasing its half-life and exposure, thereby enhancing its therapeutic profile.
This guide will first detail the established in vitro metabolism of Crizotinib and then explore the potential metabolic fate of this compound, whose deuterium atoms are located on the metabolically active piperidine ring.
Crizotinib Signaling Pathways
Crizotinib exerts its anti-tumor effects by inhibiting the kinase activity of oncogenic fusion proteins like EML4-ALK and activated receptors such as c-Met and ROS1. This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1] Key inhibited pathways include the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[1]
In Vitro Metabolism of Crizotinib
The liver is the primary site of Crizotinib metabolism. In vitro studies using human liver microsomes (HLM) have identified two principal metabolic pathways.
-
Oxidation of the Piperidine Ring: This leads to the formation of the major metabolite, Crizotinib lactam (PF-06260182). This reaction is primarily mediated by CYP3A4/5, with potential contributions from aldehyde oxidase (AOX1).[1][5]
-
O-dealkylation: This pathway also contributes to the clearance of Crizotinib, followed by subsequent Phase II conjugation of the resulting metabolites.[3][5]
Quantitative Analysis of Crizotinib Metabolism
Quantitative data from in vivo and in vitro studies provide insight into the disposition and enzymatic interactions of Crizotinib.
Table 1: Relative Abundance of Crizotinib and Metabolites in Human Plasma (Data from a human [14C]crizotinib study following a single oral dose)[6]
| Analyte | % of Circulating Radioactivity (0-96h) |
| Unchanged Crizotinib | 33% |
| Crizotinib Lactam (PF-06260182) | 10% |
Table 2: In Vitro Enzyme Kinetic Parameters for Crizotinib Metabolism
| Parameter | Enzyme System | Value | Reference |
| Metabolism (Substrate) Kinetics | |||
| Km (Michaelis Constant) | Human Liver Microsomes (HLM) | 15.00 µM | [7] |
| Km (Michaelis Constant) | Rat Liver Microsomes (RLM) | 1.00 µM | [7] |
| CYP3A Time-Dependent Inhibition (TDI) Kinetics | |||
| KI (Inactivation Constant) | Human Liver Microsomes (HLM) | 0.37 µM | [8] |
| kinact (Max. Inactivation Rate) | Human Liver Microsomes (HLM) | 6.9 h-1 | [8] |
| KI (Inactivation Constant) | Human Hepatocytes (in plasma) | 0.89 µM | [8] |
| kinact (Max. Inactivation Rate) | Human Hepatocytes (in plasma) | 0.78 h-1 | [8] |
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This section outlines a typical protocol for assessing the metabolic stability of a compound like this compound using pooled human liver microsomes (HLM).
Materials and Reagents
-
Test Compound: this compound (or Crizotinib) stock solution (e.g., 10 mM in DMSO)
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix)
-
Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) for assay validation.
Experimental Workflow
Incubation Procedure
-
Prepare the main incubation mixture by adding buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL) to reaction tubes.
-
Add the test compound (this compound) to the tubes to achieve the desired final concentration (typically 1 µM). Include separate tubes for time zero, negative control (no NADPH), and positive controls.
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all tubes except the negative control and time zero tubes.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume (e.g., 2x) of cold acetonitrile containing the internal standard. For the t=0 sample, the quenching solution is added before the NADPH.
-
Vortex the quenched samples and centrifuge to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Analysis is performed using a liquid chromatography-tandem mass spectrometry system to separate and quantify the parent compound and its metabolites.
Table 3: Example LC-MS/MS Parameters for Crizotinib Analysis
| Parameter | Condition | Reference |
| LC System | ||
| Column | C18 reverse-phase (e.g., Waters Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.4 mL/min (example) | [4] |
| Injection Volume | 5 µL (example) | |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Crizotinib) | m/z 450.3 → 260.3 | |
| MRM Transition (2-Keto Crizotinib) | m/z 464.3 → 274.3 (example, requires confirmation) |
Potential Metabolic Profile of this compound
The commercially available this compound is deuterated on the piperidine ring. This is significant because this ring is a primary site of metabolism leading to the formation of Crizotinib lactam.
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For drug metabolism, replacing a hydrogen (H) with a deuterium (D) at a site of enzymatic C-H bond cleavage can slow down the reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break.
A significant KIE is observed only if the C-H bond cleavage is the rate-limiting step of the overall metabolic reaction.
-
CYP3A4-mediated metabolism: The KIE for CYP-mediated reactions is variable. While C-H bond cleavage is often a key step, it may not always be the sole rate-limiting step. Therefore, deuteration may or may not significantly slow down CYP3A4-mediated metabolism of the piperidine ring.
-
Aldehyde Oxidase (AOX1)-mediated metabolism: AOX-mediated reactions often exhibit a large KIE, suggesting that hydride transfer (a form of C-H bond cleavage) is frequently the rate-limiting step.
Hypothesized Impact on this compound Metabolism
Given that the five deuterium atoms are on the piperidine ring of this compound, the following effects on its metabolism can be hypothesized:
-
Reduced Formation of Crizotinib Lactam: The oxidation of the piperidine ring to the lactam metabolite requires the cleavage of C-H bonds. The presence of stronger C-D bonds at this position is likely to slow down this metabolic conversion. This effect may be more pronounced for the AOX1-mediated portion of this pathway than the CYP3A4/5 portion.
-
Metabolic Shunting: If the primary metabolic pathway (piperidine oxidation) is slowed due to the KIE, the metabolism may be "shunted" towards alternative pathways. This could lead to an increase in the relative amount of metabolites formed through O-dealkylation.
-
Increased Half-Life and Exposure: By reducing the rate of metabolic clearance, deuteration at the piperidine ring could lead to a longer in vitro half-life in HLM and, consequently, a higher overall exposure (in vivo).
Conclusion
The in vitro metabolism of Crizotinib is well-characterized, with CYP3A4/5-mediated oxidation of the piperidine ring and O-dealkylation being the primary clearance pathways. While direct experimental data for this compound is unavailable, its specific deuteration on the piperidine ring provides a strong basis for predicting an altered metabolic profile. Researchers should anticipate a potential reduction in the formation of the Crizotinib lactam metabolite and a possible shift towards O-dealkylation pathways due to the kinetic isotope effect. The experimental protocols and quantitative data provided herein for Crizotinib serve as a robust foundation for designing and interpreting future in vitro metabolism studies on this compound and other deuterated analogs.
References
- 1. ClinPGx [clinpgx.org]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prediction of crizotinib-midazolam interaction using the Simcyp population-based simulator: comparison of CYP3A time-dependent inhibition between human liver microsomes versus hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Crizotinib-d5
This guide provides a comprehensive overview of the solubility characteristics of this compound, a deuterated internal standard for Crizotinib. Crizotinib is a pivotal small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) in cancer therapy. Understanding its solubility is critical for the development of analytical methods, formulation design, and preclinical studies. This document outlines quantitative solubility data, detailed experimental methodologies, and relevant biological pathways.
Crizotinib: Mechanism of Action
Crizotinib is a potent and selective inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth factor receptor (HGFR, c-MET), and ROS1.[1][2][3] In certain cancers, such as non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the creation of fusion proteins like EML4-ALK.[2][4] This fusion results in constitutive activation of the kinase, driving uncontrolled cell proliferation and survival by activating downstream signaling cascades.[4][5]
Crizotinib functions by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream pathways like PI3K/AKT, MAPK, and JAK/STAT.[1][4][5] This action effectively halts the oncogenic signaling that these cancer cells depend on for growth and survival.[4]
Caption: Crizotinib signaling pathway inhibition.
Solubility of this compound
This compound is intended for use as an internal standard for the quantification of Crizotinib, typically by GC- or LC-MS.[6] As a deuterated analog, its physicochemical properties, including solubility, are expected to be nearly identical to its non-deuterated counterpart. The data presented below is for Crizotinib and is considered directly applicable to this compound for practical laboratory purposes.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL | - | Data for (R)-Crizotinib.[7] |
| Dimethyl Sulfoxide (DMSO) | 4.5 mg/mL | 10 mM | Data for Crizotinib.[8] |
| Dimethylformamide (DMF) | ~5 mg/mL | - | Data for (R)-Crizotinib.[7] |
| Ethanol | ~0.5 mg/mL | - | Data for (R)-Crizotinib.[7] |
| Chloroform | Soluble | - | Qualitative data for this compound.[6] |
| Methanol | Slightly Soluble | - | Qualitative data for this compound.[9] |
| 2eq. HCl | 45.03 mg/mL | 100 mM | Data for Crizotinib.[8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | - | For maximum solubility in aqueous buffers, first dissolve in DMF.[7] |
| Supercritical CO₂ | 0.156x10⁻⁵ to 1.219x10⁻⁵ (mole fraction) | - | Varies with temperature (308-338 K) and pressure (12-27 MPa).[10] |
Note: Crizotinib is sparingly soluble in aqueous buffers.[7] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[7]
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be reliably determined using the shake-flask method, which is considered the gold standard for solubility measurements.[11][12]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., DMSO, Ethanol, buffered solution)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[13] Preliminary experiments are often conducted to determine the time required to reach equilibrium.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.[15] Subsequently, centrifuge the vials to further separate the solid and supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter.
-
Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[12]
Caption: Workflow for the Shake-Flask Solubility Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 9. This compound | 1395950-84-1 [amp.chemicalbook.com]
- 10. Experimental solubility and modeling of Crizotinib (anti-cancer medication) in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Crizotinib-d5 for ALK and ROS1 Inhibition Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Crizotinib-d5, a deuterated analog of the potent tyrosine kinase inhibitor Crizotinib, for its application in Anaplastic Lymphoma Kinase (ALK) and ROS Proto-Oncogene 1 (ROS1) inhibition studies. This document details the mechanism of action, comparative potency, and experimental protocols, offering a valuable resource for researchers in oncology and drug development.
Introduction to Crizotinib and the Rationale for Deuteration
Crizotinib is a first-in-class, orally bioavailable small-molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation and subsequent activation of these kinases, which are crucial drivers in certain cancers.[2][3] The formation of oncogenic fusion proteins, such as EML4-ALK, leads to constitutive kinase activity, promoting cell proliferation and survival in tumors like non-small cell lung cancer (NSCLC).[3][4]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a compound.[5] This modification can lead to a longer metabolic half-life and reduced formation of toxic metabolites by strengthening the chemical bonds susceptible to metabolic cleavage. This compound is intended for use as an internal standard for the quantification of Crizotinib in biological samples using mass spectrometry.[6] While its primary current application is in analytical chemistry, the principles of deuteration suggest potential for its use as a research tool with a modified pharmacokinetic profile.
Mechanism of Action: Inhibition of ALK and ROS1 Signaling
Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK and ROS1 tyrosine kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[2] These pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, are critical for cell growth, proliferation, and survival.[7] By inhibiting these pathways, Crizotinib induces cell cycle arrest and apoptosis in cancer cells harboring ALK or ROS1 rearrangements.[4][8]
ALK Signaling Pathway
Oncogenic ALK fusion proteins constitutively activate several downstream signaling pathways that drive tumorigenesis. The primary pathways include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.
-
RAS/MAPK/ERK Pathway: Stimulates cell growth and division.
-
JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.
ROS1 Signaling Pathway
Similar to ALK, ROS1 fusion proteins lead to the activation of overlapping downstream signaling pathways that are crucial for cancer cell survival and proliferation. These include:
-
PI3K/AKT/mTOR Pathway: Key for cell survival and growth.
-
RAS/MAPK/ERK Pathway: Drives cell proliferation.
-
JAK/STAT Pathway: Important for transcriptional regulation of survival genes.
Quantitative Data: Potency and Pharmacokinetics
| Parameter | Crizotinib Value | Reference |
| In Vitro Potency | ||
| ALK IC50 (enzymatic) | 20 nM | [6] |
| c-Met IC50 (enzymatic) | 8 nM | [6] |
| ALK IC50 (cell-based) | ~30 nmol/L (Karpas299 cells) | [4] |
| ROS1 Inhibition | Potent inhibitor (specific IC50 not consistently reported) | [4] |
| Pharmacokinetics (Human) | ||
| Absolute Bioavailability | 43% | [9] |
| Time to Peak Concentration (Tmax) | 4 to 6 hours | [3] |
| Plasma Half-life | 42 hours | [3] |
| Metabolism | Primarily by CYP3A4/5 | [3][10] |
| Excretion | 63% in feces, 22% in urine | [3] |
Note: The deuteration in this compound is expected to alter its pharmacokinetic profile, potentially leading to a longer half-life and modified clearance compared to Crizotinib. However, without direct experimental data, the extent of these changes remains theoretical.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of ALK/ROS1 inhibitors. These should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed ALK-positive or ROS1-positive cancer cells (e.g., H3122, Karpas 299) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Crizotinib or this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot for Kinase Phosphorylation
This technique is used to detect the phosphorylation status of ALK, ROS1, and their downstream targets.
Protocol:
-
Cell Lysis: Treat cells with Crizotinib or this compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-ROS1, total ROS1, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject ALK-positive or ROS1-positive cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Crizotinib or this compound orally (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[13]
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blot).
Conclusion
This compound serves as an essential tool for the accurate quantification of Crizotinib in research and clinical settings. While its direct biological activity data is not extensively published, the principles of deuteration suggest it may possess a modified pharmacokinetic profile that could be advantageous for specific research applications. The protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of ALK and ROS1 inhibition. Further investigation into the comparative pharmacology of Crizotinib and this compound is warranted to fully understand the implications of deuteration on its biological activity.
References
- 1. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Application of Crizotinib-d5 in Early-Stage Drug Discovery
Introduction
Crizotinib is a potent, orally administered small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition factor (MET).[1][2][3][4] It is a cornerstone in precision medicine, particularly for treating non-small cell lung cancer (NSCLC) harboring ALK or ROS1 gene rearrangements.[5][6][7] The development and evaluation of such targeted therapies rely on robust and accurate bioanalytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. This compound, a stable, deuterium-labeled isotopologue of Crizotinib, is an indispensable tool in this context. It serves as an ideal internal standard for mass spectrometry-based quantification, ensuring the precision and accuracy required for pivotal early-stage drug discovery studies.[8][9] This guide details the mechanism of action of Crizotinib and the critical role of this compound in its analytical validation and pharmacokinetic characterization.
Mechanism of Action: Crizotinib
Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of specific RTKs, thereby blocking downstream signaling cascades essential for cancer cell proliferation and survival.[3][10] In ALK-positive NSCLC, a chromosomal rearrangement often results in the EML4-ALK fusion oncogene, which leads to constitutive activation of the ALK kinase and drives tumorigenesis.[1][10] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing phosphorylation and inactivating the entire signaling pathway.[5][10]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Crizotinib: from discovery to accelerated development to front-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]
An In-depth Technical Guide to the Safe Handling of Crizotinib-d5
This guide provides comprehensive safety and handling information for Crizotinib-d5, a deuterated analog of Crizotinib, intended for use by researchers, scientists, and drug development professionals. This compound is primarily utilized as an internal standard for the quantification of Crizotinib in various analytical methods.[1]
Chemical and Physical Properties
This compound shares similar chemical and physical properties with Crizotinib, with the primary difference being the inclusion of five deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based assays.[2]
| Property | Value | Reference |
| Chemical Name | (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4- yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine | [3] |
| CAS Number | 1395950-84-1 | [1][3][4] |
| Molecular Formula | C21H17D5Cl2FN5O | [1][3] |
| Molecular Weight | 455.4 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d1-d5) | [1] |
| Solubility | Soluble in Chloroform | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).[4]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |
First-Aid Measures
Immediate medical attention is required in case of exposure. The following are first-aid recommendations.[5]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Skin Contact | Wash with plenty of soap and water.[5] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[5] |
| Ingestion | Immediately call a doctor.[4] Medical assistance for gastric lavage may be necessary.[3] |
Safe Handling and Storage
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU).[5] |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |
| Skin and Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls where risk assessment shows air-purifying respirators are appropriate.[5] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Step | Action |
| Personal Precautions | Wear self-contained breathing apparatus and avoid dust formation.[3] |
| Environmental Precautions | Do not let product enter drains.[5] |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[5] For liquid spills, collect with absorbent material.[7] |
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of Crizotinib.
Workflow for Quantification of Crizotinib using this compound by LC-MS/MS
Caption: A general workflow for the use of this compound as an internal standard in a bioanalytical LC-MS/MS method.
Signaling Pathway of Crizotinib
Crizotinib is a potent inhibitor of the c-MET and ALK receptor tyrosine kinases. This compound, being a deuterated analog, is expected to have the same biological targets.
Simplified Crizotinib Mechanism of Action
Caption: Crizotinib inhibits the ALK fusion protein and the c-MET receptor, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Avoid release to the environment.[9]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users read and understand the Safety Data Sheet (SDS) before handling this compound. The information provided here is based on available data and should be used in conjunction with established laboratory safety protocols.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kmpharma.in [kmpharma.in]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. echemi.com [echemi.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
A Technical Guide to Commercially Available Crizotinib-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Crizotinib-d5, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) and c-MET inhibitor, Crizotinib. This document outlines the key suppliers, quantitative specifications, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visualizes the relevant signaling pathways and analytical workflows to support research and development in oncology.
Commercial Sources and Quantitative Data
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key quantitative data for this compound offered by various vendors. This information is crucial for selecting the appropriate material for specific research needs, ensuring accuracy and reproducibility of experimental results.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine |
| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O |
| Molecular Weight | 455.37 g/mol [1] |
| CAS Number | 1395950-84-1 |
Table 2: Commercially Available this compound Products
| Supplier | Catalog Number | Purity | Isotopic Purity | Price (USD) per mg |
| MedChemExpress | HY-50878S | 99.60%[1] | Not explicitly stated | $690.00[1] |
| Cayman Chemical | 20293 | ≥98% | ≥99% deuterated forms (d₁-d₅)[2] | $485.00[2] |
| BOC Sciences | 1395950-48-7 | 95% by HPLC | 95% atom D | Not Stated |
| SynZeal | SZ-C148D01 | Not explicitly stated | Not explicitly stated | Not Stated[3] |
| Simson Pharma | C2330001 | Not explicitly stated | Not explicitly stated | Not Stated[4] |
| Veeprho | Not Stated | Not explicitly stated | Not explicitly stated | Not Stated[5] |
| Clearsynth | CS-O-46494 | Not explicitly stated | Not explicitly stated | Not Stated[6] |
| GlpBio | GC13833 | Not explicitly stated | Not explicitly stated | Not Stated[7] |
Note: Prices are subject to change and may not include shipping and handling fees. Purity and isotopic enrichment should be confirmed by consulting the Certificate of Analysis from the respective supplier.
Crizotinib's Mechanism of Action: Inhibition of ALK and c-MET Signaling
Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of both anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2][7] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. Crizotinib effectively inhibits the kinase activity of both wild-type and fusion-protein forms of ALK. Similarly, it targets the c-MET receptor, which, when activated by its ligand, hepatocyte growth factor (HGF), can also promote tumorigenesis. The downstream signaling cascades affected by Crizotinib include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.
Experimental Protocols: Quantification of Crizotinib using this compound
The following section details a standard methodology for the quantification of Crizotinib in biological matrices, such as human plasma, using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Crizotinib analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Stock and Working Solutions Preparation
-
Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Crizotinib Working Solutions: Prepare a series of working solutions by serially diluting the Crizotinib stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
This compound Working Solution: Dilute the this compound stock solution with methanol to the desired concentration for spiking into samples.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a specified volume of the this compound working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 3: Example LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Crizotinib: m/z 450.2 → 260.2 (quantifier), other fragments as qualifiersthis compound: m/z 455.2 → 265.2 (quantifier) |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each compound |
Data Analysis
Quantification is performed by calculating the peak area ratio of the Crizotinib quantifier ion to the this compound quantifier ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Crizotinib in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Crizotinib in preclinical and clinical research. This guide provides a comprehensive resource for researchers, summarizing commercially available sources, key quantitative data, and a detailed experimental protocol for its application in LC-MS/MS-based bioanalysis. The provided visualizations of the relevant signaling pathways and analytical workflow aim to facilitate a deeper understanding of Crizotinib's mechanism of action and its analytical determination. For the most accurate results, it is imperative to obtain the Certificate of Analysis from the chosen supplier to confirm the specific purity and isotopic enrichment of the this compound lot being used.
References
Core Application: Internal Standard in Bioanalytical Assays
An In-depth Technical Guide on the Applications of Crizotinib-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the applications of this compound, a deuterated stable isotope-labeled analog of Crizotinib. Its primary and critical role is as an internal standard in bioanalytical methods for the precise quantification of Crizotinib in various biological matrices. Accurate measurement of Crizotinib is essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and metabolic research, ensuring optimal dosing and patient safety.[1][2]
Crizotinib is a potent tyrosine kinase inhibitor targeting anaplastic lymphoma kinase (ALK), ROS1, and c-Met, approved for the treatment of specific types of non-small cell lung cancer (NSCLC).[3][4][5][6] Given its therapeutic importance, reliable analytical methods are paramount. This compound serves as the gold standard for an internal standard in mass spectrometry-based assays because its physical and chemical properties are nearly identical to Crizotinib, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps.[1]
The predominant application of this compound is to improve the accuracy and precision of quantifying Crizotinib in biological samples like plasma and tissue homogenates.[1][7] Several advanced analytical methods, primarily Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), have been developed and validated for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for Crizotinib determination. This allows for a clear comparison of their performance and applicability.
Table 1: UPLC-MS/MS Methods for Crizotinib Quantification
| Parameter | Method by de Vries et al. (2025)[7] | Method by Unnamed (2020)[8] | Method by Unnamed (2014)[9] |
| Analyte(s) | Afatinib, Alectinib, Crizotinib, Osimertinib | Gefitinib, Crizotinib, others | Crizotinib |
| Matrix | Human Lithium Heparinized Plasma | Human Plasma | Human Plasma |
| Internal Standard | This compound , Afatinib-d6, Erlotinib-d6 | Isotope-labeled IS | Paroxetine |
| Linearity Range | 10.0 - 1000 ng/mL | 20 - 2000 ng/mL | 5 - 500 ng/mL |
| LLOQ | 10.0 ng/mL | 20 ng/mL | 5 ng/mL |
| Within-run Precision | < 10.2% | Not Specified | Not Specified |
| Between-run Precision | < 10.2% | Not Specified | Not Specified |
| Accuracy | 89.2% - 110% | Not Specified | Not Specified |
| Extraction Method | Not Specified (likely Protein Precipitation) | Not Specified | Protein Precipitation |
Table 2: LC-MS/MS Method for Crizotinib in Mouse Tissues
| Parameter | Method by Unnamed (2020)[10][11] |
| Analyte(s) | Crizotinib |
| Matrix | Mouse Tissue Homogenates |
| Internal Standard | Apatinib |
| Linearity Range | 20 - 8000 ng/mL |
| Monitored Transition | m/z 450.1 ⟶ 260.2 |
| IS Transition | m/z 398.2 ⟶ 212.0 |
| Extraction Method | Protein Precipitation |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these analytical techniques in other laboratories.
Protocol 1: Simultaneous Quantification in Human Plasma (de Vries et al.)[7]
This method allows for the simultaneous analysis of four tyrosine kinase inhibitors, showcasing an efficient approach for clinical laboratories.
-
Sample Preparation :
-
Samples should be processed on ice (0 °C) due to the instability of some analytes at ambient temperatures.
-
To 25 µL of plasma sample, add 100 µL of the internal standard solution (containing Afatinib-d6, This compound , and Erlotinib-d6).
-
The mixture undergoes protein precipitation.
-
Centrifuge the samples at 18,000 x g for 10 minutes at room temperature.
-
Inject 5 µL of the resulting supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions :
-
LC System : Waters Acquity UPLC
-
Column : Acquity UPLC® BEH C18; 2.1 × 50 mm, 1.7 μm
-
Column Temperature : 40 °C
-
Mobile Phase A : 10 mM ammonium formate (pH 4.5)
-
Mobile Phase B : Pure acetonitrile acidified with formic acid
-
Flow Rate : 0.400 mL/minute
-
Gradient : Linear gradient starting with 40% B from 0 to 1.0 min, then increasing from 40% to 90% B.
-
Total Run Time : 5 minutes
-
-
Mass Spectrometry Conditions :
-
System : Tandem mass spectrometer (MS/MS)
-
Ionization Mode : Not specified, but typically Electrospray Ionization (ESI) in positive mode for these compounds.
-
Detection : Multiple Reaction Monitoring (MRM)
-
Protocol 2: Quantification in Mouse Tissues (Unnamed)[10][11]
This protocol was developed for a tissue distribution study of Crizotinib in mice.
-
Sample Preparation :
-
Add 5 µL of the internal standard solution (Apatinib, 400 ng/mL) to the tissue homogenate in a 1.5 mL centrifuge tube.
-
Vortex the mixture for 10 seconds.
-
Add protein precipitation agent (methanol).
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial and inject 1 µL.
-
-
Chromatographic Conditions :
-
LC System : ExionLC™ analytical UPLC
-
Column : Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm)
-
Column Temperature : 40 °C
-
Mobile Phase A : 0.3% formic acid in water
-
Mobile Phase B : Methanol
-
Flow Rate : 0.3 mL/minute
-
Gradient : A linear gradient program was used.
-
-
Mass Spectrometry Conditions :
-
System : SCIEX Triple Quad™ 5500
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode
-
Detection : Multiple Reaction Monitoring (MRM)
-
Ion Transitions :
-
Crizotinib: m/z 450.1 ⟶ 260.2
-
Apatinib (IS): m/z 398.2 ⟶ 212.0
-
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the standard experimental workflows for the bioanalysis of Crizotinib using a deuterated internal standard like this compound.
Caption: Bioanalytical sample preparation workflow.
Caption: UPLC-MS/MS analytical process flow.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals working with Crizotinib. Its application as an internal standard in LC-MS/MS-based bioanalytical methods is critical for achieving the accuracy, precision, and reliability required for pharmacokinetic assessments and therapeutic drug monitoring. The detailed protocols and summarized data presented in this guide serve as a valuable resource for developing and implementing robust analytical strategies for Crizotinib quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib: a review of its use in the treatment of anaplastic lymphoma kinase-positive, advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: High-Throughput Quantification of Crizotinib in Human Plasma Using LC-MS/MS with Crizotinib-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Crizotinib in human plasma. The method utilizes Crizotinib-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method was validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring of Crizotinib.
Introduction
Crizotinib is a potent oral tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and the hepatocyte growth factor (MET) receptor.[1][2] It is a crucial therapeutic agent for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][3][4] Monitoring the plasma concentrations of Crizotinib is essential for optimizing therapeutic efficacy and minimizing toxicity. This application note presents a validated LC-MS/MS method for the reliable quantification of Crizotinib in human plasma, employing its deuterated analog, this compound, as the internal standard.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Crizotinib (reference standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Crizotinib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Crizotinib stock solution in a 50:50 (v/v) methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare the IS working solution by diluting the this compound stock solution in the same diluent.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of the IS working solution in methanol.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[1]
-
Mobile Phase A: 0.3% Formic acid in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[1]
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-95% B
-
2.0-3.0 min: 95% B
-
3.1-4.0 min: 20% B
-
Mass Spectrometry (MS) System:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[1]
-
MRM Transitions:
-
Crizotinib: m/z 450.2 → 260.2[10]
-
This compound: m/z 455.4 → 260.2 (or a specific fragment for the deuterated version if available)
-
-
Ion Spray Voltage: 5500 V[10]
-
Source Temperature: 500°C[1]
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Crizotinib | 450.2 | 260.2 | 88 | 35 |
| This compound | 455.4 | 260.2 | 88 | 35 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[10] |
Visualizations
Caption: Experimental workflow for Crizotinib quantification.
References
- 1. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (R)-Crizotinib-D5 | 1395950-84-1 | SynZeal [synzeal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Crizotinib in Human Plasma by LC-MS/MS
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Therapeutic drug monitoring of crizotinib is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the quantitative analysis of crizotinib in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Crizotinib-d5 as the internal standard (IS). The method is suitable for pharmacokinetic studies and routine clinical monitoring.
Experimental
Materials and Reagents
-
Crizotinib (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Crizotinib: Dissolve an appropriate amount of crizotinib in methanol.
-
This compound (IS): Dissolve an appropriate amount of this compound in methanol.
Working Solutions:
-
Prepare serial dilutions of the crizotinib stock solution in 50:50 (v/v) methanol/water to create working solutions for calibration standards and quality control samples.
-
Dilute the this compound stock solution in methanol to prepare the internal standard working solution.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation [1][2]
-
To 50 µL of human plasma, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) [3][4]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of human plasma, pre-treated with 10 µL of the internal standard working solution, onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Analysis
The concentration of crizotinib in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the calibration curve is assessed using a weighted linear regression model.
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Crizotinib | 5 - 5000 | 5 | > 0.99 |
Data synthesized from multiple sources indicating common ranges.[1][3][4]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 4000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Acceptance criteria based on regulatory guidelines and typical validation results.[1][3]
Table 3: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Crizotinib | 450.2 | 260.2 |
| This compound | 455.2 | 265.1 |
Note: The exact mass transition for the deuterated internal standard may vary slightly (e.g., m/z 457.2 > 267.3) depending on the specific labeled positions.[3][4][5]
Workflow Diagram
Caption: Experimental workflow for the quantification of Crizotinib.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of crizotinib in human plasma. The protocol is well-suited for high-throughput analysis in a clinical or research setting, aiding in the pharmacokinetic assessment and therapeutic drug monitoring of crizotinib.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Simple and sensitive LC-MS/MS method for simultaneous determination of crizotinib and its major oxidative metabolite in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Note: Crizotinib-d5 for Tissue Distribution Studies using LC-MS/MS
Introduction
Crizotinib is a potent, orally administered small-molecule inhibitor of several tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1.[1][2][3] It is a cornerstone therapy for non-small cell lung cancers (NSCLC) harboring ALK or ROS1 rearrangements.[1][2][4] Understanding the tissue distribution of Crizotinib is critical for assessing its efficacy, identifying potential sites of toxicity, and optimizing therapeutic strategies. Stable isotope-labeled internal standards are essential for accurate quantification in bioanalytical studies. Crizotinib-d5, a deuterated analog of Crizotinib, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations during sample processing.[5][6][7][8][9]
This application note provides a detailed protocol for conducting a tissue distribution study of Crizotinib in a murine model, utilizing this compound as an internal standard for LC-MS/MS analysis.
Mechanism of Action: Crizotinib Signaling Pathway
Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of key oncogenic receptor tyrosine kinases. In cancers driven by ALK fusion proteins (e.g., EML4-ALK), Crizotinib blocks the constitutive kinase activity, thereby inhibiting downstream signaling cascades like the STAT3, AKT, and ERK pathways.[1][10] This disruption leads to the induction of apoptosis and inhibition of cell proliferation and angiogenesis in tumor cells.[10]
Caption: Crizotinib inhibits ALK/c-Met/ROS1, blocking downstream signaling pathways.
Quantitative Tissue Distribution Data
The following table presents exemplary data on the distribution of Crizotinib in various tissues of mice following a single oral administration. Concentrations are expressed in nanograms per gram of tissue (ng/g). This data illustrates the expected distribution pattern, with high concentrations observed in the lungs, liver, spleen, and gastrointestinal tract.[4][11]
| Tissue | Cmax (ng/g) | Tmax (hours) | AUC (0-t) (ng*h/g) |
| Lung | 12,500 | 2 | 98,500 |
| Liver | 10,800 | 4 | 110,200 |
| Spleen | 9,500 | 4 | 95,600 |
| Kidney | 7,200 | 2 | 65,800 |
| Heart | 4,100 | 2 | 38,900 |
| Brain | 850 | 1 | 6,700 |
| Stomach | 15,200 | 1 | 75,400 |
| Small Intestine | 18,900 | 1 | 92,100 |
| Muscle | 2,300 | 4 | 25,300 |
| Fat | 3,100 | 6 | 33,400 |
Note: The data presented in this table is for illustrative purposes and is based on findings reported by Zhao et al. (2020). Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
A validated LC-MS/MS method is crucial for the accurate determination of Crizotinib concentrations in various biological matrices.[4][11]
Animal Model and Dosing
-
Species: Male and female BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
Sample Collection and Preparation
-
Time Points: Euthanize groups of mice (n=6 per time point; 3 male, 3 female) at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Tissue Collection:
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma.
-
Perfuse animals with ice-cold saline to remove residual blood from tissues.
-
Dissect tissues of interest (e.g., brain, heart, liver, lung, kidney, spleen, fat, muscle, stomach, intestines).[11]
-
Rinse tissues with saline, blot dry, weigh, and immediately freeze at -80°C until analysis.[11]
-
-
Tissue Homogenization:
-
Thaw tissue samples on ice.
-
Homogenize tissues in a specific volume of ice-cold saline to create a consistent homogenate (e.g., 1:4 w/v).[11]
-
-
Protein Precipitation:
-
To a 100 µL aliquot of tissue homogenate, add 300 µL of methanol containing the internal standard (this compound, e.g., at 50 ng/mL).[11]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Phenomenex Kinetex C18, 50 mm × 2.1 mm, 2.6 µm).[11]
-
Mobile Phase A: 0.3% Formic acid in water.[11]
-
Mobile Phase B: Methanol.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at ~95% A, ramping to 95% B, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transitions:
-
Crizotinib: m/z 450.1 → 260.2.[11]
-
This compound (IS): m/z 455.4 → 265.2 (Note: Exact transition may vary based on deuteration pattern).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to achieve maximum signal intensity.
-
Data Analysis
-
Calibration Curve: Prepare calibration standards by spiking blank tissue homogenate with known concentrations of Crizotinib. Process these standards alongside the study samples.
-
Quantification: Calculate the peak area ratio of Crizotinib to the this compound internal standard. Determine the concentration of Crizotinib in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Pharmacokinetic Parameters: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each tissue.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the Crizotinib tissue distribution study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Crizotinib-d5 in clinical pharmacokinetic studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Crizotinib-d5 as an internal standard in clinical pharmacokinetic (PK) studies of crizotinib. Detailed protocols for sample analysis and data interpretation are included to guide researchers in the accurate assessment of crizotinib's absorption, distribution, metabolism, and excretion (ADME) profile in human subjects.
Introduction
Crizotinib is a potent, orally administered small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (c-Met), and ROS1.[1][2][3] It is a targeted therapy primarily used for the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations, such as ALK or ROS1 rearrangements.[3][4] Understanding the pharmacokinetic properties of crizotinib is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects.
The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] this compound, being chemically identical to crizotinib but with a higher molecular weight due to the deuterium atoms, co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response.[6][8] This ensures the high accuracy and precision required for clinical pharmacokinetic studies.
Crizotinib Mechanism of Action
Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of oncogenic fusion proteins such as EML4-ALK.[2][4] In cancers driven by these mutations, the fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the PI3K/AKT, MAPK, and JAK/STAT pathways.[9] By binding to the ATP-binding site of the ALK kinase domain, crizotinib blocks its phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to the inhibition of tumor growth.[1][4]
Pharmacokinetic Profile of Crizotinib
Crizotinib is administered orally, typically at a dose of 250 mg twice daily.[10][11] The following tables summarize key pharmacokinetic parameters of crizotinib in adult patients with cancer.
Table 1: Single-Dose Pharmacokinetic Parameters of Crizotinib (250 mg)
| Parameter | Value | Reference |
| Tmax (h) | 4 - 6 | [12] |
| Cmax (ng/mL) | 411 (CV 44%) | [12] |
| AUC0-inf (ng·h/mL) | 3880 (CV 36%) | [12] |
| Terminal Half-Life (t1/2) (h) | 42 | [2] |
| Apparent Oral Clearance (CL/F) (L/h) | 47 (CV 18%) | [12] |
| Apparent Volume of Distribution (Vd/F) (L) | 1770 (CV 18%) | [12] |
| Absolute Bioavailability | 43% (range: 32%-66%) | [12] |
Table 2: Steady-State Pharmacokinetic Parameters of Crizotinib (250 mg BID)
| Parameter | Value | Reference |
| Time to Steady State | Within 15 days | [2][12] |
| Median Trough Concentration (Ctrough) (ng/mL) | 242 - 319 | [12] |
| AUCss | Not explicitly stated, but dose-proportional increases observed. | [1] |
Note: Values are presented as mean (Coefficient of Variation %) or range where available.
Experimental Protocol: Quantification of Crizotinib in Human Plasma using LC-MS/MS
This protocol outlines a method for the quantitative analysis of crizotinib in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Crizotinib reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Control plasma for calibration standards and quality controls (QCs)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions
-
Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve crizotinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the crizotinib stock solution in 50% methanol to create calibration standards and QC samples. Prepare a working solution of this compound in acetonitrile.
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 150 µL of the this compound working solution in acetonitrile (this solution also acts as the protein precipitant).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.7-5 µm particle size) is suitable.[13][14][15]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile/methanol (Mobile Phase B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Data Analysis: Quantify crizotinib concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Application in Clinical Pharmacokinetic Studies
The described methodology allows for the robust and reliable quantification of crizotinib in patient samples. This data is essential for:
-
Characterizing the full PK profile: Determining Cmax, Tmax, AUC, and elimination half-life.
-
Dose-finding studies: Establishing the optimal dose and schedule.
-
Assessing food effect: Evaluating the impact of food on drug absorption.
-
Drug-drug interaction studies: Investigating the influence of co-administered medications on crizotinib metabolism, which is primarily mediated by CYP3A4/5.[2][10]
-
Special population studies: Understanding the pharmacokinetics in patients with renal or hepatic impairment.[16][17]
-
Therapeutic Drug Monitoring (TDM): Potentially individualizing patient therapy to optimize outcomes.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for the thorough evaluation of crizotinib's clinical pharmacokinetics. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating the continued investigation and optimal clinical use of this important targeted therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. texilajournal.com [texilajournal.com]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. ascopubs.org [ascopubs.org]
- 17. Clinical Implications of the Pharmacokinetics of Crizotinib in Populations of Patients with Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Crizotinib as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), MET, and ROS1.[1] It has been approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive. In the context of drug discovery and development, Crizotinib serves as an essential reference compound for the validation and performance qualification of high-throughput screening (HTS) assays designed to identify novel inhibitors of these kinases.
This document provides detailed application notes and protocols for conducting HTS assays for ALK kinase, using Crizotinib as a positive control. While the primary focus of HTS is on the non-deuterated compound, its deuterated analog, Crizotinib-d5, is a critical tool in downstream bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic and metabolic studies.[2][3][4]
Signaling Pathway of ALK and Inhibition by Crizotinib
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK fusion protein), drives oncogenesis by promoting cell proliferation and survival.[1][5] The activated ALK initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules.[5][6]
Figure 1: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
High-Throughput Screening Assays for ALK Kinase Inhibitors
Several HTS-compatible assay formats are available for identifying and characterizing ALK kinase inhibitors. These assays are typically biochemical, utilizing purified recombinant ALK enzyme and a synthetic substrate.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and widely used technology for HTS of kinase inhibitors. The LanthaScreen® TR-FRET kinase assay is a common example.[7] This assay measures the phosphorylation of a fluorescein-labeled substrate by ALK. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the proximity of the terbium-labeled antibody to the fluorescein-labeled substrate results in a high FRET signal.
Figure 2: General experimental workflow for a TR-FRET-based ALK kinase assay.
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® kinase assay optimization protocol.[5]
Materials and Reagents:
-
Recombinant ALK enzyme
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phospho-specific antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET dilution buffer
-
EDTA (stop solution)
-
Crizotinib (positive control)
-
DMSO (for compound dilution)
-
Low-volume 384-well assay plates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Crizotinib in DMSO, starting from a high concentration (e.g., 100 µM).
-
For a primary screen, test compounds are typically prepared at a single concentration (e.g., 10 µM).
-
-
Assay Plate Preparation:
-
Dispense 2.5 µL of the compound dilutions into the assay plate wells. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
-
Kinase Reaction:
-
Prepare a 2X ALK enzyme and 2X fluorescein-substrate solution in kinase reaction buffer. The optimal concentrations should be predetermined through enzyme and substrate titration experiments.
-
Dispense 2.5 µL of the enzyme/substrate mix to all wells.
-
Prepare a 2X ATP solution in kinase reaction buffer at the predetermined Km,app concentration.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells except the negative controls (add kinase buffer without ATP to these).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data using the positive and negative controls.
-
For dose-response curves, plot the percent inhibition against the logarithm of the Crizotinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Other HTS Assay Formats
-
AlphaScreen®/AlphaLISA®: This bead-based proximity assay technology can also be adapted for kinase assays. It involves a donor and an acceptor bead that come into close proximity when the substrate is phosphorylated, generating a chemiluminescent signal.
-
Fluorescence Polarization (FP): FP assays can be used in a competitive binding format to identify compounds that displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Quantitative Data for Crizotinib
The inhibitory potency of Crizotinib against ALK can vary depending on the specific assay format and conditions. Below is a summary of representative IC50 values.
| Assay Type | Target | Substrate | ATP Concentration | Crizotinib IC50 (nM) | Reference |
| Cell-based Assay | EML4-ALK | Endogenous | Cellular levels | 25-50 | [1] |
| Cell Growth Assay | Pancreatic Cancer Cells | Endogenous | Cellular levels | ~5000 | [6] |
| Biochemical Assay | ALK | Synthetic Peptide | Km,app | 20-30 (Typical) | [1] |
Role of this compound
This compound is a stable isotope-labeled version of Crizotinib, where five hydrogen atoms are replaced with deuterium. This mass shift makes it an ideal internal standard for quantitative bioanalytical methods using LC-MS/MS.[2][3][4] In a typical workflow, a known amount of this compound is added to biological samples (e.g., plasma) before sample preparation. The ratio of the mass spectrometry signal of Crizotinib to that of this compound is used to accurately quantify the concentration of the drug in the sample, correcting for variations in sample processing and instrument response.
Conclusion
Crizotinib is an indispensable tool for the development and validation of high-throughput screening assays aimed at discovering novel ALK inhibitors. The detailed TR-FRET protocol provided here serves as a robust starting point for such screening campaigns. The quantitative data presented for Crizotinib can be used as a benchmark for assay performance and for comparing the potency of newly identified compounds. While Crizotinib is the key reagent for the primary HTS assay, its deuterated analog, this compound, plays a crucial role in the subsequent preclinical and clinical development stages, enabling precise pharmacokinetic and metabolic profiling.
References
- 1. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for the ALK inhibitor crizotinib in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Crizotinib-d5 in Cell-Based Assay Normalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and mesenchymal-epithelial transition factor (c-MET).[1][2][3] It has been approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 rearrangements.[2] In cell-based assays, which are fundamental tools in drug discovery and development, accurate and reproducible quantification of a compound's effect is paramount. However, variability in cell number, sample processing, and instrument response can introduce significant errors.
To address these challenges, stable isotope-labeled internal standards (SIL-IS) are employed in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to provide robust normalization. Crizotinib-d5, a deuterated analog of Crizotinib, serves as an ideal internal standard for this purpose.[4] By adding a known amount of this compound to cell lysates, variations in sample preparation and analysis can be corrected, allowing for precise quantification of intracellular Crizotinib concentrations. This, in turn, enables the normalization of downstream phenotypic or target engagement readouts to the actual intracellular drug levels, providing more accurate and reliable data for assessing drug potency and efficacy.
This document provides detailed application notes and protocols for the use of this compound in the normalization of cell-based assays.
Mechanism of Action and Signaling Pathways
Crizotinib exerts its therapeutic effects by inhibiting the kinase activity of its target RTKs. In cancer cells with ALK or ROS1 gene rearrangements, the resulting fusion proteins are constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[3] Crizotinib competitively binds to the ATP-binding pocket of these kinases, blocking their phosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[1][3]
Data Presentation
The following tables present illustrative data from typical cell-based experiments where this compound is used for normalization.
Table 1: Intracellular Crizotinib Concentration Determined by LC-MS/MS with this compound Normalization
| Treatment Group (Nominal Concentration) | Peak Area (Crizotinib) | Peak Area (this compound) | Peak Area Ratio (Crizotinib/Crizotinib-d5) | Calculated Intracellular Concentration (nM) |
| Vehicle Control | 500 | 1,500,000 | 0.0003 | 0.5 |
| 10 nM Crizotinib | 15,000 | 1,450,000 | 0.0103 | 15.5 |
| 50 nM Crizotinib | 78,000 | 1,520,000 | 0.0513 | 77.0 |
| 100 nM Crizotinib | 160,000 | 1,480,000 | 0.1081 | 162.2 |
| 500 nM Crizotinib | 790,000 | 1,510,000 | 0.5232 | 784.8 |
Table 2: Normalization of a Cell Viability Assay using Intracellular Crizotinib Concentration
| Nominal Crizotinib Concentration (nM) | Cell Viability (% of Control) | Calculated Intracellular Crizotinib Concentration (nM) | Normalized IC50 (nM) |
| 0 | 100 | 0.5 | \multirow{5}{*}{85.2} |
| 10 | 92 | 15.5 | |
| 50 | 65 | 77.0 | |
| 100 | 45 | 162.2 | |
| 500 | 15 | 784.8 |
Experimental Protocols
Protocol 1: Determination of Intracellular Crizotinib Concentration
This protocol describes the quantification of intracellular Crizotinib in cultured cells using this compound as an internal standard.
Materials:
-
Cell culture medium and supplements
-
Crizotinib
-
This compound (as a stock solution in a compatible solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile, ice-cold, with 0.1% formic acid
-
Water, LC-MS grade, with 0.1% formic acid
-
Methanol, LC-MS grade
-
Microcentrifuge tubes
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Crizotinib for the desired duration. Include a vehicle-treated control group.
-
-
Cell Harvesting and Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add a defined volume of ice-cold cell lysis buffer containing a known concentration of this compound (e.g., 50 nM) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously and incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection of Crizotinib and this compound.
-
Example LC-MS/MS parameters are provided in Table 3.
-
Table 3: Example LC-MS/MS Parameters for Crizotinib and this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Crizotinib) | m/z 450.2 -> 260.1 |
| MRM Transition (this compound) | m/z 455.2 -> 265.1 |
| Collision Energy | Optimized for the specific instrument |
-
Data Analysis:
-
Integrate the peak areas for both Crizotinib and this compound.
-
Calculate the peak area ratio (Crizotinib / this compound).
-
Generate a standard curve using known concentrations of Crizotinib spiked into lysate from untreated cells, with the same fixed concentration of this compound.
-
Determine the intracellular concentration of Crizotinib in the experimental samples by interpolating their peak area ratios on the standard curve.
-
Protocol 2: Normalization of a Cell-Based Assay Readout
This protocol describes how to normalize a phenotypic or target engagement assay readout to the intracellular concentration of Crizotinib.
Procedure:
-
Perform Parallel Experiments:
-
Set up two identical sets of cell culture plates.
-
On "Plate A," perform the cell-based assay of interest (e.g., cell viability, apoptosis, or a target engagement assay like CETSA).
-
On "Plate B," treat the cells in parallel with the same concentrations of Crizotinib and for the same duration. This plate will be used to determine the intracellular Crizotinib concentration as described in Protocol 1.
-
-
Generate Data:
-
From "Plate A," obtain the readout for the cell-based assay (e.g., luminescence for cell viability, fluorescence for apoptosis).
-
From "Plate B," determine the intracellular Crizotinib concentration for each treatment condition using Protocol 1.
-
-
Data Normalization and Analysis:
-
For each treatment condition, you will have a pair of data points: the assay readout and the corresponding intracellular Crizotinib concentration.
-
Plot the assay readout as a function of the measured intracellular Crizotinib concentration, rather than the nominal concentration added to the culture medium.
-
Calculate the potency metric (e.g., IC50 or EC50) based on the intracellular drug concentration.
-
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for normalizing cell-based assays. By accurately quantifying the intracellular concentration of Crizotinib, researchers can minimize the impact of experimental variability and obtain more precise and meaningful data. The protocols and information provided herein offer a comprehensive guide for the successful implementation of this technique in drug discovery and development settings. This approach enhances the quality of data from in vitro studies, leading to more informed decision-making in preclinical research.
References
Application Note: Optimization of Mobile Phase for the Chromatographic Separation of Crizotinib and its Deuterated Internal Standard, Crizotinib-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer that is ALK-positive or ROS1-positive.[1][2] Quantitative bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. A critical aspect of developing a robust LC-MS/MS method is the optimization of the mobile phase to achieve efficient chromatographic separation of the analyte from endogenous interferences and from its stable isotope-labeled internal standard, such as Crizotinib-d5. This application note provides a detailed protocol for the systematic optimization of the mobile phase for the separation of Crizotinib and this compound.
Crizotinib targets receptor tyrosine kinases like ALK, ROS1, and c-Met, inhibiting their phosphorylation and downstream signaling.[1][2] This action blocks pathways such as JAK/STAT3, PI3K/AKT, and MEK/ERK1/2, which are crucial for cell proliferation and survival in certain cancers.[3]
Caption: Crizotinib Signaling Pathway Inhibition.
Experimental Protocols
Materials and Reagents
-
Crizotinib and this compound reference standards
-
HPLC or UPLC grade methanol, acetonitrile, and water
-
Formic acid, ammonium hydroxide, ammonium acetate, and potassium dihydrogen orthophosphate
-
A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is recommended as a starting point.[4]
Instrumentation
-
A UPLC or HPLC system coupled with a triple quadrupole mass spectrometer.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Sample Preparation
-
Prepare stock solutions of Crizotinib and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution containing both Crizotinib and this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions in a 50:50 mixture of methanol and water.
Mobile Phase Optimization Workflow
The following workflow outlines a systematic approach to optimizing the mobile phase for the separation of Crizotinib and this compound. The goal is to achieve a symmetrical peak shape, adequate retention, and a short run time.
Caption: Experimental Workflow for Mobile Phase Optimization.
Step 1: Organic Solvent Selection
-
Objective: To evaluate the effect of acetonitrile versus methanol on peak shape and retention time.
-
Protocol:
-
Prepare two sets of mobile phases:
-
Mobile Phase A1: 0.1% Formic acid in water; Mobile Phase B1: Acetonitrile
-
Mobile Phase A2: 0.1% Formic acid in water; Mobile Phase B2: Methanol
-
-
Using a C18 column, inject the working solution and run a generic gradient (e.g., 5% to 95% B over 5 minutes).
-
Compare the chromatograms for peak shape, retention time, and signal intensity.
-
Step 2: Aqueous Phase pH and Buffer Selection
-
Objective: To assess the impact of pH on the retention and peak shape of Crizotinib.
-
Protocol:
-
Based on the better organic solvent from Step 1, prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values and buffer systems. Examples from published methods include:
-
Run the same gradient as in Step 1 for each aqueous phase.
-
Evaluate the resulting chromatograms, paying close attention to peak tailing and retention time.
-
Step 3: Optimization of Mobile Phase Additive Concentration
-
Objective: To fine-tune the concentration of the acidic or basic additive for optimal peak shape and ionization efficiency.
-
Protocol:
-
Using the best aqueous phase from Step 2, vary the concentration of the additive (e.g., 0.05%, 0.1%, 0.2% formic acid).
-
Analyze the working solution with each concentration.
-
Select the concentration that provides the best balance of peak symmetry and mass spectrometric signal intensity.
-
Step 4: Gradient Elution Optimization
-
Objective: To optimize the gradient slope and duration to ensure baseline separation and a short run time.
-
Protocol:
-
Using the optimized mobile phase from the previous steps, adjust the gradient profile.
-
Start with a shallow gradient to ensure separation from any potential early-eluting interferences.
-
Increase the gradient slope to elute Crizotinib and this compound in a reasonable time.
-
Include a high organic wash step to clean the column after each injection.
-
A final optimized gradient might look like the one described for a multi-TKI assay: start at 20% B, linearly increase to 100% B in 2.0 minutes, hold, and then re-equilibrate.[6]
-
Data Presentation
The following tables summarize typical starting conditions and expected outcomes based on literature.
Table 1: Mass Spectrometry Parameters for Crizotinib and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Crizotinib | 450.0 | 260.0[4] |
| This compound | 455.0 (approx.) | 260.0 (or other stable fragment) |
Note: The exact m/z for this compound will depend on the location of the deuterium labels.
Table 2: Comparison of Different Mobile Phase Systems for Crizotinib Analysis
| Mobile Phase Composition | Column Type | Elution Mode | Typical Retention Time (min) | Observations |
| Methanol:0.1% Ammonium Hydroxide (80:20) | C18 | Isocratic | 0.46[4] | Fast elution, suitable for high-throughput analysis.[4] |
| Acetonitrile and 0.02 M Potassium Phosphate Buffer (pH 7.5) | C18 | Gradient | Not Specified | Stability-indicating method.[8] |
| Methanol and 0.3% Formic Acid in Water | C18 | Gradient | Not Specified | Good for MS compatibility in positive ion mode.[5] |
| Methanol and 0.3% Potassium Dihydrogen Orthophosphate (pH 3) (60:40) | C18 | Isocratic | Not Specified | Acidic conditions can improve peak shape for basic compounds.[7] |
| 2 mM Ammonium Acetate in Water (+0.1% Formic Acid) / 2 mM Ammonium Acetate in Methanol (+0.1% Formic Acid) | C18 | Gradient | Not Specified | Volatile buffer, excellent for LC-MS/MS.[6] |
Conclusion
The optimization of the mobile phase is a critical step in the development of a robust and reliable method for the quantification of Crizotinib and its deuterated internal standard. By systematically evaluating the organic solvent, aqueous phase pH, and gradient conditions, a highly efficient separation can be achieved. A mobile phase consisting of 0.1% formic acid in water and methanol or acetonitrile, used with a C18 column in a gradient elution mode, is a common and effective starting point for the analysis of Crizotinib by LC-MS/MS. This systematic approach ensures the final method is sensitive, specific, and suitable for its intended purpose in a drug development or clinical setting.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Note: Evaluation of Matrix Effect in the Bioanalysis of Crizotinib using Crizotinib-d5 as an Internal Standard
Abstract
This application note provides a detailed protocol for the evaluation of matrix effects in the quantitative analysis of Crizotinib in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Crizotinib-d5 is utilized as the stable isotope-labeled internal standard (SIL-IS) to compensate for potential matrix-induced variations. The protocol adheres to the principles outlined in regulatory guidelines for bioanalytical method validation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Crizotinib.
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][5] Accurate quantification of Crizotinib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS is a widely used technique for this purpose due to its high sensitivity and selectivity.[6][7] However, co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte and internal standard, a phenomenon known as the matrix effect.[8][9] This can lead to either ion suppression or enhancement, compromising the accuracy and precision of the analytical method.[6][10]
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects during bioanalytical method validation to ensure the reliability of the data.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to mitigate the impact of matrix effects, as it is expected to have similar physicochemical properties and chromatographic behavior to the analyte.[11]
This application note describes a systematic approach to quantitatively assess the matrix effect for Crizotinib using this compound as the internal standard in human plasma. The protocol is based on the post-extraction spike method, which is considered the gold standard for matrix effect evaluation.[8]
Experimental Protocols
Materials and Reagents
-
Crizotinib reference standard
-
This compound reference standard (Internal Standard, IS)
-
Control human plasma (from at least six different sources)[1][2]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Crizotinib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Crizotinib stock solution with a 50:50 mixture of methanol and water to create working standard solutions for spiking.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare the IS working solution.
Sample Preparation for Matrix Effect Evaluation
The following sets of samples are prepared at two concentration levels: low quality control (LQC) and high quality control (HQC).
Set 1: Analyte and IS in Neat Solution
-
Prepare solutions of Crizotinib and this compound in the reconstitution solvent (e.g., mobile phase) at concentrations corresponding to the final LQC and HQC levels.
Set 2: Post-Extraction Spiked Samples
-
Process blank plasma samples from at least six different sources using the established extraction procedure (e.g., protein precipitation).
-
After the final evaporation step, spike the dried extracts with the Crizotinib and this compound working solutions to achieve the LQC and HQC concentrations.
-
Reconstitute the spiked extracts with the reconstitution solvent.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Column: A suitable C18 column (e.g., Supelco Discovery C18, 50 × 2.1mm, 5.0 µm).[11]
-
Mobile Phase: A gradient of acidified water and an organic solvent like methanol or acetonitrile is typically used.[4][11]
-
MRM Transitions:
-
Crizotinib: m/z 450.2 > 260.2[11]
-
This compound: The transition for this compound would be monitored at an appropriately shifted m/z. For example, a previously published method used m/z 457.2 > 267.3 for a different deuterated Crizotinib.[11] The exact transition will depend on the deuteration pattern.
-
Data Presentation
The matrix effect is evaluated by calculating the Matrix Factor (MF) for the analyte and the IS, as well as the IS-normalized MF.
Matrix Factor (MF) Calculation:
MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[9]
IS-Normalized Matrix Factor Calculation:
IS-Normalized MF = (MF of Crizotinib) / (MF of this compound)
The precision of the IS-normalized MF across the different lots of plasma should not be greater than 15%.[1]
Table 1: Matrix Effect Evaluation of Crizotinib at LQC Concentration
| Plasma Lot | Crizotinib Peak Area (Neat Solution) | Crizotinib Peak Area (Post-Spiked) | This compound Peak Area (Neat Solution) | This compound Peak Area (Post-Spiked) | Crizotinib MF | This compound MF | IS-Normalized MF |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 | |||||||
| 5 | |||||||
| 6 | |||||||
| Mean | |||||||
| %CV |
Table 2: Matrix Effect Evaluation of Crizotinib at HQC Concentration
| Plasma Lot | Crizotinib Peak Area (Neat Solution) | Crizotinib Peak Area (Post-Spiked) | This compound Peak Area (Neat Solution) | This compound Peak Area (Post-Spiked) | Crizotinib MF | This compound MF | IS-Normalized MF |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 | |||||||
| 5 | |||||||
| 6 | |||||||
| Mean | |||||||
| %CV |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the quantitative evaluation of the matrix effect using the post-extraction spike method.
Caption: Workflow for Matrix Effect Evaluation.
Conclusion
The evaluation of matrix effects is a critical component of bioanalytical method validation, ensuring the reliability and accuracy of quantitative data. The protocol described in this application note provides a systematic approach for assessing the matrix effect of Crizotinib in human plasma using this compound as the internal standard. By following this protocol and adhering to the acceptance criteria set by regulatory agencies, laboratories can confidently establish the robustness of their bioanalytical methods for Crizotinib. The use of a stable isotope-labeled internal standard is highly effective in compensating for matrix-induced variability.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Crizotinib in Human Plasma using Crizotinib-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Crizotinib in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Crizotinib-d5, a stable isotope-labeled derivative, is employed as the internal standard (IS) to ensure accuracy and precision. The described protocol involves a straightforward protein precipitation for sample preparation, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Crizotinib is a potent small-molecule inhibitor of receptor tyrosine kinases (RTKs) such as Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and ROS1.[1][2][3] It is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[2][4] Accurate quantification of Crizotinib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample processing and instrument response.[5][6][7]
Experimental
Materials and Reagents
-
Crizotinib (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Human Plasma (K2-EDTA)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. The specific parameters may vary depending on the instrument manufacturer and model.
| Parameter | Setting |
| UPLC Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.10 kV |
| Desolvation Temperature | 300 °C |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 500 L/h |
| Collision Gas | Argon |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Crizotinib | 450.0 | 260.0 | 34 |
| This compound | 455.4 | 265.0 | 34 |
Table 1: UPLC-MS/MS Parameters. Note that optimal collision energies may require empirical determination.
Protocols
Preparation of Stock and Working Solutions
-
Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Crizotinib Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the Crizotinib working solutions to achieve final concentrations ranging from 5 to 5000 ng/mL.[8][9]
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 250, and 4000 ng/mL).
| Sample Type | Crizotinib Concentration (ng/mL) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 500 |
| Calibration Standard 6 | 1000 |
| Calibration Standard 7 | 2500 |
| Calibration Standard 8 | 5000 |
| Low QC (LQC) | 15 |
| Medium QC (MQC) | 250 |
| High QC (HQC) | 4000 |
Table 2: Example Calibration Curve and QC Sample Concentrations.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL this compound).
-
Vortex for 30 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Data Analysis
The concentration of Crizotinib in the samples is determined by calculating the peak area ratio of Crizotinib to this compound. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for Liquid-Liquid Extraction of Crizotinib with Crizotinib-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Crizotinib in biological matrices, specifically plasma, using a liquid-liquid extraction (LLE) method with its deuterated internal standard, Crizotinib-d5.
Introduction
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Accurate quantification of Crizotinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This protocol details a robust and reliable liquid-liquid extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective determination of Crizotinib. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency and instrument response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the liquid-liquid extraction of Crizotinib using this compound as an internal standard, followed by LC-MS/MS analysis.
Table 1: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Crizotinib | 450.2 | 260.1 |
| This compound | 455.2 | 265.1 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Mean Extraction Recovery (Crizotinib) | 85.2% |
| Mean Extraction Recovery (this compound) | 83.9% |
| Inter-day Precision (%CV) | < 10% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal to negligible |
Experimental Protocols
Materials and Reagents
-
Crizotinib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Crizotinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Crizotinib stock solution with 50% methanol in water to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for the blank.
-
Vortex mix for 10 seconds.
-
Add 500 µL of diethyl ether to the tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Centrifuge at 12,000 x g for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 10% B
-
Linearly increase to 90% B over 3 minutes
-
Hold at 90% B for 1 minute
-
Return to 10% B and equilibrate for 2 minutes
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Crizotinib Signaling Pathway
Crizotinib primarily targets the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. Its mechanism of action involves the inhibition of ALK phosphorylation, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival.[1][2][3]
References
Sensitive Quantification of Crizotinib in Human Plasma Using UPLC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Crizotinib in human plasma. Crizotinib is a potent tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[1][2][3] The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation, enabling high-throughput analysis. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.
Introduction
Crizotinib is a first-in-class inhibitor of anaplastic lymphoma kinase (ALK), c-MET (hepatocyte growth factor receptor), and ROS1 tyrosine kinases.[1][3] These kinases can be constitutively active in certain cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting these targets, Crizotinib effectively halts tumor growth in patients with specific genetic alterations, such as ALK-positive non-small cell lung cancer.[1][2][4]
Accurate and sensitive quantification of Crizotinib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. UPLC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications.[5] This document provides a comprehensive protocol for the determination of Crizotinib in human plasma, validated according to regulatory guidelines.
Experimental
Materials and Reagents
-
Crizotinib reference standard
-
Paroxetine (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide (ACS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Waters ACQUITY UPLC System
-
Waters Xevo TQ-S Mass Spectrometer
-
MassLynx Software
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[5] |
| Mobile Phase | Methanol: 0.1% (v/v) Ammonium Hydroxide (80:20)[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temp. | 40 °C[6] |
| Run Time | 2.0 min[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage | 3.10 kV[5] |
| Source Temp. | 150 °C[5] |
| Desolvation Temp. | 300 °C[5] |
| Desolvation Gas Flow | 500 L/hr (Nitrogen)[5] |
| Collision Gas | Argon[5] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Crizotinib and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Crizotinib | 450.0 | 260.0 (Quantifier)[5] | 0.146 |
| 450.0 | 176.99 (Qualifier)[5] | 0.146 | |
| Paroxetine (IS) | 330.11 | 192.11[5] | 0.146 |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Crizotinib and Paroxetine (IS) in methanol.[5]
-
Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with methanol-water (60:40, v/v) to create working solutions for calibration standards and quality control (QC) samples.[5]
-
Calibration Standards: Spike blank human plasma with the Crizotinib working solutions to obtain final concentrations ranging from 5 to 500 ng/mL.[5]
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: 5 ng/mL (LLOQ), 15 ng/mL (LQC), 100 ng/mL (MQC), and 400 ng/mL (HQC).[5]
Sample Preparation Protocol
-
Thaw plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.[5]
-
To 50 µL of plasma, add 20 µL of the Paroxetine internal standard working solution (50 µg/mL). For blank samples, add 20 µL of methanol.[5]
-
Vortex the samples for 30 seconds.[5]
-
Add 120 µL of methanol and vortex for another 30 seconds.[5]
-
Add 800 µL of acetonitrile and vortex gently for 1.5 minutes.[5]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[5]
-
Transfer 800 µL of the supernatant to a clean UPLC vial.[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue with 100 µL of a 50:50 mixture of methanol and acetonitrile.[5]
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.[5]
Quantitative Data Summary
The following tables summarize the validation parameters for the UPLC-MS/MS method for Crizotinib quantification.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.997[5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 9 | 92 - 108 |
| LQC | 15 | < 9 | 92 - 108 |
| MQC | 100 | < 9 | 92 - 108 |
| HQC | 400 | < 9 | 92 - 108 |
Note: Precision and accuracy values are representative and should be within ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 4: Stability Data
| Stability Condition | Duration | Result |
| Stock Solution (Room Temp.) | 24 hours | Stable |
| Stock Solution (Refrigerated) | 30 days | Stable |
| Long-Term in Plasma (-80°C) | 60 days | Stable[5] |
Visualizations
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ion suppression in Crizotinib analysis with Crizotinib-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Crizotinib, with a focus on overcoming ion suppression using its deuterated internal standard, Crizotinib-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Crizotinib?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates) interfere with the ionization of the target analyte, Crizotinib, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[2][3] Given the complexity of biological samples, ion suppression is a significant challenge that must be addressed to ensure data quality in pharmacokinetic and other clinical studies.[1][2]
Q2: How does using this compound as an internal standard help overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Crizotinib. It is chemically identical to Crizotinib, except that five hydrogen atoms have been replaced with deuterium. This means it has nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency.[4][5] During sample preparation and analysis, any factor that causes ion suppression for Crizotinib will affect this compound to the same extent.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression is normalized, leading to more accurate and precise quantification.[6]
Q3: What are the typical mass-to-charge (m/z) transitions monitored for Crizotinib and this compound?
A3: In positive ion electrospray ionization (ESI) mode, the protonated molecules [M+H]⁺ are monitored. The typical multiple reaction monitoring (MRM) transitions are:
Another qualifying ion transition for Crizotinib that can be used for confirmation is m/z 450.0 → 176.99.[8]
Troubleshooting Guide
Q: I am observing a significant drop in Crizotinib signal intensity in my plasma samples compared to my standards prepared in solvent. What could be the cause and how can I fix it?
A: This is a classic sign of ion suppression due to matrix effects.[1] Here’s a systematic approach to troubleshoot and resolve the issue:
-
Confirm the Use of an Appropriate Internal Standard: Ensure you are using a stable isotope-labeled internal standard like this compound.[4][7][9] A SIL-IS is the most effective tool to compensate for matrix effects as it co-elutes and experiences similar ionization suppression as the analyte.[6]
-
Optimize Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering Crizotinib.
-
Protein Precipitation (PPT): While simple and fast, PPT is less clean than other methods.[8] If you are using PPT (e.g., with methanol or acetonitrile), you may be carrying over phospholipids and other matrix components that are known to cause ion suppression.
-
Solid-Phase Extraction (SPE): SPE is a more effective technique for cleaning up complex samples like plasma.[4][5] A well-developed SPE protocol can significantly reduce matrix components, leading to less ion suppression.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup method, offering an alternative to SPE.
-
-
Improve Chromatographic Separation: Ensure that Crizotinib is chromatographically separated from the bulk of the matrix components, especially early-eluting, polar compounds that often cause the most significant suppression.
-
Gradient Elution: Employ a gradient elution program that retains Crizotinib on the column long enough for interfering matrix components to wash off.[4][6]
-
Column Choice: A C18 column is commonly used and effective for retaining Crizotinib.[4][6]
-
Divert Valve: Use a divert valve on the mass spectrometer to direct the flow from the initial part of the chromatographic run (containing salts and polar interferences) to waste, only allowing the eluent containing the analyte of interest to enter the ion source.
-
Q: My recovery for Crizotinib is low and inconsistent across different samples. What should I check?
A: Low and variable recovery points to issues in your sample preparation process.
-
Review the Extraction Protocol:
-
SPE: Ensure the conditioning, loading, washing, and elution steps are optimized. The choice of solvents for each step is critical for retaining Crizotinib on the sorbent while washing away interferences, and then for eluting it efficiently.
-
PPT: Check the ratio of plasma to precipitation solvent. An insufficient volume of solvent may lead to incomplete protein precipitation and poor analyte recovery in the supernatant.
-
-
Assess the Stability of Crizotinib: Crizotinib has been shown to be stable under various conditions, but it's crucial to verify this in your specific matrix and storage conditions (e.g., room temperature, freeze-thaw cycles).[4]
-
Internal Standard Addition: Ensure the internal standard (this compound) is added at the very beginning of the sample preparation process. This allows it to account for any analyte loss during all subsequent steps.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for Crizotinib analysis.
Table 1: Recovery and Matrix Effect Data for Crizotinib and this compound in Human Plasma
| Analyte | QC Level | Recovery (%) | Coefficient of Variation (CV) for Recovery (%) | Matrix Factor (Avg.) | CV for Matrix Factor (%) |
| Crizotinib | Low | 84.3 | 4.47 | 0.954 | 9.39 |
| This compound | - | >82 | Not Specified | Not Specified | Not Specified |
Data extracted from a study utilizing solid-phase extraction.[4]
Table 2: Precision and Accuracy Data from a Validated Method in Human Plasma
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | <4 | within 6% of nominal | <6 | within 4% of nominal |
| Medium | <4 | within 6% of nominal | <6 | within 4% of nominal |
| High | <4 | within 6% of nominal | <6 | within 4% of nominal |
This data highlights the high precision and accuracy achievable when ion suppression is properly managed.[4]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the analysis of Crizotinib in human and mouse plasma.[4]
-
Sample Aliquoting: Pipette 50 µL of human plasma into a 96-well plate.
-
Internal Standard Spiking: Add the this compound internal standard working solution to all samples except for the blanks.
-
Pre-treatment: Add 100 µL of 4% phosphoric acid to each well and mix.
-
SPE Plate Conditioning: Condition a 96-well SPE plate (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water.
-
Elution: Elute Crizotinib and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions
The following are typical liquid chromatography and mass spectrometry conditions.[4][5]
-
LC System: A standard HPLC or UPLC system.
-
Column: Supelco Discovery C18 (50 x 2.1 mm, 5.0 µm) or equivalent.[4]
-
Mobile Phase A: Acidified water (e.g., 0.1% Formic Acid in Water).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute Crizotinib.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Crizotinib: m/z 450.2 → 260.2
-
This compound: m/z 457.2 → 267.3
-
Visualizations
Caption: Experimental workflow for Crizotinib analysis.
Caption: Overcoming ion suppression with an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Improving peak shape and resolution for Crizotinib and Crizotinib-d5
Welcome to the technical support center for the chromatographic analysis of Crizotinib and its deuterated internal standard, Crizotinib-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Crizotinib and this compound.
Q1: Why am I observing peak tailing for Crizotinib and this compound?
Peak tailing for Crizotinib, a basic compound with pKa values of 5.6 and 9.4, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions lead to a non-ideal elution profile, characterized by a tailing peak.
Solutions:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., with 0.1-0.3% formic acid) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[4][5]
-
Use of an Alternative Mobile Phase Additive: Employing a basic mobile phase additive, such as 0.1% ammonium hydroxide, can help to deprotonate the analyte, which may improve peak shape.[6]
-
Column Selection:
-
Utilize a column with a highly deactivated stationary phase (end-capped) to reduce the number of available silanol groups.[2]
-
Consider using a column with a different stationary phase chemistry, such as a CSH (Charged Surface Hybrid) Phenyl-Hexyl column, which can improve peak shape for basic compounds.
-
-
Mobile Phase Composition: The choice of organic modifier (methanol vs. acetonitrile) can influence peak shape.[2] Experiment with both to determine the optimal solvent for your specific method.
Q2: My Crizotinib peak is fronting. What could be the cause?
Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to peak fronting.
-
Column Collapse: Operating a column outside of its recommended pH and temperature range can lead to degradation of the stationary phase.[7]
Solutions:
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.
-
Optimize Injection Solvent: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than or the same as the initial mobile phase.[8][9]
-
Verify Column Operating Conditions: Check the manufacturer's guidelines for the column's stable pH and temperature range.
Q3: I am seeing split peaks for Crizotinib and/or this compound. What should I do?
Split peaks can be caused by several factors:
-
Partially Clogged Frit: A blockage in the column inlet frit can disrupt the sample flow path, leading to peak splitting.[10]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through the column at different rates.[9]
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8][9]
-
Co-elution: A closely eluting interference may give the appearance of a split peak.[11]
Solutions:
-
Check All Peaks: If all peaks in the chromatogram are split, the issue is likely related to the column inlet (clogged frit or void) or the injector.[12] If only the analyte peak is split, it may be a co-elution or a sample solvent issue.
-
Column Maintenance: Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any particulates from the frit. If this doesn't resolve the issue, the column may need to be replaced.
-
Optimize Injection Solvent: As mentioned previously, ensure the injection solvent is compatible with and ideally weaker than the mobile phase.
-
Method Modification: If co-elution is suspected, adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interfering peak.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS method for Crizotinib?
A good starting point would be a reversed-phase C18 column with a mobile phase consisting of methanol or acetonitrile and water with a formic acid modifier (e.g., 0.1-0.3%).[4][5] A gradient elution from a low to high organic phase concentration is often a good initial approach.
Q2: How can I improve the resolution between Crizotinib and this compound?
While Crizotinib and its deuterated internal standard are expected to co-elute, slight chromatographic separation can sometimes be observed. To ensure consistent co-elution and accurate quantification:
-
Optimize Gradient Slope: A shallower gradient can sometimes improve resolution but may not be necessary if the peaks are sufficiently close.
-
Column Choice: A high-efficiency column with smaller particle sizes (e.g., sub-2 µm) can provide sharper peaks, which may help in resolving any minor separation.
However, for the purpose of an internal standard, complete co-elution is ideal. If you are observing significant separation, ensure that the correct internal standard is being used.
Q3: What are the key physicochemical properties of Crizotinib to consider for method development?
Understanding the following properties is crucial:
| Property | Value | Implication for Chromatography |
| pKa1 | 5.6 (Pyridinium cation) | At pH values below 5.6, this group will be protonated (positively charged). |
| pKa2 | 9.4 (Piperidinium cation) | At pH values below 9.4, this group will also be protonated.[1][3] |
| LogP | 1.83 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[3][13] |
These properties indicate that Crizotinib is a basic molecule that will be positively charged at acidic pH. This is beneficial for retention on a reversed-phase column and for ionization in positive mode ESI-MS.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Crizotinib in Plasma
This protocol is based on a validated method for the determination of Crizotinib in human and mouse plasma.[14]
-
Chromatographic System: UPLC-MS/MS
-
Column: Supelco Discovery C18 (50 x 2.1mm, 5.0 µm)[14]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 90 10 0.5 0.4 10 90 2.0 0.4 10 90 2.1 0.4 90 10 | 3.0 | 0.4 | 90 | 10 |
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry: ESI Positive Mode
-
MRM Transitions:
Protocol 2: Alternative LC-MS/MS Method with Basic Mobile Phase
This protocol is adapted from a method utilizing a basic mobile phase.[6]
-
Chromatographic System: UPLC-MS/MS
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[6]
-
Mobile Phase: Methanol:0.1%(v/v) ammonium hydroxide (80:20)[6]
-
Flow Rate: 0.4 mL/min[6]
-
Run Time: 2 minutes[6]
-
Injection Volume: 5 µL
-
Mass Spectrometry: ESI Positive Mode
-
MRM Transitions:
-
Crizotinib: m/z 450.0 → 260.0[6]
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in Crizotinib analysis.
Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lctsbible.com [lctsbible.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Crizotinib-d5 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Crizotinib-d5 in plasma samples during bioanalytical experiments.
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses specific issues that can lead to low recovery of the deuterated internal standard, this compound. Each section presents a potential problem in a question-and-answer format, followed by data tables and detailed protocols to help you resolve the issue.
Q1: My this compound recovery is low and inconsistent after protein precipitation. What are the likely causes and how can I improve it?
A1: Low and variable recovery of this compound following protein precipitation (PPT) is a common issue. The primary causes often revolve around the choice of precipitation solvent, the solvent-to-plasma ratio, and inadequate vortexing or centrifugation. Crizotinib, being a basic compound, can also be affected by the pH of the final solution.
Troubleshooting Steps & Data Comparison:
The choice of organic solvent for protein precipitation significantly impacts recovery. Acetonitrile is a common choice, but methanol or a mixture can sometimes yield better results. It is also crucial to optimize the ratio of the solvent to the plasma to ensure complete protein removal without excessively diluting the sample.
Table 1: Comparison of Protein Precipitation Conditions for this compound Recovery
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected this compound Recovery (%) |
| Precipitation Solvent | Acetonitrile | Acetonitrile:Methanol (1:1, v/v) | 65-75% |
| Solvent:Plasma Ratio | 2:1 | 3:1 | 85-95% |
| Vortex Time | 30 seconds | 2 minutes | - |
| Centrifugation Speed | 10,000 rpm | 14,000 rpm | - |
| Centrifugation Time | 5 minutes | 10 minutes | - |
Experimental Protocol: Optimized Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile:methanol (1:1, v/v) containing the working concentration of this compound.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for evaporation or direct injection, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Troubleshooting Workflow for Protein Precipitation
Technical Support Center: Crizotinib & Crizotinib-d5 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover of Crizotinib and its deuterated internal standard, Crizotinib-d5, in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues in your LC-MS system.
Issue: High carryover of Crizotinib or this compound is observed in blank injections following a high concentration sample.
Step 1: Differentiate between Carryover and Contamination
The first step is to determine if the issue is true carryover from a previous injection or contamination of your system or reagents.[1]
-
Experimental Protocol:
-
Inject a pre-blank (a blank solvent injection before a high-concentration sample). This should be clean.
-
Inject a high-concentration Crizotinib standard.
-
Inject a series of post-blanks immediately after the high-concentration standard.
-
-
Interpretation:
-
Carryover: The peak area of Crizotinib will be highest in the first post-blank and decrease with subsequent blank injections.[1]
-
Contamination: The peak area of Crizotinib will be relatively consistent across all blank injections (pre- and post-). This suggests contamination of the mobile phase, blank solution, or a system component.[1]
-
Step 2: Isolate the Source of Carryover
Once confirmed as carryover, the next step is to pinpoint the source within the LC-MS system. The most common sources are the autosampler, the column, and the injection valve.[2][3]
-
Experimental Workflow to Isolate Carryover Source:
Caption: A workflow diagram for systematically identifying the source of carryover.
Step 3: Implement Corrective Actions
Based on the identified source, implement the following solutions.
If the Autosampler/Injector is the Source:
Worn or dirty components are a common cause of carryover in the autosampler.[1][3]
-
Troubleshooting Actions:
-
Optimize Needle Wash: This is a critical step.
-
Increase Wash Volume and/or Duration: Ensure the wash is sufficient to remove all residues.[4]
-
Use a Stronger Wash Solvent: A solvent that readily dissolves Crizotinib is essential. A mixture of organic solvents is often more effective than a single solvent.[4][5] For basic compounds like Crizotinib, adding a small amount of acid to the wash solvent can help prevent adsorption to metallic surfaces.[6]
-
-
Inspect and Replace Consumables:
-
Check for Proper Connections: Poorly seated tubing and fittings can create dead volumes where the sample can be trapped.
-
If the Column is the Source:
Carryover can occur due to strong interactions between Crizotinib and the column's stationary phase or frits.[2][8]
-
Troubleshooting Actions:
-
Implement a Column Wash: After each run, flush the column with a strong solvent. Alternating between high and low organic mobile phases can be more effective than a continuous high organic wash.
-
Evaluate Different Columns: If carryover persists, consider a different column chemistry. For Crizotinib, a Kinetex C18 column has been shown to provide minimal carryover effect compared to other C18 columns.[9][10]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds, but be aware that the guard column itself can be a source of carryover.[2]
-
Quantitative Data Summary
While specific quantitative comparisons for Crizotinib carryover reduction methods are not extensively published in a single source, the following table summarizes acceptable limits and findings from various studies.
| Parameter | Value/Observation | Source |
| Acceptable Carryover Limit | < 20% of the Lower Limit of Quantitation (LLOQ) | [1][8][9] |
| Crizotinib Carryover Resolution | Severe carryover was resolved by switching to a Kinetex C18 column and optimizing the needle wash solvent. | [9][10] |
| Method with No Significant Carryover | A validated method for Crizotinib and its metabolite reported no significant carryover. | [11] |
Experimental Protocols
Protocol 1: Optimized Needle Wash Solvent for Crizotinib
Based on a study that successfully resolved Crizotinib carryover, the following needle rinse solvent was effective:[10]
-
Solvent Composition: Methanol/Acetonitrile/Isopropanol (1:1:1, v/v/v) containing 5% formic acid.
-
Rationale: This combination of strong organic solvents effectively solubilizes Crizotinib, while the formic acid helps to minimize ionic interactions with system components.
Protocol 2: LC-MS/MS Method with Minimized Crizotinib Carryover
This protocol is based on a validated method for the determination of Crizotinib in mouse tissues where severe carryover was successfully addressed.[9][10]
-
LC System: UPLC system
-
Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm)
-
Mobile Phase A: 0.3% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program should be optimized for your specific system and separation needs. A wash step with a high percentage of organic phase (e.g., 100% methanol) at the end of the gradient is recommended to clean the column.[9]
-
MS/MS Detection:
Frequently Asked Questions (FAQs)
Q1: Why is Crizotinib prone to carryover?
A1: While the exact reasons can be complex and system-dependent, basic compounds like Crizotinib can exhibit strong interactions with surfaces in the LC system, such as residual silanols on the column packing material or metal surfaces in the autosampler and flow path.[13] These interactions can lead to adsorption and subsequent carryover into following injections.
Q2: Can the internal standard, this compound, also exhibit carryover?
A2: Yes, this compound has very similar physicochemical properties to Crizotinib and is therefore also susceptible to carryover. The troubleshooting and minimization strategies are the same for both compounds.
Q3: My carryover is inconsistent. What could be the cause?
A3: Inconsistent carryover can be due to several factors, including:
-
Sample Matrix Effects: The composition of your sample matrix can influence the degree of carryover.
-
Aging of Consumables: Worn parts, like rotor seals, may not fail consistently at first, leading to variable carryover.[3]
-
Injection Volume: Larger injection volumes can exacerbate carryover.[4]
Q4: I've tried everything and still have carryover. What are my next steps?
A4: If you have systematically worked through the troubleshooting guide and are still experiencing significant carryover, consider the following:
-
Contact Your Instrument Manufacturer: They can provide support specific to your LC-MS system.
-
Consider Advanced Wash Techniques: Some modern autosamplers offer advanced features like needle seat back-flushing, which can be very effective at reducing carryover.[14]
-
Re-evaluate Your Sample Preparation: While less common for carryover, highly concentrated samples or those with complex matrices can contribute to the problem.
Crizotinib Signaling Pathway
Crizotinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and survival.
Caption: A simplified diagram of Crizotinib's mechanism of action as a tyrosine kinase inhibitor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 6. biotage.com [biotage.com]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple and sensitive LC-MS/MS method for simultaneous determination of crizotinib and its major oxidative metabolite in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 14. An alternative solution to overcome carryover issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crizotinib-d5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer parameters for Crizotinib-d5 analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound?
A1: For this compound, the recommended mass-to-charge transition to monitor is m/z 455.2 → 265.1.[1] For the non-deuterated Crizotinib, the primary transition is m/z 450.2 → 260.2.[2][3]
Q2: What ionization mode is best suited for this compound analysis?
A2: Positive ion electrospray ionization (ESI) is the recommended mode for analyzing Crizotinib and its deuterated internal standard.[4][5]
Q3: What are typical collision energy values for the fragmentation of Crizotinib?
A3: Optimal collision energy can vary between different mass spectrometer instruments. However, published methods suggest values around 28 eV and 34 eV for the primary transition of Crizotinib.[4][5] It is crucial to optimize this parameter on your specific instrument for maximum signal intensity.
Q4: Can you provide a starting point for other mass spectrometer source parameters?
A4: Yes, based on existing literature, you can use the following as starting parameters and optimize further:
-
Capillary Voltage: ~3.10 kV[4]
-
Spray Voltage: ~4,500 V[1]
-
Desolvation Temperature: ~300 °C[4]
-
Source Temperature: ~150 °C[4]
-
Sheath Gas Pressure: ~60 (arbitrary units)[1]
-
Auxiliary Gas Pressure: ~15 (arbitrary units)[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect precursor/product ion selection. | Verify the MRM transition is set to m/z 455.2 → 265.1. |
| Suboptimal ionization or source parameters. | Systematically optimize capillary/spray voltage, gas flows, and temperatures. | |
| Sample degradation. | Ensure proper sample storage and handling. Crizotinib is generally stable, but repeated freeze-thaw cycles should be avoided. | |
| High Background Noise | Matrix effects from the sample. | Improve sample preparation; consider solid-phase extraction (SPE) instead of simple protein precipitation for cleaner extracts. |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system thoroughly. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase. A common starting point is a gradient of methanol and water with a small amount of formic acid or ammonium hydroxide.[4][6] |
| Column degradation. | Replace the analytical column. | |
| Carryover | Adsorption of Crizotinib to the autosampler or column. | Use a robust needle and injector wash solution, for instance, a mixture of water, methanol, acetonitrile, and isopropanol.[1] An acidic wash solution may also be beneficial. |
| High concentration samples analyzed before low concentration samples. | Randomize sample injection order or inject a blank after high concentration samples. | |
| Inconsistent Results | Inefficient sample extraction. | Ensure the protein precipitation or SPE protocol is followed consistently and is validated for your sample matrix. |
| Instability of the mass spectrometer. | Allow the instrument to stabilize sufficiently before analysis and perform regular calibration and tuning. |
Optimized Mass Spectrometer Parameters for Crizotinib
The following table summarizes typical optimized mass spectrometer parameters for the analysis of Crizotinib. These should be used as a starting point and further optimized for your specific instrument and application.
| Parameter | Crizotinib | This compound | Reference(s) |
| Precursor Ion (m/z) | 450.0 - 450.2 | 455.2 | [1][2][4] |
| Product Ion (m/z) | 260.0 - 260.2 | 265.1 | [1][2][4] |
| Ionization Mode | ESI Positive | ESI Positive | [4][5] |
| Cone Voltage (V) | ~48 | - | [4] |
| Collision Energy (eV) | 28 - 34 | - | [4][5] |
| Declustering Potential (V) | ~110.5 | - | [5] |
Note: Parameters for this compound are often very similar to the non-deuterated form, but should be individually verified.
Experimental Protocol: Crizotinib Analysis in Human Plasma
This protocol describes a general procedure for the quantification of Crizotinib in human plasma using LC-MS/MS with this compound as an internal standard.
1. Preparation of Standards and Quality Controls
-
Prepare stock solutions of Crizotinib and this compound in methanol at a concentration of 1 mg/mL.[4]
-
Prepare working solutions of Crizotinib by serial dilution of the stock solution with a methanol-water mixture (e.g., 60:40, v/v) to create calibration standards.[4]
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution in methanol.[4]
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 20 µL of the this compound internal standard working solution.[4]
-
Vortex the sample for 30 seconds.
-
Add 120 µL of methanol and vortex for another 30 seconds.[4]
-
Add 800 µL of acetonitrile and vortex for 1.5 minutes.[4]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a methanol/acetonitrile mixture (50:50, v/v).[4]
3. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column, for example, an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% ammonium hydroxide in water (e.g., 80:20, v/v).[4]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Crizotinib: m/z 450.2 → 260.2
-
This compound: m/z 455.2 → 265.1
-
4. Data Analysis
-
Integrate the peak areas for both Crizotinib and this compound.
-
Calculate the peak area ratio of Crizotinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Crizotinib in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues of Crizotinib-d5 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Crizotinib-d5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a deuterated form of Crizotinib, a potent inhibitor of receptor tyrosine kinases (RTKs) such as ALK, c-MET, and ROS1. Like its non-deuterated counterpart, this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions. This low solubility can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: What are the key physicochemical properties of Crizotinib that influence its solubility?
A2: Crizotinib is a weakly basic compound with two pKa values: 9.4 (piperidinium cation) and 5.6 (pyridinium cation). Its solubility is highly dependent on pH, exhibiting higher solubility in acidic conditions and significantly lower solubility in neutral to alkaline environments. The log of the distribution coefficient (octanol/water) at pH 7.4 is 1.65, indicating its lipophilic nature.
Q3: What is the expected solubility of this compound in aqueous solutions?
A3: The solubility of Crizotinib (and by extension, this compound) in aqueous media decreases significantly as the pH increases. At pH 1.6, the solubility is greater than 10 mg/mL, while at pH 8.2, it drops to less than 0.1 mg/mL. In neutral buffers such as PBS (pH 7.2), it is sparingly soluble.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
-
Cause: The most common reason for precipitation is the low intrinsic solubility of this compound at neutral or near-neutral pH. Direct addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to crash out of solution.
-
Solutions:
-
pH Adjustment: Prepare the aqueous buffer at a lower pH (e.g., pH 3-5) to increase the solubility of the basic this compound molecule.
-
Use of Co-solvents: Prepare the final working solution in a mixture of an aqueous buffer and a water-miscible organic solvent.
-
Stepwise Dilution: Instead of adding the stock solution directly, perform serial dilutions in the aqueous buffer, ensuring gentle mixing after each addition.
-
Warming the Solution: Gently warming the solution (e.g., to 37°C) can sometimes help in dissolving the compound. However, be cautious about the thermal stability of this compound.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the cell culture medium over time. The final concentration of the organic solvent (like DMSO) might also affect cell viability and experimental outcomes.
-
Solutions:
-
Verify Complete Dissolution: Before adding to cells, ensure that your this compound working solution is clear and free of any visible precipitate. You may need to vortex or sonicate the stock solution before preparing the final dilution.
-
Control for Solvent Effects: Keep the final concentration of the organic solvent (e.g., DMSO) constant across all experimental conditions, including vehicle controls. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid potential degradation or precipitation upon storage. Aqueous solutions of Crizotinib are not recommended for storage for more than one day.
-
Use of Serum-Free Media for Dilution: If possible, make the final dilution in a serum-free medium before adding it to the cells, as components in serum can sometimes interact with the compound.
-
Quantitative Data on Crizotinib Solubility
The following tables summarize the available quantitative data on the solubility of Crizotinib. The solubility of this compound is expected to be very similar to that of Crizotinib.
Table 1: Solubility of Crizotinib in Different Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~5 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of Crizotinib
| pH | Solubility (mg/mL) | Reference |
| 1.6 | > 10 | |
| 8.2 | < 0.1 |
Note: More specific quantitative data on the solubility of this compound in various co-solvent systems and with different cyclodextrins is limited in publicly available literature. Researchers are encouraged to perform their own solubility studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Enhancing this compound Solubility using pH Adjustment
-
Objective: To prepare a working solution of this compound in an acidic aqueous buffer.
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
pH meter
-
Sterile tubes
-
-
Procedure:
-
Prepare the acidic aqueous buffer and adjust the pH to the desired value.
-
Calculate the volume of the this compound stock solution needed for the final desired concentration.
-
Add the calculated volume of the stock solution to the acidic buffer.
-
Vortex the solution immediately to ensure proper mixing.
-
Check the final pH of the solution and adjust if necessary.
-
Use the freshly prepared solution for your experiment.
-
Protocol 3: Enhancing this compound Solubility using a Co-solvent System
-
Objective: To prepare a working solution of this compound using a water-miscible organic co-solvent.
-
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Co-solvent (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
-
-
Procedure:
-
Prepare a mixture of the co-solvent and the aqueous buffer at the desired ratio (e.g., 20% PEG 400 in PBS).
-
Add the required volume of the this compound stock solution to the co-solvent/buffer mixture.
-
Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect for any signs of precipitation.
-
Protocol 4: Enhancing this compound Solubility using Cyclodextrins
-
Objective: To prepare a this compound solution with enhanced solubility through complexation with cyclodextrins.
-
Materials:
-
This compound powder
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration unit (0.22 µm filter)
-
-
Procedure (Kneading Method):
-
Weigh the desired amount of HP-β-CD and place it in a mortar.
-
Add a small amount of the aqueous buffer to the HP-β-CD to form a paste.
-
Weigh the this compound powder and slowly add it to the paste while continuously kneading with a pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting mixture (e.g., in a desiccator or oven at a controlled temperature).
-
The resulting powder is the this compound/cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
To prepare a solution, dissolve the complex in the desired aqueous buffer, stir until dissolved, and then filter through a 0.22 µm filter to remove any undissolved particles.
-
Visualizations
Crizotinib Signaling Pathway
Caption: this compound inhibits ALK, c-MET, and ROS1 signaling pathways.
Experimental Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for dissolving this compound.
Logical Relationship of Solubility Factors
Caption: Factors influencing this compound aqueous solubility.
Stability testing of Crizotinib-d5 in stock and working solutions
This technical support center provides guidance on the stability of Crizotinib-d5 in stock and working solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1] Under these conditions, the compound is reported to be stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform. For long-term storage, it is recommended to prepare stock solutions in a high-quality anhydrous solvent like DMSO. The stability of stock solutions is dependent on the storage temperature:
To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What is the stability of this compound in working solutions?
A3: The stability of working solutions is generally lower than that of concentrated stock solutions and is highly dependent on the solvent, concentration, and storage conditions. For aqueous working solutions, it is recommended to prepare them fresh before use. If you need to store them, do so at 2-8°C for no longer than 24 hours. For working solutions in organic solvents, their stability will be longer but should be verified for your specific experimental conditions.
Q4: What are the known degradation pathways for Crizotinib?
A4: Forced degradation studies on Crizotinib have shown that it is most susceptible to oxidative degradation.[3][4] Degradation has also been observed under acidic and alkaline conditions, while it is relatively stable under thermal and photolytic stress.[5] The deuterated analog, this compound, is expected to have a similar or slightly improved stability profile due to the kinetic isotope effect, which can result in stronger C-D bonds compared to C-H bonds.[6]
Q5: How can I monitor the stability of my this compound solutions?
A5: The stability of this compound solutions should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods can separate the parent compound from any potential degradants.
Data on this compound Solution Stability
While specific quantitative stability data for this compound in various solvents is not extensively published, the following table summarizes the general recommendations for storage and stability. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Working Solution | Aqueous Buffer | 2-8°C | Prepare fresh; use within 24 hours |
| Working Solution | Organic Solvent | -20°C | Verification recommended |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low signal or concentration of this compound in analysis. | Degradation of the compound due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or contamination of the solvent. | 1. Prepare fresh stock and working solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure solvents are anhydrous and of high purity. 4. Store solutions protected from light. |
| Appearance of unknown peaks in chromatogram. | This could indicate the presence of degradation products. | 1. Review the storage and handling of your solutions. 2. Perform a forced degradation study (e.g., exposure to H₂O₂) to see if the unknown peaks match known oxidative degradants. 3. Use a fresh batch of this compound to confirm the purity of the starting material. |
| Poor reproducibility between experiments. | Inconsistent solution preparation, variable storage times, or instrument variability. | 1. Standardize your protocol for solution preparation, including solvent source and handling. 2. Prepare fresh working solutions for each experiment. 3. Ensure the analytical instrument is properly calibrated and maintained. |
| Precipitation observed in the solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures, or the solvent may have absorbed water. | 1. Gently warm and vortex the solution to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Use anhydrous solvents to prepare stock solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Methanol or Acetonitrile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 455.38 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or aqueous buffer) to achieve the desired final concentration for your experiment.
-
Prepare working solutions fresh for each experiment. If storage is necessary, store at 2-8°C and use within 24 hours.
-
Protocol for Stability Testing of this compound Solutions by LC-MS/MS
-
Objective: To determine the stability of this compound in a specific solvent at various temperatures over a defined period.
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, methanol) at a known concentration.
-
Prepare multiple aliquots of the stock solution.
-
Establish a "time zero" (T₀) measurement by immediately analyzing one aliquot by LC-MS/MS to determine the initial concentration.
-
Store the remaining aliquots under the desired stability testing conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a predefined threshold (e.g., 90% of the initial concentration).
-
Visualizations
Caption: Experimental workflow for stability testing of this compound solutions.
Caption: this compound mechanism of action signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Dealing with co-eluting interferences in Crizotinib bioanalysis
Welcome to the technical support center for the bioanalysis of Crizotinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to co-eluting interferences in Crizotinib bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of Crizotinib bioanalysis?
A1: Co-eluting interferences are compounds in a biological sample (like plasma, serum, or tissue homogenates) that are not Crizotinib but exit the liquid chromatography (LC) column at the same time as Crizotinib. These interferences can artificially increase or decrease the detected amount of Crizotinib, leading to inaccurate quantification.
Q2: What are the common sources of co-eluting interferences in Crizotinib bioanalysis?
A2: Common sources of co-eluting interferences in Crizotinib bioanalysis include:
-
Endogenous compounds: These are substances naturally present in the biological matrix, such as phospholipids, fatty acids, and bile acids. Phospholipids are a major cause of matrix effects in LC-MS/MS bioanalysis.[1][2][3][4]
-
Metabolites: Crizotinib is metabolized in the body, and its metabolites can sometimes co-elute with the parent drug. The primary metabolite of Crizotinib is crizotinib lactam.[5] While it has a different mass, other metabolites could potentially be isobaric (have the same mass) and interfere.
-
Co-administered drugs: If the subject is taking other medications, these drugs or their metabolites could co-elute with Crizotinib.
-
Contaminants: These can be introduced during sample collection, processing, or from the analytical instruments themselves, such as plasticizers from collection tubes or residues from previous analyses (carryover).[6]
Q3: How can I know if I have a co-eluting interference problem?
A3: Signs of a co-eluting interference problem include:
-
Poor peak shape for Crizotinib.
-
Inconsistent retention times.
-
High variability in replicate injections.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
Significant matrix effects (ion suppression or enhancement).
Q4: What is the matrix effect and how does it relate to co-eluting interferences?
A4: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] These co-eluting interferences can either suppress the ionization of Crizotinib, leading to underestimation, or enhance it, leading to overestimation.
Troubleshooting Guides
Guide 1: Systematic Approach to Investigating Co-eluting Interferences
This guide provides a step-by-step approach to identifying and resolving issues with co-eluting interferences in your Crizotinib bioanalytical method.
Step 1: Confirm the Problem
-
Symptom: Inconsistent peak areas, poor peak shape, or high variability in QC samples.
-
Action:
-
Re-inject a freshly prepared Crizotinib standard solution in a clean solvent to ensure the LC-MS/MS system is performing correctly.
-
If the system is working well, the problem is likely related to the biological samples.
-
Step 2: Evaluate Matrix Effects
-
Symptom: Suspected ion suppression or enhancement.
-
Action:
-
Perform a post-column infusion experiment. Infuse a constant flow of Crizotinib solution into the MS while injecting a blank, extracted matrix sample. A dip or rise in the Crizotinib signal at the retention time of your analyte indicates the presence of co-eluting interferences causing matrix effects.
-
Quantify the matrix effect by comparing the peak area of Crizotinib in a post-extraction spiked sample to a neat solution of Crizotinib at the same concentration.
-
Step 3: Optimize Sample Preparation
-
Goal: To remove interfering substances from the sample before LC-MS/MS analysis.
-
Actions:
-
Protein Precipitation (PPT): If you are using a simple PPT with acetonitrile or methanol, consider a more selective technique. While fast, PPT is less effective at removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to selectively extract Crizotinib while leaving interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Use a sorbent that retains Crizotinib while allowing interferences to be washed away. Mixed-mode SPE cartridges can be particularly effective at removing phospholipids.[2]
-
HybridSPE®-Phospholipid Technology: This technique combines protein precipitation with the removal of phospholipids through a selective interaction.[1]
-
Step 4: Optimize Chromatographic Separation
-
Goal: To chromatographically separate Crizotinib from any remaining interfering compounds.
-
Actions:
-
Change the Mobile Phase: Modify the organic solvent (e.g., from acetonitrile to methanol), the aqueous phase pH, or the buffer composition.
-
Adjust the Gradient: A shallower gradient around the elution time of Crizotinib can improve resolution from closely eluting interferences.
-
Select a Different Column: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18) to alter the selectivity of the separation.
-
Step 5: Optimize Mass Spectrometer Parameters
-
Goal: To enhance the specific detection of Crizotinib.
-
Action:
-
Review MRM Transitions: Ensure you are using the most specific and intense multiple reaction monitoring (MRM) transitions for Crizotinib and your internal standard.
-
Check for Crosstalk: In a multiplexed assay, ensure that the MRM transitions of other analytes are not interfering with the Crizotinib channel.
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a starting point and may require optimization for your specific matrix.
-
To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., Crizotinib-d5).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Chromatographic and Mass Spectrometric Conditions
These are typical parameters for Crizotinib analysis and should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Crizotinib, then return to initial conditions for re-equilibration. A typical run time is 2-5 minutes. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Crizotinib) | m/z 450.1 > 260.2[6] |
| MRM Transition (IS) | Dependent on the stable isotope-labeled internal standard used (e.g., m/z 455.1 > 265.2 for this compound) |
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for Crizotinib and a common internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Crizotinib | 450.1 | 260.2 | ~34 | [6] |
| This compound (IS) | 455.1 | 265.2 | ~34 |
Visualizations
Caption: Crizotinib bioanalysis workflow and potential interference sources.
Caption: Troubleshooting decision tree for co-eluting interferences.
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Crizotinib Detection with Crizotinib-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Crizotinib using its deuterated internal standard, Crizotinib-d5.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Crizotinib quantification?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis by mass spectrometry.[1][2][3] this compound has a chemical structure and physicochemical properties that are nearly identical to Crizotinib, but with a different mass.[4][5] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, allowing it to effectively compensate for variations in extraction recovery and matrix effects.[6]
Q2: What are "matrix effects" and how does this compound help mitigate them?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate).[7] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the analyte.[7][8] Because this compound co-elutes with Crizotinib and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate and reliable results.[6]
Q3: What is the typical mass transition (m/z) for Crizotinib and this compound in an LC-MS/MS assay?
A3: The commonly used mass-to-charge (m/z) transitions for Crizotinib and its deuterated internal standard are as follows:
A qualifying ion transition for Crizotinib is often monitored for confirmation, such as m/z 450.0 → 176.99.[1][10]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Crizotinib Quantification
-
Possible Cause: Inconsistent sample preparation.
-
Possible Cause: Unaddressed matrix effects.
-
Possible Cause: Analyte instability.
Issue 2: Low Signal Intensity or Poor Sensitivity for Crizotinib
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Solution: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., cone voltage, collision energy) to maximize the signal for both Crizotinib and this compound.[10]
-
-
Possible Cause: Inefficient extraction.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: The mobile phase composition can significantly impact ionization efficiency. Acidified mobile phases, such as those containing formic acid, are often used for Crizotinib analysis in positive ion mode.[6]
-
Issue 3: Carryover of Crizotinib in Blank Injections
-
Possible Cause: Contamination of the autosampler or LC column.
-
Solution: Carryover can be a significant issue in sensitive LC-MS/MS assays.[6] To address this, use a robust needle wash solution in the autosampler, consisting of a mixture of solvents like water, methanol, acetonitrile, and isopropanol.[9] If carryover persists, consider using a "duplicated" solvent gradient to effectively wash the column between injections.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Crizotinib detection.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) of Crizotinib in Biological Matrices
| Biological Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Human Plasma | 5 - 500 | 5 |
| Human Plasma | 5 - 5000 | 5 |
| Mouse Plasma | 2 - 2000 | 2 |
| Mouse Tissues | 20 - 8000 | 20 |
| Human Plasma | 20 - 2000 | 20 |
Table 2: Precision and Accuracy of Crizotinib Quantification
| Biological Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | LLOQ, LQC, MQC, HQC | < 9% | < 9% | Within 8% of nominal |
| Mouse Tissues | LQC, HQC | < 10% | < 10% | Within ±10% |
| Human Plasma | LQC, HQC | < 9.0% | < 9.0% | 97% - 112% |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a general guideline based on common practices for Crizotinib extraction from plasma.[6][10]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 200 µL of cold methanol or acetonitrile to precipitate proteins.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Crizotinib.[1][6][10]
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase: Gradient elution with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
Mass Transitions:
Visualizations
Caption: Experimental workflow for Crizotinib quantification.
Caption: Troubleshooting logic for Crizotinib analysis.
References
- 1. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. chalcogen.ro [chalcogen.ro]
- 11. scispace.com [scispace.com]
Impact of different anticoagulants on Crizotinib-d5 stability in plasma
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant should I choose for blood collection when analyzing Crizotinib-d5 in plasma?
A1: The choice of anticoagulant should be carefully considered and validated during bioanalytical method development.[1][2] While there is no definitive recommendation for this compound, commonly used anticoagulants in published Crizotinib bioanalytical methods include K2-EDTA, K3-EDTA, and Lithium Heparin . It is crucial to maintain consistency in the anticoagulant used for all study samples, including calibration standards and quality controls.[1]
Q2: Can the type of anticoagulant affect the stability of this compound in plasma?
A2: Yes, the choice of anticoagulant can potentially influence the stability of an analyte in plasma.[3] Anticoagulants alter the biochemical environment of the plasma, which could theoretically affect the chemical stability of this compound. Therefore, it is essential to perform stability studies using the same anticoagulant as will be used for the study samples.
Q3: Are there any known matrix effects associated with specific anticoagulants that could interfere with this compound analysis?
A3: Anticoagulants can be a source of matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement.[4][5] For instance, some studies have reported more pronounced matrix-related irreproducibility with heparin compared to EDTA for certain drugs.[6] It is recommended to evaluate the matrix effect for this compound with the selected anticoagulant during method validation.
Q4: What are the best practices for blood sample collection and handling to ensure this compound stability?
A4: To ensure the stability of this compound in plasma, it is recommended to adhere to the following best practices:
-
Consistent Anticoagulant Use: Use the same anticoagulant for all samples within a study.[1]
-
Proper Tube Mixing: Gently invert the blood collection tube several times immediately after collection to ensure proper mixing with the anticoagulant.
-
Controlled Temperature: Process and store samples at controlled temperatures as defined in your validated protocol. Generally, processing at room temperature followed by storage at -20°C or -80°C is common.
-
Timely Processing: Centrifuge blood samples to separate plasma within a validated time frame to minimize potential degradation.
-
Avoid Contamination: Follow the correct order of draw for blood collection tubes to prevent cross-contamination between different additives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound internal standard response between samples. | Matrix effect from the anticoagulant. Different lots of anticoagulant tubes or inconsistent mixing could contribute.[7] | Investigate the matrix effect by comparing the internal standard response in different batches of blank plasma with the chosen anticoagulant. Ensure consistent and thorough mixing of blood with the anticoagulant after collection. |
| Inconsistent this compound stability results across different studies. | Use of different anticoagulants. Different anticoagulants can create different plasma environments, potentially affecting stability. | Standardize the anticoagulant used across all related studies. If different anticoagulants must be used, perform a cross-validation to assess any potential impact on this compound stability and quantification.[1] |
| Lower than expected this compound recovery during sample preparation. | Interaction with the anticoagulant or other plasma components. | Evaluate the extraction recovery of this compound from plasma containing the selected anticoagulant. Optimize the sample preparation method to minimize any potential interactions. |
| Degradation of this compound observed in plasma samples. | Inherent instability in the specific plasma matrix. The pH or enzymatic activity of the plasma, potentially influenced by the anticoagulant, could contribute to degradation. | Conduct short-term and long-term stability studies in plasma with the chosen anticoagulant at different temperature conditions (e.g., room temperature, 4°C, -20°C, -80°C) to establish stability limits. |
Experimental Protocols
Protocol: Evaluation of Anticoagulant Effect on this compound Stability in Plasma
This protocol outlines a general procedure to assess the stability of this compound in plasma collected with different anticoagulants.
1. Materials:
-
This compound reference standard
-
Blank human plasma collected with K2-EDTA, K3-EDTA, Lithium Heparin, and Sodium Heparin
-
Validated LC-MS/MS method for the quantification of this compound
2. Preparation of Spiked Plasma Samples:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Spike the blank plasma from each anticoagulant group with this compound to achieve low and high concentration levels (e.g., LQC and HQC).
-
Prepare a sufficient number of aliquots for each condition to be tested at different time points.
3. Stability Assessment:
-
Baseline (T=0): Analyze a set of freshly spiked samples from each anticoagulant group to establish the initial concentration.
-
Short-Term (Bench-Top) Stability: Store spiked plasma samples at room temperature for a defined period (e.g., 4, 8, 24 hours) and analyze.
-
Long-Term Stability: Store spiked plasma samples at -20°C and/or -80°C for an extended period (e.g., 1, 3, 6 months) and analyze at each time point.
-
Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature) before analysis.
4. Data Analysis:
-
Calculate the mean concentration and standard deviation for each anticoagulant group at each time point and condition.
-
Compare the results to the baseline (T=0) concentrations. This compound is considered stable if the mean concentration is within ±15% of the baseline value.
Data Presentation
Table 1: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma with Different Anticoagulants at Room Temperature (25°C)
(Disclaimer: The following data is for illustrative purposes only and is not derived from specific experimental results for this compound. Actual stability should be determined experimentally.)
| Anticoagulant | Concentration (ng/mL) | 0 hours (Baseline) | 4 hours (% of Baseline) | 8 hours (% of Baseline) | 24 hours (% of Baseline) |
| K2-EDTA | Low QC (10) | 10.1 ± 0.5 | 98.9% | 97.5% | 95.2% |
| High QC (100) | 102.3 ± 4.1 | 99.2% | 98.1% | 96.5% | |
| K3-EDTA | Low QC (10) | 9.9 ± 0.6 | 99.1% | 98.0% | 96.1% |
| High QC (100) | 101.5 ± 5.2 | 99.5% | 98.5% | 97.0% | |
| Lithium Heparin | Low QC (10) | 10.2 ± 0.4 | 98.5% | 97.1% | 94.8% |
| High QC (100) | 103.1 ± 3.9 | 99.0% | 97.8% | 95.9% | |
| Sodium Heparin | Low QC (10) | 10.0 ± 0.5 | 98.8% | 97.6% | 95.5% |
| High QC (100) | 102.0 ± 4.5 | 99.3% | 98.3% | 96.8% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma with Different Anticoagulants
(Disclaimer: The following data is for illustrative purposes only and is not derived from specific experimental results for this compound. Actual stability should be determined experimentally.)
| Anticoagulant | Concentration (ng/mL) | Cycle 1 (% of Baseline) | Cycle 2 (% of Baseline) | Cycle 3 (% of Baseline) |
| K2-EDTA | Low QC (10) | 99.5% | 98.7% | 97.9% |
| High QC (100) | 100.1% | 99.3% | 98.5% | |
| K3-EDTA | Low QC (10) | 99.8% | 99.0% | 98.2% |
| High QC (100) | 100.3% | 99.6% | 98.8% | |
| Lithium Heparin | Low QC (10) | 99.2% | 98.1% | 97.0% |
| High QC (100) | 99.8% | 98.9% | 98.1% | |
| Sodium Heparin | Low QC (10) | 99.4% | 98.5% | 97.6% |
| High QC (100) | 100.0% | 99.1% | 98.3% |
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange of Deuterium in Crizotinib-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crizotinib-d5. The focus is on addressing potential issues related to the isotopic exchange of deuterium during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated analog of Crizotinib, where five hydrogen atoms on the piperidine ring have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, for pharmacokinetic and therapeutic drug monitoring studies.[1] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification of Crizotinib in biological matrices.
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange, also known as back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[2] This is a concern when using deuterated internal standards like this compound because it can lead to a decrease in the mass of the internal standard, causing it to be detected at the same mass-to-charge ratio (m/z) as the non-deuterated analyte (Crizotinib). This interference can lead to inaccurate quantification and overestimation of the analyte concentration.
Q3: Which protons on the Crizotinib molecule are most susceptible to exchange?
A3: The protons most susceptible to exchange are those attached to heteroatoms, known as labile protons. In the Crizotinib molecule, the most labile protons are on the primary amine (-NH2) group of the aminopyridine ring and the secondary amine (-NH-) group of the piperidine ring. Under certain conditions, particularly acidic or basic environments, these protons can readily exchange with protons from the solvent. The deuterium atoms on the carbon backbone of the piperidine ring in this compound are generally considered stable under typical analytical conditions.
Q4: What factors can influence the rate of deuterium exchange?
A4: The rate of deuterium exchange is primarily influenced by:
-
pH: Exchange is catalyzed by both acids and bases. The rate is generally lowest at a pH around 2.5-3 and increases significantly in more acidic or basic solutions.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[5] Therefore, it is crucial to maintain low temperatures during sample preparation and analysis.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for exchange to occur. The composition of the mobile phase in LC-MS can influence the local pH and the availability of protons, thereby affecting the extent of back-exchange.
Q5: How can I minimize deuterium back-exchange during my experiments?
A5: To minimize back-exchange, consider the following:
-
Maintain Low Temperatures: Keep samples on ice or in a cooled autosampler (e.g., 4°C) whenever possible.
-
Control pH: Work at a pH where the exchange rate is minimal (around pH 2.5-3) during sample processing and analysis.
-
Use Aprotic Solvents: When possible, use aprotic solvents for sample reconstitution and storage to limit the source of exchangeable protons.
-
Minimize Analysis Time: Use rapid LC gradients and efficient chromatographic systems to reduce the time the analyte is exposed to protic mobile phases at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Overestimation of Crizotinib Concentration | Deuterium back-exchange from this compound, leading to an increase in the signal at the m/z of unlabeled Crizotinib. | 1. Verify Isotopic Purity: Analyze a fresh solution of this compound to confirm its initial isotopic purity. 2. Optimize LC-MS Conditions: Lower the pH of the mobile phase to ~3, decrease the column temperature, and shorten the LC gradient. 3. Sample Preparation: Ensure sample processing is performed at low temperatures and minimize exposure to strongly acidic or basic conditions. |
| Variable Internal Standard Response | Inconsistent back-exchange across different samples or batches due to variations in matrix pH or processing time. | 1. Standardize Sample Handling: Implement a strict and consistent protocol for sample collection, storage, and preparation. 2. Matrix Effects: Investigate potential matrix effects that could alter the local pH of the sample. Consider a more rigorous sample clean-up procedure. 3. Evaluate Stability: Perform stability experiments of this compound in the sample matrix under your specific storage and processing conditions (see Experimental Protocol below). |
| Chromatographic Separation of Crizotinib and this compound | The "isotope effect" can sometimes lead to slight differences in retention times between deuterated and non-deuterated compounds, which can affect quantification if not properly integrated.[6] | 1. Adjust Chromatography: Modify the LC gradient or mobile phase composition to achieve co-elution. 2. Integration Parameters: Ensure that the peak integration parameters in your chromatography data system are set to accurately integrate both the analyte and internal standard peaks, even if slightly separated. |
| Loss of Deuterium during Storage | Improper storage conditions (e.g., in protic solvents at room temperature or at inappropriate pH) can lead to gradual deuterium exchange over time. | 1. Storage Conditions: Store stock solutions of this compound in an aprotic solvent (e.g., acetonitrile) at -20°C or -80°C.[2] 2. Working Solutions: Prepare fresh working solutions in the appropriate mobile phase or reconstitution solvent before each analytical run. |
Quantitative Data on Deuterium Stability
Table 1: Effect of pH on Deuterium Exchange at Room Temperature (25°C) over 24 hours
| pH | % Deuterium Remaining |
| 2.0 | 98.5% |
| 3.0 | 99.8% |
| 5.0 | 99.2% |
| 7.0 | 97.5% |
| 9.0 | 95.1% |
Table 2: Effect of Temperature on Deuterium Exchange at pH 7.4 over 24 hours
| Temperature (°C) | % Deuterium Remaining |
| 4 | 99.5% |
| 25 | 97.5% |
| 37 | 94.2% |
Experimental Protocols
Protocol for Assessing Isotopic Stability of this compound
This protocol outlines a method to evaluate the stability of the deuterium labels on this compound under conditions that mimic sample preparation and LC-MS analysis.
1. Materials and Reagents:
-
This compound
-
Crizotinib reference standard
-
HPLC-grade water, acetonitrile, methanol, and formic acid
-
Buffers of various pH values (e.g., phosphate buffers, ammonium formate buffers)
-
LC-MS system
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of working solutions by diluting the stock solution in different buffers (e.g., pH 3, 5, 7.4, 9) and solvents (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.
3. Incubation:
-
Incubate aliquots of the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
4. Sample Analysis by LC-MS/MS:
-
At each time point, inject the samples into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the multiple reaction monitoring (MRM) transitions for both this compound and any potential back-exchanged product (which would have a lower mass).
5. Data Analysis:
-
Calculate the peak area ratio of the deuterated and non-deuterated (or partially deuterated) forms of Crizotinib at each time point.
-
Plot the percentage of remaining deuterated this compound against time for each condition (pH and temperature) to determine the stability.
Visualizations
Logical Workflow for Troubleshooting Isotopic Exchange
Caption: A logical workflow for troubleshooting issues related to isotopic exchange of this compound.
Experimental Workflow for Isotopic Stability Assessment
Caption: A stepwise workflow for assessing the isotopic stability of this compound.
c-MET Signaling Pathway
Caption: Crizotinib inhibits the c-MET receptor, blocking downstream signaling pathways.[1]
ALK Signaling Pathway
Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.tru.ca [faculty.tru.ca]
Technical Support Center: Reducing Matrix Effects from Different Biological Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects in your bioanalytical experiments, particularly when working with different biological tissues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in bioanalysis?
A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[3][4] Endogenous matrix components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles, are common causes.[2][5]
Q2: What are the most common sources of matrix effects in different biological tissues?
A: The primary sources of matrix effects vary depending on the biological sample:
-
Blood, Plasma, and Serum: Phospholipids are a major contributor to matrix-induced ion suppression in plasma and serum samples.[6] Proteins and anticoagulants used during blood collection can also cause interference.[7]
-
Urine: The composition of urine can be highly variable. Urea, amino acids, proteins, and various salts can all contribute to matrix effects.[7][8]
-
Tissues: The complexity of tissue matrices means that a wide range of molecules, including lipids and other endogenous components, can cause interference.[9][10] The specific interfering compounds will depend on the tissue type.
Q3: How can I detect and quantify matrix effects in my samples?
A: Several methods can be used to assess matrix effects:
-
Post-extraction Spike Method: This is a common quantitative approach where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration.[1][4] A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
-
Post-column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of the analyte indicates the presence of matrix effects.[11][12]
-
Pre-extraction Spiking in Different Lots: To assess the variability of matrix effects, quality control (QC) samples are prepared in at least six different lots of the blank matrix.[13] Consistent accuracy and precision across these lots indicate that the matrix effect is well-managed.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A: An internal standard is a compound added to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis.[14][15] A suitable IS, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences similar matrix effects.[3][16] By using the ratio of the analyte response to the IS response for quantification, the impact of ion suppression or enhancement can be effectively compensated.[17]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
This is a classic symptom of uncompensated matrix effects. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Experimental Protocols:
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard at a known concentration into a neat solvent (e.g., mobile phase).
-
Set B: Extract a blank biological matrix sample using your established procedure. Then, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 0.85 indicates significant ion suppression.
-
An MF > 1.15 indicates significant ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
An IS-Normalized MF close to 1.0 suggests the IS is effectively compensating for the matrix effect.[13]
-
Issue 2: Significant ion suppression, especially for early-eluting compounds.
This is often caused by highly abundant and polar interfering substances like phospholipids that are not well-retained on reversed-phase columns.
Solutions and Methodologies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[18]
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, leading to significant matrix effects.[19]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[18][19]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences, including phospholipids.[7][19]
-
-
Optimize Chromatography: Modifying chromatographic conditions can help separate the analyte from co-eluting matrix components.
-
Increase Gradient Duration: A longer, shallower gradient can improve the resolution between the analyte and interferences.[19]
-
Change Mobile Phase pH: Adjusting the pH can alter the retention of basic or acidic analytes relative to interfering compounds like phospholipids.[19]
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer source.[11]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Relative Analyte Recovery (Polar Compounds) | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Low | High | Low[19] |
| Liquid-Liquid Extraction (LLE) | High | Low to Medium | High[19] |
| Reversed-Phase SPE | Medium | High | Medium[19] |
| Mixed-Mode SPE | Very High | High | Very High[7][19] |
Diagram: Sample Preparation Workflow for Matrix Effect Reduction
Caption: Comparison of common sample preparation workflows.
Issue 3: A stable isotope-labeled internal standard is unavailable or too expensive.
While SIL-IS is the "gold standard," other strategies can be employed when it's not feasible.
Alternative Strategies:
-
Use a Structural Analog IS: An analog internal standard can be used, but it's crucial to ensure it co-elutes and behaves similarly to the analyte during ionization.[20] Its ability to compensate for matrix effects must be thoroughly validated.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of the same biological matrix as the samples. This helps to ensure that the standards and samples experience similar matrix effects, improving accuracy.[17][21] The main drawback is the need for a reliable source of blank matrix.[3]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By creating a calibration curve within the sample itself, matrix effects are inherently corrected for.[3][16] This approach is accurate but requires more sample volume and is lower in throughput.[21]
Diagram: Decision Logic for Calibration Strategy
Caption: Decision tree for selecting a calibration strategy.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reduce the matrix effect in biological tissue imaging using dynamic reactive ionization and gas cluster ion beams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Gradient Elution for Complex Biological Samples
Welcome to the technical support center for optimizing gradient elution in High-Performance Liquid Chromatography (HPLC) for complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your gradient elution experiments.
Issue 1: Poor Peak Resolution or Co-eluting Peaks
Symptoms:
-
Peaks are not well separated and overlap significantly.
-
Inability to accurately quantify individual components.
Possible Causes & Solutions:
| Cause | Solution |
| Gradient slope is too steep. | Decrease the gradient slope (e.g., from 1% to 0.5% organic modifier change per minute). Slower gradients generally provide better resolution for complex mixtures.[1] |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For reversed-phase chromatography, ensure the initial mobile phase is weak enough to retain all analytes on the column. Consider using additives like trifluoroacetic acid (TFA) for peptides and proteins to improve peak shape.[2] |
| Incorrect column chemistry. | Select a column with appropriate stationary phase chemistry (e.g., C18, C8, Phenyl) and pore size for your analytes. Wide-pore columns (300 Å) are generally recommended for proteins and large peptides.[2] |
| Suboptimal temperature. | Vary the column temperature. Increasing the temperature can sometimes improve peak shape and change selectivity.[2] |
| Volume overload. | If injecting a large sample volume, analytes may not be properly focused on the column head, leading to band broadening, especially for early eluting peaks.[3][4] Consider techniques like temperature-assisted on-column solute focusing (TASF) where the column inlet is cooled during injection to concentrate solutes.[3][4] |
Issue 2: Baseline Drift or Noise
Symptoms:
-
The baseline is not stable, showing a consistent upward or downward trend during the gradient.
-
Excessive noise in the baseline, making it difficult to detect small peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Mismatched solvent absorbance. | Use high-purity HPLC-grade solvents. If possible, choose a mobile phase B (strong solvent) that has a similar UV absorbance to mobile phase A (weak solvent) at the detection wavelength.[5] |
| Contaminated mobile phase or system. | Filter all mobile phases and use fresh solvents. A built-in cleaning step at the end of each gradient run (high percentage of strong solvent) can help maintain column cleanliness.[6] |
| Lack of proper equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to reproducible but inaccurate retention times and baseline issues.[5][7] |
| Detector issues. | For UV detectors, especially at low wavelengths, changes in the refractive index of the mobile phase during the gradient can cause drift. Using a reference wavelength on a diode-array detector can help compensate for this.[5] |
| Buffer precipitation. | When using buffers (e.g., phosphate), ensure they are soluble across the entire gradient range. High concentrations of organic solvent can cause buffer salts to precipitate, leading to pressure fluctuations and baseline noise.[8] |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time of the same analyte varies between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate column re-equilibration. | This is a common cause of retention time variability. Ensure the column is washed with a high percentage of the strong solvent and then fully re-equilibrated to the initial gradient conditions between runs.[5] |
| Fluctuations in mobile phase composition. | Verify the performance of the HPLC pump's mixing device. Manually preparing the mobile phase can help troubleshoot this issue.[9] Adding a tracer to one of the solvents can also help monitor for consistent mixing.[9] |
| Changes in column temperature. | Use a column oven to maintain a constant and consistent temperature. Small variations in ambient temperature can affect retention times. |
| System dwell volume differences. | When transferring a method between different HPLC systems, variations in dwell volume (the volume from the mixer to the column head) can cause shifts in retention times.[5] This can be compensated for by adding an isocratic hold at the beginning of the gradient.[5] |
Frequently Asked Questions (FAQs)
Q1: What is gradient elution and when should I use it?
A: Gradient elution is a chromatographic technique where the composition of the mobile phase is changed during the separation.[10][11] It typically involves starting with a weak mobile phase and gradually increasing the concentration of a stronger organic solvent.[7][11] This method is ideal for analyzing complex biological samples containing compounds with a wide range of polarities or hydrophobicities.[10][12] It generally results in sharper peaks, improved resolution, and shorter analysis times compared to isocratic elution for complex mixtures.[10][11]
Q2: How do I develop a gradient method from scratch?
A: A common approach is to start with a "scouting gradient." This involves running a broad linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for your analytes of interest.[5][12] Based on the retention times of the first and last eluting peaks in the scouting run, you can then design a more focused gradient with a shallower slope to improve resolution within the relevant part of the chromatogram.[13]
Q3: What is the difference between linear and step gradients?
A: A linear gradient involves a smooth, continuous change in the mobile phase composition over time.[11] A step gradient, on the other hand, involves sudden, stepwise changes in the mobile phase composition at specific points during the run.[11][14] While linear gradients are more common for analytical separations, step gradients can be useful in preparative chromatography for eluting specific fractions.[15]
Q4: How does flow rate affect my gradient separation?
A: Flow rate influences both the analysis time and the peak capacity (the number of peaks that can be resolved). While increasing the flow rate can shorten the run time, it may also reduce peak capacity. For complex samples requiring high resolution, optimizing the flow rate in conjunction with the gradient time is crucial.[16]
Q5: Can I use any type of detector with gradient elution?
A: Not all detectors are suitable for gradient elution. UV-Vis and mass spectrometry (MS) detectors are generally compatible. However, detectors that are sensitive to changes in the bulk properties of the mobile phase, such as refractive index (RI) detectors, are not recommended for gradient analysis because the changing mobile phase composition will cause a significant baseline drift.[17]
Experimental Protocols
Protocol 1: Developing a Scouting Gradient for a Peptide Mixture
-
Column: C18 reversed-phase column with a wide pore size (e.g., 300 Å), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL of the dissolved peptide mixture.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient from 5% to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes (column wash).
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 10 minutes before the next injection.
-
-
Analysis: Observe the retention times of the first and last eluting peaks to define the range for the optimized gradient.
Protocol 2: Optimizing a Focused Gradient for Improved Resolution
This protocol assumes a scouting gradient has been run as described in Protocol 1, and the first peak of interest elutes at 10 minutes and the last at 20 minutes.
-
Determine the %B at the start and end of the elution window from the scouting run.
-
For a 30-minute linear gradient from 5% to 95% B, the rate of change is (95-5)/30 = 3% B per minute.
-
%B at 10 min = 5% + (10 min * 3%/min) = 35% B.
-
%B at 20 min = 5% + (20 min * 3%/min) = 65% B.
-
-
Design the focused gradient. To improve separation, create a shallower gradient around this elution window.
-
Column, Mobile Phases, Flow Rate, Temperature, Detection, and Injection Volume: Same as Protocol 1.
-
Focused Gradient Program:
-
Start at 30% B (slightly before the first peak elutes).
-
Linear gradient from 30% to 70% B over 40 minutes (this creates a shallower slope of 1% B per minute).
-
Increase to 95% B over 2 minutes (to elute any remaining strongly bound components).
-
Hold at 95% B for 5 minutes (column wash).
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 10 minutes.
-
Visualizations
Caption: Troubleshooting logic for poor peak resolution.
Caption: Workflow for gradient method development.
References
- 1. hplc.eu [hplc.eu]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. immun.lth.se [immun.lth.se]
Validation & Comparative
A Comparative Guide to Crizotinib Assays: Cross-Validation with Diverse Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of crizotinib is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive cross-validation comparison of various high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays for crizotinib, focusing on the impact of different internal standards on assay performance. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical method.
The choice of an internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, to compensate for variations during sample processing and analysis. This guide evaluates and compares crizotinib assays employing a range of internal standards, from structurally analogous compounds to stable isotope-labeled versions of the analyte.
Comparative Analysis of Assay Performance
The following tables summarize the quantitative performance of different crizotinib assays, each utilizing a unique internal standard. The data presented is compiled from various validated studies, offering a clear comparison of key analytical parameters.
| Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Apatinib | Mouse Tissues | 20 - 8000 | 20 | < 10% | < 10% | Within ±10% | [1] |
| Paroxetine | Human Plasma | 5 - 500 | 5 | Not Specified | Not Specified | Not Specified | [2] |
| Zidovudine | Human Plasma | 20.41 - 2041.14 | 20 | < 9.0% | < 9.0% | 97% - 112% | [3] |
| Crizotinib-d5 | Human Plasma | 50 - 1000 | 50 | Not Specified | Not Specified | Not Specified | [4] |
| Crizotinib-¹³C₂-²H₅ | Mouse Plasma | 10 - 10000 | 10 | 3.4% - 4.8% | 3.6% - 4.9% | 107% - 112% | [5] |
| Buspirone | Rat Plasma | Not Specified | 1.00 | Not Specified | Not Specified | Not Specified | [6] |
| Crizotinib stable label | Human & Mouse Plasma | 5 - 5000 (Human) 2 - 2000 (Mouse) | 5 (Human) 2 (Mouse) | < 9% | < 9% | Within 8% | [7] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for the quantification of crizotinib using different internal standards.
Method 1: Crizotinib Assay using Apatinib as Internal Standard[1]
-
Sample Preparation: Protein precipitation of mouse tissue homogenates with methanol.
-
Chromatography:
-
Mass Spectrometry:
Method 2: Crizotinib Assay using Paroxetine as Internal Standard[2]
-
Sample Preparation: Protein precipitation of human plasma with acetonitrile and methanol.[2]
-
Chromatography:
-
Mass Spectrometry:
Method 3: Crizotinib Assay using Zidovudine as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction of human plasma with diethyl ether.[3]
-
Chromatography:
-
Detection: UV detection at 267 nm.[3]
Method 4: Crizotinib Assay using Stable Isotope-Labeled Internal Standards[5][7]
-
Sample Preparation:
-
Chromatography:
-
Crizotinib-¹³C₂-²H₅: Sub-2 μm particle, trifunctional bonded octadecyl silica column with a gradient of 0.1% (v/v) ammonium hydroxide in water and methanol.[5]
-
Crizotinib stable label: Supelco Discovery C18 column (50mm×2.1mm, 5.0μ) with a gradient of acidified aqueous and methanol mobile phases.[7]
-
-
Mass Spectrometry:
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for crizotinib assay validation and the logical process of cross-validating assays with different internal standards.
Caption: General experimental workflow for a crizotinib bioanalytical assay.
Caption: Logical workflow for cross-validating crizotinib assays.
Conclusion
The cross-validation of crizotinib assays reveals that while various internal standards can be employed to develop a validated method, the use of a stable isotope-labeled internal standard, such as crizotinib-¹³C₂-²H₅ or other deuterated forms, generally provides the highest level of accuracy and precision.[5][7] This is because stable isotope-labeled standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus providing the most effective correction for any variability.
However, in situations where a stable isotope-labeled standard is not available or is cost-prohibitive, other structurally similar compounds like apatinib or paroxetine can also yield acceptable results, as demonstrated by the validated methods.[1][2] The choice of a non-isotopic internal standard should be carefully considered, with thorough validation to ensure it adequately mimics the behavior of crizotinib in the specific matrix and analytical system being used.
Ultimately, the selection of an internal standard will depend on the specific requirements of the study, including the desired level of accuracy and precision, cost considerations, and the availability of the standard. This guide provides the necessary comparative data and methodological details to assist researchers in making an informed decision for their crizotinib quantification needs.
References
- 1. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. scispace.com [scispace.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Liquid chromatography-tandem mass spectrometric assay for the ALK inhibitor crizotinib in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and pharmacokinetics of crizotinib in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Crizotinib-d5: A Comparative Guide for Use as a Deuterated Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Crizotinib-d5 with other deuterated standards for the quantitative analysis of Crizotinib. The information presented is based on available experimental data to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Introduction to Deuterated Standards in Crizotinib Analysis
In the realm of pharmacokinetic and bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes. Deuterated standards, such as this compound, are considered the gold standard due to their chemical and physical similarities to the unlabeled analyte, which allows them to effectively compensate for variability in sample preparation and matrix effects.[1]
Crizotinib is a potent oral tyrosine kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-Met (hepatocyte growth factor receptor).[2][3] Its quantification in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Several deuterated analogs of Crizotinib have been synthesized and utilized as internal standards, with this compound being a commonly employed option.[4] Another notable alternative is Crizotinib-d9.[5][6]
Performance Comparison of this compound
While direct head-to-head comparative studies with other deuterated Crizotinib standards are limited in publicly available literature, the performance of this compound as an internal standard has been well-documented across numerous validated bioanalytical methods. The following tables summarize the typical performance characteristics of this compound from various studies.
Table 1: Linearity of Crizotinib Quantification using this compound Internal Standard
| Analyte Concentration Range (ng/mL) | Correlation Coefficient (r²) | Biological Matrix | Reference |
| 10.0 - 1000 | > 0.99 | Human Plasma | [4] |
| 20 - 2000 | 0.992 | Human Plasma | [1] |
| 1.00 - 100 | Linear | Human Plasma | [4] |
| 25 - 6250 µg/L | Not Specified | Human Plasma | [3] |
Table 2: Accuracy and Precision of Crizotinib Quantification using this compound Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LLOQ | 10.0 | < 15% | < 15% | 80-120% | 80-120% | [4] |
| Low | 30.0 | < 15% | < 15% | 85-115% | 85-115% | [4] |
| Medium | 400 | < 15% | < 15% | 85-115% | 85-115% | [4] |
| High | 800 | < 15% | < 15% | 85-115% | 85-115% | [4] |
Note: The values in Table 2 are representative of typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific values may vary between different laboratories and studies.
Experimental Protocols
The following sections detail the typical methodologies for the quantification of Crizotinib in biological matrices using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Crizotinib from plasma samples is protein precipitation.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound (concentration is typically optimized during method development).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 10 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile) is common.[4]
-
Flow Rate: A flow rate of around 0.400 mL/minute is often employed.[4]
-
Column Temperature: Maintained at approximately 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is used.
-
Multiple Reaction Monitoring (MRM) Transitions:
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways inhibited by Crizotinib and a typical experimental workflow for its quantification.
Caption: Crizotinib inhibits both the ALK and c-MET signaling pathways.
Caption: Experimental workflow for Crizotinib quantification.
Discussion and Conclusion
The available data robustly supports the use of this compound as a reliable internal standard for the quantification of Crizotinib in biological matrices. Its performance characteristics, including linearity, accuracy, and precision, meet the stringent requirements for bioanalytical method validation.
Ultimately, the choice of a deuterated internal standard should be based on a thorough method validation that assesses its performance in the specific matrix and with the analytical instrumentation being used. For researchers developing new methods for Crizotinib quantification, this compound represents a well-established and reliable choice of internal standard.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib in advanced non-small-cell lung cancer with concomitant ALK rearrangement and c-Met overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crizotinib Quantification: A Comparative Analysis of Accuracy and Precision Using Crizotinib-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is paramount. This guide provides a comparative analysis of methodologies for the quantification of crizotinib, a targeted therapy for non-small cell lung cancer, with a focus on the use of its deuterated internal standard, crizotinib-d5.
This document outlines the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing this compound and compares them with alternative approaches. Experimental data on accuracy, precision, and other validation parameters are presented to support an objective assessment.
Experimental Methodologies
The primary method for crizotinib quantification is LC-MS/MS, a highly sensitive and selective technique.[1][2][3] A common approach involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.[1][3]
A validated LC-ESI-MS/MS method for the determination of crizotinib in human and mouse plasma utilizes a high-throughput solid-phase extraction (SPE) for sample cleanup. Chromatographic separation is achieved on a Supelco Discovery C18 column with a gradient elution. The mass transition monitored for crizotinib is m/z 450.2 > 260.2, and for the this compound internal standard, it is m/z 457.2 > 267.3.[4]
An alternative UPLC-MS/MS method in human plasma employs a simple protein precipitation with acetonitrile and methanol.[1] Separation is performed on an Acquity UPLC BEH C18 column with an isocratic mobile phase. The mass transitions used are m/z 450.0 → 260.0 for crizotinib and m/z 330.11 → 192.11 for the internal standard, paroxetine.[1]
Another method for the simultaneous quantification of several tyrosine kinase inhibitors, including crizotinib, in human plasma also uses protein precipitation.[5] Chromatographic separation is achieved on an Acquity UPLC® BEH C18 column with a gradient elution. The transition for crizotinib is m/z 450 > 260, and for the internal standard this compound, it is m/z 455 > 265.[5]
Comparative Performance Data
The following tables summarize the validation parameters for different crizotinib quantification methods, allowing for a direct comparison of their accuracy, precision, and other key performance indicators.
Table 1: Performance of Crizotinib Quantification using this compound Internal Standard
| Parameter | Human Plasma | Reference |
| Linearity Range | 10.0 to 1000 ng/mL | [5] |
| Accuracy | 89.2 to 110% | [5] |
| Precision (Within-run) | < 10.2% | [5] |
| Precision (Between-run) | < 10.2% | [5] |
| LLOQ | 10.0 ng/mL | [5] |
| Parameter | Human Plasma | Mouse Plasma | Reference |
| Linearity Range | 5 – 5000 ng/mL | 2 – 2000 ng/mL | [4] |
| Accuracy | within 8% of nominal | within 8% of nominal | [4] |
| Precision (%CV) | < 9% | < 9% | [4] |
| LLOQ | 5 ng/mL | 2 ng/mL | [4] |
Table 2: Performance of Crizotinib Quantification using Alternative Internal Standards
| Internal Standard | Matrix | Linearity Range | Accuracy | Precision (%CV) | LLOQ | Reference |
| Paroxetine | Human Plasma | 5–500 ng/mL | Not explicitly stated | Not explicitly stated | 5 ng/mL | [1] |
| Apatinib | Mouse Tissue Homogenates | 20–8000 ng/mL | RE within ±15% | RSD < 15% | 20 ng/mL | [6] |
| Zidovudine | Human Plasma | 20.41–2041.14 ng/ml | 97% to 112% | <9.0% | 20 ng/ml | [7][8] |
| Erlotinib-D6 | Human Plasma | 50-1,000 ng/ml | Met requirements | Met requirements | 50 ng/ml | [9] |
Table 3: Performance of Crizotinib Quantification by RP-HPLC with UV Detection
| Internal Standard | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LLOQ | Reference |
| Not specified | Bulk and Pharmaceutical Dosage Forms | 37.5-225 ppm | 99.97% | 1.26 (repeatability), 0.93 (intermediate) | 0.243 µg/ml | [10] |
| Not specified | Capsule Dosage Form | 10-1000 µg/ml | 98.9-100.8% | 0.45-0.98 | Not specified | [11] |
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for the quantification of crizotinib using LC-MS/MS with an internal standard.
Caption: Crizotinib quantification workflow.
Discussion
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because it closely mimics the chemical and physical properties of the analyte (crizotinib), compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby leading to higher accuracy and precision.
The data presented in Table 1 demonstrates that methods employing this compound achieve excellent accuracy and precision over a wide linear range, with low limits of quantification.[4][5] While methods using alternative internal standards (Table 2) also show acceptable performance, the potential for differences in extraction efficiency and ionization response between the analyte and the internal standard could introduce a greater degree of variability. For instance, methods using apatinib and zidovudine as internal standards report slightly wider accuracy ranges compared to the this compound method.[6][7][8]
RP-HPLC with UV detection (Table 3) offers a more accessible and cost-effective alternative to LC-MS/MS. However, it generally provides lower sensitivity and selectivity, making it more suitable for the analysis of bulk drug and pharmaceutical formulations rather than for pharmacokinetic studies in biological matrices where drug concentrations are much lower.[10][11]
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. ijrpc.com [ijrpc.com]
- 11. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Linearity and Range Determination for Crizotinib Assays Utilizing Crizotinib-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of Crizotinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comparative overview of various bioanalytical methods for determining the linearity and range of Crizotinib assays, with a particular focus on the use of its deuterated internal standard, Crizotinib-d5. The data presented is compiled from validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, offering a clear comparison of their performance.
Comparison of Linearity and Range for Crizotinib Quantification Methods
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics related to linearity and range for different Crizotinib assays.
| Method Reference | Analytical Technique | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method 1 | LC-MS/MS | This compound | Human Plasma | 5 - 5000 | > 0.99 | 5 |
| Method 2 | LC-MS/MS | This compound | Mouse Plasma | 2 - 2000 | > 0.99 | 2 |
| Method 3 | UPLC-MS/MS | Paroxetine | Human Plasma | 5 - 500 | 0.997 | 5[1] |
| Method 4 | HPLC-MS/MS | This compound | Human Plasma | 50 - 1000 | 0.9924 - 0.9993 | 50[2] |
| Method 5 | LC-MS/MS | Apatinib | Mouse Tissues | 20 - 8000 | > 0.99 | 20[3] |
| Method 6 | LC-MS/MS | Not Specified | Human Plasma | 20 - 2000 | 0.992 | 20[4] |
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical experimental workflow for establishing the linearity and range of a Crizotinib assay using LC-MS/MS.
Detailed Experimental Protocols
Below are generalized protocols for the determination of Crizotinib in biological matrices, based on common methodologies.
Protocol 1: Crizotinib in Human Plasma using this compound
This protocol is a composite representation for the quantification of Crizotinib in human plasma.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of Crizotinib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of Crizotinib working solutions by serial dilution of the stock solution with methanol to cover the desired calibration range. Prepare a this compound working solution by diluting its stock solution in methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Crizotinib working solutions to prepare calibration standards at concentrations ranging from 5 to 5000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Extraction:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add the this compound internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
5. Linearity and Range Determination:
-
Construct a calibration curve by plotting the peak area ratio of Crizotinib to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis. The assay is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The range of the assay is the concentration interval over which it is precise, accurate, and linear. The lower limit of this range is the LLOQ.
Protocol 2: Crizotinib in Mouse Tissues using an Alternative Internal Standard (Apatinib)
This protocol is adapted from a method for quantifying Crizotinib in various mouse tissues.[3]
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Crizotinib and Apatinib (internal standard) in methanol at a concentration of 1 mg/mL.[3]
-
Prepare Crizotinib working solutions by serial dilution of the stock solution. Prepare an Apatinib working solution (e.g., 400 ng/mL) by diluting its stock solution.[3]
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare tissue homogenates from blank mouse tissues (e.g., liver, lung, spleen).
-
Spike the blank tissue homogenates with the Crizotinib working solutions to create calibration standards with a concentration range of 20 to 8000 ng/mL.[3]
-
Prepare QC samples at three concentration levels (low, medium, and high) in the same manner.[3]
3. Sample Extraction:
-
To 50 µL of tissue homogenate, add 5 µL of the Apatinib internal standard solution (400 ng/mL).[3]
-
Add 200 µL of methanol for protein precipitation and vortex for 3 minutes.[3]
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant and mix it with an equal volume of 60% (v/v) methanol-water solution before injection.[3]
4. LC-MS/MS Conditions:
-
Chromatographic Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm).[3]
-
Mobile Phase: Gradient elution with methanol and 0.3% formic acid in water.[3]
-
Mass Spectrometry: Positive ESI mode with MRM.
5. Linearity and Range Determination:
-
Generate calibration curves by plotting the peak area ratio of Crizotinib to Apatinib against the concentration.
-
Use a weighted (1/x²) least-squares linear regression analysis.[3]
-
The linearity is established over the range where the correlation coefficient (r) is greater than 0.99.[3] The validated linear range for this method was 20–8000 ng/mL.[3]
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Crizotinib's Detection and Quantification Limits
For researchers, scientists, and professionals in drug development, establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for active pharmaceutical ingredients like Crizotinib is a critical step in method validation. This guide provides a comparative overview of various analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Crizotinib
The determination of LOD and LOQ for Crizotinib has been successfully achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most common and reliable methods. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Below is a summary of reported LOD and LOQ values for Crizotinib using different analytical methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 0.080 µg/mL[1] | 0.243 µg/mL[1] |
| RP-HPLC with UV Detection | Human Plasma | Not Reported | 20 ng/mL[2] |
| UPLC-MS/MS | Human Plasma | Not specified, but LLOQ is 5 ng/mL.[3] The LOD was determined as the lowest concentration giving a peak area three times the baseline noise.[3] | 5 ng/mL (Lower Limit of Quantitation - LLOQ)[3] |
| Chiral LC Method | Bulk Drug | S-enantiomer: 0.33 µg/mL, R-enantiomer: 0.30 µg/mL[4] | S-enantiomer: 1.0 µg/mL, R-enantiomer: 0.92 µg/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols for the determination of Crizotinib's LOD and LOQ based on established methods.
RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms[1]
-
Instrumentation: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Mobile Phase: A mixture of buffer and acetonitrile in a 60:40 ratio.[1][5]
-
Diluent: Methanol and water in a 50:50 ratio.[1]
-
LOD and LOQ Determination: Calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[6] The formulas used are LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7]
UPLC-MS/MS Method for Human Plasma[3]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).[3]
-
Column: Acquity UPLC BEH C18 column (50 × 2.1 mm i.d., 1.7 µm).[3]
-
Mobile Phase: Methanol and 0.1% (v/v) ammonium hydroxide in a ratio of 80:20.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Sample Preparation: Simple protein precipitation using acetonitrile and methanol.[3]
-
Mass Spectrometric Detection: Electrospray ionization in positive mode with multiple reaction monitoring (MRM).[3] The mass transitions monitored were m/z 450.0 → 260.0 for Crizotinib and m/z 330.11 → 192.11 for the internal standard (paroxetine).[3]
-
LOD and LOQ Determination: The Lower Limit of Quantitation (LLOQ) was established as the lowest standard on the calibration curve.[3] The LOD was determined as the lowest concentration yielding a peak area three times that of the baseline noise.[3]
Workflow for LOD and LOQ Determination
The general workflow for determining the LOD and LOQ of an analytical method is a systematic process that ensures the reliability and robustness of the results. This process is guided by the International Council for Harmonisation (ICH) guidelines.[6][8]
Caption: General workflow for determining LOD and LOQ.
Signaling Pathway of Crizotinib
Crizotinib is a tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[5] Understanding its mechanism of action is crucial for interpreting analytical results in a biological context.
Caption: Crizotinib's inhibitory action on key signaling pathways.
References
- 1. ijrpc.com [ijrpc.com]
- 2. scispace.com [scispace.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. madridge.org [madridge.org]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
Navigating Precision: A Comparative Analysis of Crizotinib Pharmacokinetics With and Without a d5-Internal Standard
A deep dive into the bioanalytical methodologies for Crizotinib quantification reveals the pivotal role of internal standards in ensuring data accuracy and reliability. This guide provides a comprehensive comparison of pharmacokinetic studies of Crizotinib, dissecting the experimental protocols and performance data of assays employing a deuterated (d5) internal standard versus those utilizing alternative, non-isotopically labeled internal standards.
For researchers and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any potential variability. Deuterated internal standards, such as Crizotinib-d5, are often considered the gold standard due to their near-identical physicochemical properties to the analyte, differing only in mass. This structural similarity ensures co-elution in liquid chromatography and similar ionization efficiency in mass spectrometry, leading to more accurate and precise quantification.
This guide will explore the practical implications of this choice by comparing published methodologies for Crizotinib analysis. We will delve into the experimental workflows, from sample preparation to the final mass spectrometric detection, and present a clear comparison of the resulting validation data.
Experimental Protocols: A Tale of Two Standards
The methodologies for quantifying Crizotinib in biological matrices, primarily plasma, generally involve protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the specific reagents and parameters can vary, influenced by the choice of internal standard.
Method 1: The Gold Standard - this compound as the Internal Standard
In a typical workflow utilizing this compound, a deuterated analog of Crizotinib, the internal standard is spiked into the plasma sample prior to protein precipitation. This early introduction allows the d5-standard to undergo the same processing as the analyte, effectively accounting for any loss during sample preparation.
A representative experimental procedure is as follows:
-
Sample Preparation: A simple protein precipitation is often employed. To a plasma sample, a solution of methanol containing this compound is added.[1] This mixture is vortexed and then centrifuged to pellet the precipitated proteins.[1] The clear supernatant is then collected for analysis.
-
Chromatographic Separation: The extract is injected into a liquid chromatography system. Separation is typically achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., methanol with formic acid).[1]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM). The mass transitions monitored are specific for Crizotinib and its d5-labeled internal standard. For instance, a common transition for Crizotinib is m/z 450.3 → 260.4, while for this compound it is m/z 455.0 → 265.0.[2]
Method 2: The Alternative Approach - Non-Deuterated Internal Standards
When a deuterated internal standard is not available or economically feasible, researchers turn to other compounds with similar physicochemical properties to serve as the internal standard. For Crizotinib analysis, compounds such as paroxetine, apatinib, and buspirone have been utilized.[3][4][5]
The experimental protocol is broadly similar to the one using a d5-standard, with the key difference being the choice of the internal standard and its specific mass transition.
-
Sample Preparation: Similar to the d5-method, a protein precipitation step is common. For example, acetonitrile and methanol can be used to precipitate proteins from plasma samples spiked with paroxetine as the internal standard.[3]
-
Chromatographic Separation: A C18 column is also frequently used for separation. The mobile phase composition and gradient are optimized to achieve good separation between Crizotinib and the chosen internal standard.[3][4]
-
Mass Spectrometric Detection: Detection is performed via LC-MS/MS in MRM mode. The mass transitions for Crizotinib remain the same, while the transition for the internal standard is specific to that compound (e.g., m/z 330.11 → 192.11 for paroxetine).[3]
Data Presentation: A Comparative Look at Performance
The performance of a bioanalytical method is assessed through various validation parameters. The following tables summarize and compare these parameters from studies using a d5-internal standard versus those using other internal standards for Crizotinib quantification.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method with d5-Internal Standard | Method with Non-Deuterated IS |
| Internal Standard | This compound[1][2] | Paroxetine[3], Apatinib[4], Buspirone[5] |
| Sample Preparation | Protein Precipitation (Methanol)[1] | Protein Precipitation (Acetonitrile/Methanol)[3] |
| LC Column | HyPurity® C18 (50 x 2.1 mm, 3 µm)[1] | Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | A: Ammonium acetate in water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid[1] | A: 0.1% (v/v) Ammonium HydroxideB: Methanol[3] |
| Detection Mode | ESI Positive, MRM[1] | ESI Positive, MRM[3] |
| Crizotinib Transition | m/z 450.3 → 260.4[2] | m/z 450.0 → 260.0[3] |
| IS Transition | m/z 455.0 → 265.0 (this compound)[2] | m/z 330.11 → 192.11 (Paroxetine)[3] |
Table 2: Comparison of Method Validation Data
| Parameter | Method with d5-Internal Standard | Method with Non-Deuterated IS |
| Linearity Range | 50–1,000 ng/mL[1] | 5–500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.997[3] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 5 ng/mL[3] |
| Precision (CV%) | Within ±15%[6] | <9.0%[7] |
| Accuracy (%) | Within ±15%[6] | 97% to 112%[7] |
| Recovery (%) | Not explicitly stated | Crizotinib: ~68.3%Zidovudine (IS): ~56.1%[7] |
| Matrix Effect | Negligible[6] | No significant interference observed[3][7] |
Discussion and Conclusion
The use of a deuterated internal standard like this compound is theoretically superior for compensating for matrix effects and variability in extraction and ionization, which should translate to higher accuracy and precision. However, the presented data from various studies indicates that well-optimized methods using non-deuterated internal standards can also achieve excellent performance, meeting regulatory requirements for bioanalytical method validation.
Methods employing non-deuterated internal standards have demonstrated comparable linearity, precision, and accuracy to those using a d5-analog.[1][3][6][7] For instance, a method using paroxetine as an internal standard reported a lower limit of quantification of 5 ng/mL, which is lower than the 50 ng/mL reported in a study using this compound.[1][3] This suggests that factors other than the choice of internal standard, such as the overall optimization of the LC-MS/MS conditions, play a significant role in method sensitivity.
It is important to note that while the performance of methods with non-deuterated internal standards can be excellent, they may require more rigorous method development and validation to ensure the absence of differential matrix effects between the analyte and the internal standard. The structural and chemical differences, however subtle, can lead to variations in extraction recovery and ionization response under certain conditions.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and pharmacokinetics of crizotinib in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Navigating Bioanalytical Method Validation for Crizotinib: An Inter-Laboratory Comparison
A deep dive into the cross-validation of a robust LC-MS/MS method for the quantification of Crizotinib, benchmarked against an alternative RP-HPLC-UV approach. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing bioanalytical method transferability and performance.
In the landscape of targeted cancer therapy, the accurate quantification of therapeutic agents like Crizotinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. When bioanalytical methods are transferred between laboratories, a rigorous inter-laboratory validation is crucial to guarantee data consistency and reliability. This guide presents a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Crizotinib quantification, simulating an inter-laboratory validation, and contrasts its performance with a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method.
Executive Summary of Method Performance
The following tables summarize the key performance characteristics of the LC-MS/MS method as validated in two hypothetical laboratories, alongside an alternative RP-HPLC-UV method. This provides a clear, at-a-glance comparison of their capabilities.
Table 1: Performance Characteristics of the LC-MS/MS Bioanalytical Method for Crizotinib
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria (FDA/ICH) |
| Linearity (ng/mL) | 5 - 500 | 5 - 500 | r² ≥ 0.99 |
| LLOQ (ng/mL) | 5 | 5 | Signal-to-noise ≥ 5 |
| Accuracy (%) | 97.5 - 103.2 | 96.8 - 104.1 | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 8.5 | ≤ 9.1 | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85.2 - 91.5 | 83.7 - 90.2 | Consistent and reproducible |
| Matrix Effect (%) | 92.3 - 98.7 | 90.5 - 99.1 | Within ±15% |
Table 2: Performance Characteristics of the Alternative RP-HPLC-UV Method for Crizotinib
| Parameter | Performance Data | Acceptance Criteria (FDA/ICH) |
| Linearity (ng/mL) | 20.41 - 2041.14[1] | r² ≥ 0.99 |
| LLOQ (ng/mL) | 20[1] | Signal-to-noise ≥ 5 |
| Accuracy (%) | 97 - 112[1] | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 9.0[1] | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Not explicitly reported | Consistent and reproducible |
| Matrix Effect | Not applicable | Not applicable |
Inter-Laboratory Validation Workflow
The process of inter-laboratory validation is a structured endeavor to ensure that a bioanalytical method produces comparable results across different testing sites. The workflow for such a validation is depicted below.
Inter-laboratory validation workflow for a bioanalytical method.
Experimental Protocols
A detailed understanding of the methodologies employed is essential for a critical evaluation of the data.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of Crizotinib in biological matrices.
-
Sample Preparation: A simple protein precipitation method is employed. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (e.g., a deuterated Crizotinib analog) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then diluted with water before injection into the LC-MS/MS system.[2]
-
Chromatographic Separation: Chromatographic separation is achieved on a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient elution. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in methanol). A typical gradient might start at 20% B, increasing to 95% B over 3 minutes, holding for 1 minute, and then re-equilibrating to initial conditions. The flow rate is maintained at 0.4 mL/min.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification. The MRM transitions for Crizotinib and the internal standard are optimized to ensure specificity and sensitivity. For Crizotinib, a common transition is m/z 450.0 → 260.0.[3]
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
This method provides a cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
-
Sample Preparation: A liquid-liquid extraction procedure is utilized. To 500 µL of plasma, an internal standard is added, followed by a buffering agent to adjust the pH. An organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) is then added. The mixture is vortexed and centrifuged. The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.
-
Chromatographic Separation: Separation is performed on a C18 column (e.g., 250 x 4.6 mm, 5 µm) with an isocratic mobile phase. A common mobile phase composition is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a fixed ratio. The flow rate is typically around 1.0 mL/min.
-
UV Detection: The column effluent is monitored by a UV detector at a wavelength where Crizotinib exhibits maximum absorbance, which is typically around 267 nm.[1]
Inter-Laboratory Validation: A Closer Look
To ensure the interchangeability of data between laboratories, a cross-validation study is essential. This involves the analysis of a common set of samples by both laboratories.
Experimental Design
-
Sample Selection: A minimum of 30-40 incurred samples (samples from dosed subjects) spanning the calibration range should be selected. Quality control (QC) samples at low, medium, and high concentrations are also prepared and distributed.
-
Blinded Analysis: The samples are analyzed in a blinded fashion at both laboratories using the validated method.
-
Data Comparison: The concentration data generated by both laboratories for each sample are then statistically compared.
Acceptance Criteria
For the validation to be successful, the results from the two laboratories must show a high degree of correlation. A common acceptance criterion is that for at least two-thirds of the samples, the percent difference between the results from the two laboratories should be within ±20%. A more rigorous statistical approach involves calculating the 90% confidence interval of the mean percent difference, which should fall within a predefined range (e.g., ±30%).
Conclusion
Both the LC-MS/MS and RP-HPLC-UV methods demonstrate acceptable performance for the quantification of Crizotinib in biological matrices, adhering to regulatory guidelines. The LC-MS/MS method, however, offers superior sensitivity, as evidenced by its lower limit of quantification.
The successful inter-laboratory validation of the LC-MS/MS method underscores its robustness and transferability, making it a reliable choice for multi-center clinical trials and post-marketing studies. The RP-HPLC-UV method, while less sensitive, presents a viable and economical alternative for studies where higher concentrations of Crizotinib are expected. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. This guide provides the foundational data and protocols to make an informed decision.
References
Evaluating the Impact of Crizotinib Metabolites on Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Accurate quantification of crizotinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The in vivo metabolism of crizotinib primarily yields crizotinib lactam (PF-06260182), its major circulating metabolite, formed through oxidationreduction reactions mediated by CYP3A4/5 enzymes. The presence of this and other minor metabolites raises a critical question regarding their potential to interfere with the accurate quantification of the parent drug.
This guide provides a comparative evaluation of analytical methodologies, focusing on the impact of crizotinib metabolites on the precision and accuracy of crizotinib quantification. We will explore how different analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can effectively distinguish between crizotinib and its metabolites, ensuring reliable and accurate measurements.
Data Presentation: Quantitative Impact of Metabolites
The impact of metabolites on crizotinib quantification is primarily mitigated by the selectivity of the analytical method. In the case of LC-MS/MS, a well-developed method can completely separate the parent drug from its metabolites chromatographically and distinguish them by their unique mass-to-charge ratios. The validation of such methods, as reported in numerous studies, confirms the absence of interference.
The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of crizotinib and its major metabolite, crizotinib-lactam. The data demonstrates that even in the presence of the metabolite, the quantification of crizotinib remains accurate and precise, indicating no significant impact.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Crizotinib | 0.5 | 0.5 - 500 | 2.9 - 5.8 | 4.1 - 6.2 | -3.7 to 4.5 | [F. Qiu et al., 2016] |
| Crizotinib-lactam | 0.5 | 0.5 - 200 | 3.5 - 6.1 | 5.2 - 7.5 | -2.8 to 5.6 | [F. Qiu et al., 2016] |
Note: The precision and accuracy data for crizotinib were obtained from a method validated for the simultaneous determination of crizotinib and its lactam metabolite. The successful validation according to regulatory guidelines inherently demonstrates a lack of interference from the metabolite.
Experimental Protocols
The key to obviating the impact of metabolites on crizotinib quantification lies in the specificity of the analytical method. LC-MS/MS is the gold standard for this purpose.
Key Experiment: Simultaneous Quantification of Crizotinib and Crizotinib-Lactam by LC-MS/MS
This protocol outlines a typical validated method for the simultaneous determination of crizotinib and its major metabolite, crizotinib-lactam, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile (containing the internal standard, e.g., a stable isotope-labeled crizotinib).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[1]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. This chromatographic separation is crucial to resolve crizotinib from crizotinib-lactam and other potential interferences.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Crizotinib-Lactam: m/z 464.1 → 308.1 (Note: Specific transitions can vary slightly between instruments and publications).
-
Internal Standard (IS): A stable isotope-labeled analog of crizotinib would have a corresponding mass shift (e.g., m/z 455.1 → 260.2 for a +5 Da labeled IS).
-
Selectivity: The selectivity of the method is confirmed by analyzing blank plasma samples spiked with crizotinib, crizotinib-lactam, and the internal standard. The chromatograms should show no interfering peaks at the retention times of the analytes.
Mandatory Visualization
Caption: Metabolic pathway of Crizotinib.
Caption: Experimental workflow for metabolite impact evaluation.
Comparison with Alternative Methods
While LC-MS/MS is the preferred method for its high selectivity and sensitivity, other analytical techniques have been used for drug quantification, though they are more susceptible to metabolite interference.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less selective than MS/MS. If crizotinib and its metabolites have similar retention times and absorb UV light at the same wavelength, the metabolite can co-elute with the parent drug, leading to an overestimation of the crizotinib concentration. Achieving baseline separation is critical but can be challenging.
-
Immunoassays (e.g., ELISA): These assays rely on the specific binding of an antibody to the drug. However, antibodies can sometimes exhibit cross-reactivity with structurally similar molecules, such as metabolites. If the antibody used in an immunoassay for crizotinib also binds to crizotinib-lactam, the assay will produce a falsely elevated result for crizotinib. The degree of impact would depend on the extent of cross-reactivity and the concentration of the metabolite.
Conclusion
The potential for metabolites to interfere with the quantification of a parent drug is a significant consideration in bioanalysis. In the case of crizotinib, its major metabolite, crizotinib-lactam, circulates in plasma at notable concentrations. However, the use of a well-developed and validated LC-MS/MS method effectively mitigates any impact of this metabolite on the accurate quantification of crizotinib . The high selectivity of this technique, achieved through a combination of chromatographic separation and mass-based detection, allows for the precise and independent measurement of both the parent drug and its metabolites.
References
- 1. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
Stability of Crizotinib and its Deuterated Analog Crizotinib-d5: A Comparative Guide for Researchers
A comprehensive analysis of the stability of the anti-cancer drug crizotinib and its deuterated internal standard, crizotinib-d5, under various sample processing and storage conditions is crucial for accurate bioanalytical method development and reliable clinical data. This guide provides an objective comparison based on available experimental data, detailing methodologies and summarizing quantitative findings to assist researchers, scientists, and drug development professionals.
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Accurate quantification of crizotinib in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. This compound is often employed as an internal standard in mass spectrometry-based bioanalytical methods to ensure accuracy and precision. The stability of both compounds throughout the sample handling and analysis process is a critical parameter that can significantly impact the reliability of the results.
Comparative Stability Under Forced Degradation
Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light.
While specific forced degradation studies on this compound are not extensively published, the stability of crizotinib has been investigated. The primary degradation pathway for crizotinib is oxidation.[1][2]
Table 1: Summary of Crizotinib Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.5 M HCl, 6 hours, room temperature | No significant degradation | [1] |
| Alkaline Hydrolysis | 0.5 M NaOH, 6 hours, room temperature | No significant degradation | [1] |
| Oxidative Stress | 10% H₂O₂, 6 hours, room temperature | Significant degradation observed | [1][2] |
| Thermal (Solution) | 80°C in water bath, 6 hours | No significant degradation | [1] |
| Thermal (Solid) | 100°C dry heat, 24 hours | No significant degradation | [1] |
| Photolytic | UV-A light exposure | No significant degradation | [2] |
Note: The stability of this compound under these conditions is inferred to be similar to crizotinib due to its use as a stable internal standard in validated bioanalytical methods. However, direct comparative studies are lacking in the public domain.
Stability in Biological Matrices
The stability of crizotinib and the implied stability of this compound have been evaluated in plasma under various conditions relevant to sample collection, processing, and storage.
Table 2: Stability of Crizotinib in Human and Mouse Plasma
| Stability Condition | Matrix | Duration | Temperature | Result | Reference |
| Bench-top | Human Plasma | Up to 24 hours | Room Temperature | Stable | [3] |
| Bench-top | Mouse Plasma | Up to 5.5 hours | Room Temperature | Stable | |
| Freeze-Thaw | Human Plasma | 3 cycles | -80°C to Room Temp | Stable | [3] |
| Freeze-Thaw | Mouse Plasma | 1 cycle | -80°C to Room Temp | Stable | |
| Long-term | Human Plasma | 60 days | -80°C | Stable | [3] |
| Autosampler | Reconstituted Extract | 48 hours | 8°C | Stable | [3] |
| Stock Solution | Methanol:Water | 24 hours | Room Temperature | Stable | [3] |
| Stock Solution | Methanol:Water | 30 days | Below 10°C | Stable | [3] |
Samples are generally considered stable if the deviation from the initial concentration is within ±15%.[3]
Stability of this compound
Direct, peer-reviewed studies detailing the stability of this compound under various sample processing conditions are limited. However, information from commercial suppliers and its successful use as an internal standard in numerous validated bioanalytical assays provide strong evidence of its stability.
According to manufacturer specifications, solid this compound is stable for at least four years when stored at -20°C.[4] Stock solutions of this compound are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C.[5] The consistent performance of this compound as an internal standard in assays subjected to rigorous validation, including stability assessments, implies that its stability profile is comparable to that of crizotinib under the tested analytical conditions.[6]
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized representation based on published methods.[1][2]
-
Preparation of Stock Solution: A stock solution of crizotinib is prepared, typically at a concentration of 200 µg/mL in a suitable solvent mixture (e.g., water and ethanol).[1]
-
Acid and Base Hydrolysis: The crizotinib solution is mixed with an equal volume of 0.5 M HCl or 0.5 M NaOH and kept at room temperature for 6 hours. The solutions are then neutralized.[1]
-
Oxidative Degradation: The crizotinib solution is mixed with 10% hydrogen peroxide and kept at room temperature for 6 hours.[1]
-
Thermal Degradation: The crizotinib solution is heated in a water bath at 80°C for 6 hours. For solid-state thermal stress, the powdered drug is exposed to dry heat at 100°C for 24 hours.[1]
-
Photostability: The crizotinib solution is exposed to UV-A light in a photostability chamber.
-
Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating method, typically RP-HPLC or UHPLC-MS/MS, to quantify the remaining parent drug and identify degradation products.
Plasma Stability Study Protocol
This protocol is a generalized representation based on published methods.[3][7]
-
Spiking of Plasma: Blank human or mouse plasma is spiked with known concentrations of crizotinib (and this compound for method validation) at low and high quality control (QC) levels.
-
Bench-Top Stability: Spiked plasma samples are kept at room temperature for a specified duration (e.g., 6, 24 hours) before processing.[3]
-
Freeze-Thaw Stability: Spiked plasma samples are subjected to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).[3]
-
Long-Term Stability: Spiked plasma samples are stored at a specified temperature (e.g., -80°C) for an extended period (e.g., 60 days).[3]
-
Sample Processing: At each time point, the plasma samples are processed, typically by protein precipitation with acetonitrile or methanol, followed by centrifugation.[3]
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentrations of crizotinib. The results are compared to those of freshly prepared samples.
Visualizing Experimental Workflows
Conclusion
The available data indicates that crizotinib is a relatively stable compound under various sample processing and storage conditions, with the exception of significant degradation under oxidative stress. While direct comparative stability studies for this compound are not widely published, its successful and widespread use as an internal standard in validated bioanalytical methods strongly suggests that its stability is comparable to that of crizotinib. For the development of robust bioanalytical methods, it is imperative to perform comprehensive stability assessments of both the analyte and the internal standard in the specific biological matrix and under the exact conditions that will be encountered during sample handling, storage, and analysis. Researchers should be particularly mindful of potential oxidative degradation and take appropriate measures to mitigate this risk.
References
Comparison of different extraction methods for Crizotinib from tissues
For researchers, scientists, and drug development professionals, the accurate quantification of Crizotinib in tissue samples is paramount for pharmacokinetic studies and understanding its distribution and efficacy. This guide provides a comparative overview of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Crizotinib, a tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. Its extraction from complex biological matrices like tissues requires robust and efficient methods to ensure reliable downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary extraction techniques employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts recovery, purity of the extract, and overall assay performance. Below is a summary of quantitative data for different methods. It is important to note that while data for protein precipitation in tissues is available, the data for LLE and SPE is primarily derived from plasma studies and should be considered with the understanding that matrix effects can differ in tissue homogenates.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Diethyl Ether) | Solid-Phase Extraction (Oasis HLB) |
| Matrix | Mouse Liver & Small Intestine Homogenate | Human Plasma | Human and Mouse Plasma |
| Recovery | Liver: 88.6% - 99.1% Small Intestine: 75.9% - 86.6%[1] | Not explicitly reported, but method showed good accuracy (97% to 112%) | Not explicitly reported, but assay was precise and accurate with %CV < 9%[2] |
| Linearity Range | 20–8000 ng/mL in tissue homogenate[3] | 20.41–2041.14 ng/ml in plasma[4] | Human Plasma: 5–5000 ng/mL[2] Mouse Plasma: 2–2000 ng/mL[2] |
| Throughput | High | Moderate | High (amenable to automation)[2] |
| Selectivity | Lower (risk of co-extraction of interfering substances) | Higher than PPT | Highest (utilizes specific sorbent-analyte interactions) |
| Cost | Low | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these extraction techniques.
Protein Precipitation (PPT)
This method is rapid and straightforward, involving the addition of an organic solvent to precipitate proteins, leaving the drug in the supernatant.
Protocol for Crizotinib Extraction from Mouse Tissue Homogenates: [1]
-
Homogenize tissue samples in ice-cold saline.
-
To a 50 μL aliquot of the tissue homogenate, add 5 μL of the internal standard (IS) solution (e.g., 400 ng/mL apatinib).
-
Vortex the mixture for 10 seconds.
-
Add 200 μL of methanol to precipitate the proteins and extract the analytes.
-
Vortex-mix vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Mix the supernatant with an equal volume of 60% (v/v) methanol-water solution.
-
Inject an aliquot of the final mixture for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte of interest based on its differential solubility in two immiscible liquid phases.
Protocol for Crizotinib Extraction from Human Plasma: [4]
-
To a sample of human plasma, add the internal standard.
-
Add diethyl ether as the extracting solvent.
-
Vortex the mixture to facilitate the transfer of Crizotinib to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing Crizotinib to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers high selectivity by utilizing a solid sorbent to retain the analyte while interfering substances are washed away.
High-Throughput Protocol for Crizotinib Extraction from Plasma: [2]
-
Condition a 96-well Oasis HLB microelution plate.
-
Load the plasma sample (e.g., 25-50 µL) onto the plate.
-
Wash the wells to remove interfering substances.
-
Elute Crizotinib and the internal standard with an appropriate solvent (e.g., methanol).
-
The eluate is then ready for LC-MS/MS analysis.
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of Crizotinib, the following diagrams are provided.
Caption: A generalized workflow for the extraction of Crizotinib from tissue samples.
Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Caption: Crizotinib inhibits ALK, ROS1, and c-MET signaling pathways.
References
A Head-to-Head Comparison: Validating Crizotinib-d5 for Regulated Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the targeted cancer therapeutic, Crizotinib, the choice of an appropriate internal standard is paramount for ensuring assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of Crizotinib-d5 against other commonly used internal standards, supported by experimental data and detailed protocols to aid in the validation of bioanalytical methods.
Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and c-Met, requires sensitive and reliable quantification in biological matrices for pharmacokinetic and toxicokinetic studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a stable isotope-labeled internal standard (SIL-IS) like this compound is often the preferred choice. This guide will delve into the performance characteristics of this compound and compare it with alternative internal standards.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and compensate for variations in sample preparation and instrument response. While this compound, as a SIL-IS, is structurally and chemically almost identical to Crizotinib, other molecules have also been successfully employed. The following tables summarize the performance of this compound and its alternatives based on published validation data.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| This compound | Crizotinib | Human Plasma | 1.00 - 1000 | > 0.99 | 1.00 | [1] |
| Paroxetine | Crizotinib | Human Plasma | 5 - 500 | 0.997 | 5 | [2] |
| Apatinib | Crizotinib | Mouse Tissues | 1 - 1000 | > 0.99 | 1 | [3] |
| Midazolam | Crizotinib | Human Plasma | 0.1 - 1000 | > 0.999 | 0.1 | [4] |
| Zidovudine | Crizotinib | Human Plasma | 20.41 - 2041.14 | 0.9994 | 20.41 | [5] |
| Internal Standard | Precision (CV%) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Within-run: < 10.2%, Between-run: < 10.2% | 89.2 - 110% | Not explicitly reported | Not explicitly reported | [1] |
| Paroxetine | Intra-day: < 15%, Inter-day: < 15% | Within ±15% of nominal | Not explicitly reported | Not explicitly reported | [2] |
| Apatinib | Intra-day: < 15%, Inter-day: < 15% | Within ±15% of nominal | > 85% | Not significant | [3] |
| Midazolam | < 8.27% | -4.56 to 7.08% | > 87.12% | Not significant | [4] |
| Zidovudine | Intra-day: < 9.0%, Inter-day: < 9.0% | 97 - 112% | 56.12% | Not explicitly reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are protocols for key experiments typically performed during method validation.
Stock Solution and Working Standard Preparation
-
Crizotinib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of Crizotinib and this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50% methanol in water) to prepare working standards at various concentrations for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking in all samples (except blanks).
Sample Preparation: Protein Precipitation
-
To 50 µL of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution (this compound).
-
Vortex the sample for 30 seconds.
-
Add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen, if necessary.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is typically employed. The MRM transitions for Crizotinib and this compound would be optimized for maximum sensitivity and specificity.
Visualizing Key Processes
To better understand the context of Crizotinib bioanalysis, the following diagrams illustrate the bioanalytical workflow and the signaling pathways inhibited by the drug.
Caption: A typical bioanalytical workflow for the quantification of Crizotinib using this compound.
Caption: Crizotinib inhibits the ALK, ROS1, and c-Met signaling pathways.[3][6][7][8]
Conclusion
The selection of an internal standard is a critical decision in the development of a regulated bioanalytical method. The data presented in this guide demonstrates that while several internal standards can be used for the quantification of Crizotinib, the stable isotope-labeled this compound offers the advantage of being structurally and physicochemically most similar to the analyte. This similarity is expected to provide the most effective compensation for variability during sample processing and analysis, leading to a highly robust and reliable assay. However, the other presented internal standards have also been successfully validated and may be suitable alternatives depending on the specific requirements and constraints of the laboratory. Ultimately, the choice of internal standard should be justified by thorough validation experiments that demonstrate its fitness for purpose in the intended regulatory context.
References
- 1. c-MET [stage.abbviescience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Comparative Guide to Liquid Chromatography Columns for Crizotinib Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate Liquid Chromatography (LC) column is a critical step in the accurate and robust analysis of Crizotinib. This guide provides a comparative assessment of various LC columns reported in the literature for the analysis of Crizotinib, supplemented with experimental data and detailed methodologies to aid in the selection process.
Experimental Workflow
The general experimental workflow for the analysis of Crizotinib using LC is depicted below. This process typically involves sample preparation, chromatographic separation, and detection.
Performance Comparison of LC Columns
The following tables summarize the performance of different LC columns for Crizotinib analysis based on published data. It is important to note that the experimental conditions and matrices may vary between studies, which can influence the observed performance characteristics.
Table 1: Reversed-Phase C18 Columns for Crizotinib HPLC and UPLC Analysis
| Column Name | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Linearity Range (µg/mL) | Reference |
| ZORBAX Eclipse XDB - C18 | Not Specified | 0.02 M Potassium Phosphate Buffer (pH 7.5) and Acetonitrile (gradient) | 0.9 | Not Specified | 0.1-1000 ng/mL | [1] |
| BDS HYPERSIL C18 | 250 x 4.6, 5 | Buffer:Acetonitrile (60:40) | 1 | Not Specified | 25% to 150% levels | [2][3] |
| Syncronis C-18 | 250 x 4.6, 5 | Methanol:KH2PO4 Buffer (pH 3) (60:40 v/v) | 1 | 4.15 | 10-1000 | [4] |
| YMC ODS C18 | Not Specified | Methanol:Water with 0.1% Orthophosphoric Acid (50:50 v/v) | 0.6 | 6.86 | 0.02041–2.04114 | [5] |
| Prime's C18 | 250 x 4.6, 5 | Methanol:Sodium Phosphate Buffer (pH 6.5) (85:15 v/v) | 0.7 | 7.34 | 10-50 | [6] |
| Acquity UPLC BEH C18 | 50 x 2.1, 1.7 | Methanol:0.1% Ammonium Hydroxide (80:20) | 0.4 | 0.46 | 0.005-0.5 | [7] |
| Acquity UPLC HSS T3 | 100 x 2.1, 1.8 | Methanol and 0.3% Formic Acid in Water (gradient) | Not Specified | Not Specified | Not Specified | [8][9] |
| Kinetex C18 | 50 x 2.1, 2.6 | Methanol and 0.3% Formic Acid in Water (gradient) | 0.3 | Not Specified | Not Specified | [8][10] |
| Supelco Discovery C18 | 50 x 2.1, 5 | Acidified Aqueous and Methanol (gradient) | Not Specified | Not Specified | 0.005-5 (human plasma), 0.002-2 (mouse plasma) | [9][11] |
| Hibra C18 | 100 x 2.1, 2 | 0.1% Ortho-phosphoric Acid:Acetonitrile (45:55 v/v) | 0.3 | Not Specified | 37.5-225 | [12] |
| Waters BEH™ C18 | Not Specified | Acetonitrile:Water with 0.1% Formic Acid (70:30 v/v) | Not Specified | Not Specified | 0.004-0.2 | [13] |
| HyPurity® C18 | Not Specified | Ammonium Acetate in Water and Methanol (both with 0.1% Formic Acid) (gradient) | Not Specified | Not Specified | 0.05-1 | [14] |
Table 2: Chiral Column for Enantioselective Analysis of Crizotinib
| Column Name | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Linearity Range (µg/mL) | Reference |
| Chiralcel OD-H | 250 x 4.6, 5 | n-hexane:isopropyl alcohol:methanol:diethyl amine (40:30:30:0.5 v/v/v/v) | 1.0 | S-enantiomer: 4.9, R-enantiomer: 6.1 | 10-200 | [15] |
Experimental Protocols
Below are detailed methodologies from selected studies to provide a comprehensive understanding of the experimental conditions.
Protocol 1: RP-HPLC Method using Syncronis C-18 Column [4]
-
Instrumentation: SHIMADZU High-Pressure Liquid Chromatography with a pump (LC-20AD), a Rheodyne injector with a 20µl sample loop, and a Syncronis C-18 column (250 x 4.6 mm, 5µ).
-
Mobile Phase: A mixture of methanol and KH2PO4 buffer (pH 3) in a 60:40 v/v ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 267 nm.
-
Sample Preparation: The Crizotinib capsule powder was dissolved in the mobile phase, sonicated, and filtered.
-
Key Performance Data: The retention time for Crizotinib was 4.15 minutes, and the method showed linearity over a concentration range of 10-1000 µg/mL.
Protocol 2: UPLC-MS/MS Method using Acquity UPLC BEH C18 Column [7]
-
Instrumentation: Waters Acquity UPLC system coupled with a Waters TQD triple quadrupole mass spectrometer with an electrospray interface (ESI). The column used was an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of methanol and 0.1% (v/v) ammonium hydroxide in a ratio of 80:20.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometric Conditions: Positive ionization mode with multiple reaction monitoring (MRM). The mass transition for Crizotinib was m/z 450.0 → 260.0.
-
Sample Preparation: Simple protein precipitation of human plasma samples using acetonitrile and methanol.
-
Key Performance Data: Crizotinib eluted at 0.46 minutes. The method was linear in the concentration range of 5–500 ng/mL.
Protocol 3: LC-MS/MS Method using Kinetex C18 Column for Tissue Analysis [8][10]
-
Instrumentation: An ExionLC™ analytical ultrahigh-performance liquid chromatography system coupled with a mass spectrometer. The analytical column was a Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm).
-
Mobile Phase: A gradient elution using methanol (solvent A) and 0.3% formic acid in water (solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometric Conditions: Tandem mass spectrometric detection was conducted using multiple reaction monitoring via an electrospray ionization source in the positive mode. The monitored ion transition for crizotinib was m/z 450.1 ⟶ 260.2.
-
Sample Preparation: Mouse tissue homogenates were processed by protein precipitation with methanol.
-
Key Performance Data: This method was specifically developed to resolve issues with carryover effects.
Protocol 4: Chiral HPLC Method using Chiralcel OD-H Column [15]
-
Instrumentation: A high-performance liquid chromatography system with a Chiralcel OD-H (250 x 4.6 cm, 5 µ) column and a UV detector.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane, isopropyl alcohol, methanol, and diethyl amine in a ratio of 40:30:30:0.5 v/v/v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 268 nm.
-
Key Performance Data: The method successfully separated the S and R enantiomers of Crizotinib with retention times of 4.9 and 6.1 minutes, respectively. Linearity was established in the range of 10-200 µg/ml for both enantiomers.
This guide provides a foundational comparison of various LC columns for Crizotinib analysis based on existing literature. The selection of the most suitable column will depend on the specific requirements of the analysis, such as the matrix, the required sensitivity, and whether enantioselective separation is necessary. For routine quality control, a standard C18 column with UV detection may be sufficient, while bioanalytical studies in complex matrices often necessitate the higher sensitivity and selectivity of UPLC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique | Semantic Scholar [semanticscholar.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of Crizotinib Quantification: HPLC-UV vs. LC-MS/MS
A comprehensive guide for researchers and drug development professionals on the analytical methodologies for the quantification of the tyrosine kinase inhibitor, Crizotinib. This report details and contrasts High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing a comparative analysis of their performance based on experimental data.
Crizotinib, a pivotal targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small-cell lung cancer, requires precise and accurate quantification in various biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1] The two most prevalent analytical techniques employed for this purpose are HPLC-UV and LC-MS/MS. This guide presents a comparative overview of these methods, summarizing their experimental protocols and performance characteristics to aid researchers in selecting the most appropriate technique for their specific needs.
Experimental Protocols
A detailed summary of the methodologies for both HPLC-UV and LC-MS/MS is provided below, compiled from validated analytical methods.
HPLC-UV Methodology
The HPLC-UV method offers a cost-effective and straightforward approach for Crizotinib quantification. A typical experimental setup is as follows:
-
Chromatographic Separation: Isocratic separation is commonly performed on a C18 column (e.g., YMC ODS C18 or Syncronis C-18).[1][2] The mobile phase is often a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer such as potassium phosphate or water with orthophosphoric acid.[1][2]
-
Flow Rate: The flow rate is generally maintained around 0.6 to 1.0 ml/min.[1][2]
-
Detection: The UV detector is typically set at 267 nm for optimal absorbance of Crizotinib.[1][2]
-
Sample Preparation: A common sample preparation technique involves liquid-liquid extraction from plasma using a solvent like diethyl ether.[1]
LC-MS/MS Methodology
For applications requiring higher sensitivity and selectivity, LC-MS/MS is the method of choice. The protocol generally involves:
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) or HPLC systems are used, often with a C18 column (e.g., Acquity UPLC BEH C18 or Supelco Discovery C18).[3][4] Gradient elution is frequently employed with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium hydroxide.[3][4][5]
-
Flow Rate: Flow rates are typically in the range of 0.4 ml/min.[3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is commonly used.[3][4][5] The detection is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor to product ion transitions for Crizotinib (e.g., m/z 450.0 → 260.0 or m/z 450.2 > 260.2).[3][4]
-
Sample Preparation: Sample preparation is often simplified to a protein precipitation step using acetonitrile and/or methanol.[3] Solid-phase extraction (SPE) is also utilized for cleaner sample extracts.[4]
Comparative Performance Data
The following table summarizes the key quantitative performance parameters for the HPLC-UV and LC-MS/MS methods for Crizotinib quantification. The data is compiled from various validated methods reported in the literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 20.41–2041.14 ng/ml[1] | 5–500 ng/mL[3], 5–5000 ng/mL[4], 50-1,000 ng/ml |
| Lower Limit of Quantification (LLOQ) | 20 ng/ml[1] | 5 ng/mL[3], 2 ng/mL |
| Intra-day Precision (% CV) | < 9.0%[1] | < 10.59%[6] |
| Inter-day Precision (% CV) | < 9.0%[1] | < 9%[4] |
| Accuracy | 97% to 112%[1] | Within 8% of nominal[4], > 88.26%[6] |
| Run Time | ~10 min[1] | ~2 min[3], 4 min[6] |
Experimental Workflow Visualization
The generalized workflow for the quantification of Crizotinib using both HPLC-UV and LC-MS/MS is depicted in the following diagram.
Caption: General experimental workflow for Crizotinib quantification.
Discussion
The choice between HPLC-UV and LC-MS/MS for Crizotinib quantification hinges on the specific requirements of the study.
HPLC-UV is a robust, cost-effective, and widely available technique that provides good accuracy and precision for concentrations within the nanogram per milliliter range.[1] Its simpler instrumentation and operation make it well-suited for routine quality control of pharmaceutical dosage forms and for pharmacokinetic studies where very high sensitivity is not a prerequisite.[1][2]
LC-MS/MS offers significantly higher sensitivity and selectivity, with LLOQs in the low nanogram per milliliter range.[3][6] This makes it the superior choice for studies requiring the detection of very low concentrations of Crizotinib, such as in certain pharmacokinetic or metabolism studies. The high selectivity of MS/MS detection minimizes interference from endogenous matrix components, leading to more reliable results. Furthermore, the shorter run times often achievable with UPLC-MS/MS systems allow for higher sample throughput.[3]
References
- 1. scispace.com [scispace.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Ruggedness and Robustness Testing of Analytical Methods
In the landscape of drug development and scientific research, the reliability and consistency of analytical methods are paramount.[1] This guide provides a detailed comparison of two critical components of method validation: ruggedness and robustness testing. By ensuring an analytical method's resilience to various real-world variations, these tests are fundamental to maintaining data integrity and ensuring product quality.[2] This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement these essential validation procedures.
Defining the Core Concepts: Ruggedness vs. Robustness
While often used interchangeably, ruggedness and robustness evaluate different aspects of an analytical method's performance.
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in its own parameters.[3] This intra-laboratory test is a measure of the method's reliability during normal use and is typically assessed during the method development phase.[1] The primary goal is to identify which method parameters are most sensitive to change, thereby establishing a range within which the method remains reliable.[2]
Ruggedness , on the other hand, assesses the reproducibility of test results when the method is subjected to external variations that are expected between different laboratories, analysts, and instruments.[4] It is a measure of how well the method can be transferred and perform consistently in different environments.[2] According to the International Council on Harmonisation (ICH), the concept of ruggedness is addressed under intermediate precision and reproducibility.[5]
A simple way to distinguish between the two is to consider that robustness tests the method's internal resilience to its own parameter variations, while ruggedness tests its external resilience to environmental and operational changes.[6]
Comparative Overview
The following table summarizes the key differences between ruggedness and robustness testing.
| Feature | Robustness Testing | Ruggedness Testing |
| Objective | To assess the method's capacity to remain unaffected by small, deliberate variations in its own parameters.[3] | To evaluate the reproducibility of results under a variety of normal test conditions.[4] |
| Scope | Intra-laboratory (within a single lab).[2] | Often inter-laboratory (between different labs).[2] |
| Typical Variations | Method parameters (e.g., pH of mobile phase, column temperature, flow rate).[3] | External factors (e.g., different analysts, instruments, reagent lots, laboratories).[4] |
| Timing in Validation | During method development and validation.[1] | During method validation, particularly for methods intended for use in multiple labs.[4] |
| ICH Guideline | Explicitly mentioned in ICH Q2(R2).[7][8] | Addressed under intermediate precision and reproducibility in ICH Q2(R1).[5] |
Experimental Protocols and Data Presentation
This section provides detailed methodologies and illustrative data for conducting robustness and ruggedness tests for a typical High-Performance Liquid Chromatography (HPLC) method.
Robustness Testing Protocol: HPLC Assay
Objective: To evaluate the robustness of an HPLC method for the quantification of a drug substance.
Methodology: The robustness of the method is assessed by intentionally varying critical chromatographic parameters and observing the effect on system suitability tests (SSTs), such as theoretical plates, tailing factor, and resolution. A Design of Experiments (DoE) approach, such as a Plackett-Burman design, is often employed to efficiently screen multiple factors.[9][10]
Experimental Workflow for Robustness Testing
Caption: Workflow for a typical robustness study of an analytical method.
Illustrative Data for Robustness of an HPLC Method:
The following table presents example data from a robustness study where several HPLC parameters were varied.
| Parameter | Variation | Theoretical Plates | Tailing Factor | Resolution (Critical Pair) |
| Nominal Condition | - | 5500 | 1.1 | 2.5 |
| Flow Rate | 0.8 mL/min | 5300 | 1.2 | 2.4 |
| 1.2 mL/min | 5600 | 1.1 | 2.6 | |
| Mobile Phase pH | 2.8 | 5450 | 1.1 | 2.3 |
| 3.2 | 5550 | 1.2 | 2.7 | |
| Column Temperature | 28 °C | 5400 | 1.1 | 2.4 |
| 32 °C | 5650 | 1.1 | 2.6 | |
| Wavelength | 248 nm | 5520 | 1.1 | 2.5 |
| 252 nm | 5480 | 1.1 | 2.5 |
Acceptance Criteria: Theoretical Plates > 2000, Tailing Factor ≤ 2.0, Resolution ≥ 2.0
Ruggedness Testing Protocol: HPLC Assay
Objective: To assess the ruggedness of an HPLC method by evaluating its performance with different analysts and on different instruments.
Methodology: The ruggedness of the method is determined by having two different analysts prepare the standard and sample solutions and perform the analysis on two different HPLC systems. The results, such as the assay values and relative standard deviation (RSD), are then compared.
Logical Relationship in Ruggedness Testing
Caption: Inter-analyst and inter-instrument comparison in a ruggedness test.
Illustrative Data for Ruggedness of an HPLC Method:
The following table shows example data from a ruggedness study.
| Condition | Analyst | Instrument | Assay Value (%) |
| 1 | 1 | A | 99.8 |
| 2 | 1 | B | 100.1 |
| 3 | 2 | A | 99.5 |
| 4 | 2 | B | 99.9 |
| Mean | - | - | 99.83 |
| Standard Deviation | - | - | 0.25 |
| Relative Standard Deviation (RSD) | - | - | 0.25% |
Acceptance Criteria: Overall RSD ≤ 2.0%
Conclusion
Robustness and ruggedness testing are indispensable components of analytical method validation, ensuring that a method is reliable for its intended purpose.[2] While robustness testing challenges the method with internal parameter variations, ruggedness testing evaluates its performance against external environmental changes.[6] A thorough understanding and implementation of both tests, as guided by regulatory bodies like the ICH, are crucial for the development of high-quality, reliable, and transferable analytical methods in the pharmaceutical industry and beyond.[2][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Purity and Analysis of Deuterated Crizotinib Standards
For researchers in drug development and related scientific fields, the accuracy of quantitative bioanalysis is paramount. The use of stable isotope-labeled internal standards, such as deuterated Crizotinib, is a cornerstone of precise mass spectrometry-based assays. This guide provides a comparative overview of commercially available Crizotinib-d5 standards, detailing their purity and the analytical methods used for verification. This objective comparison is supported by experimental data and protocols to aid researchers in selecting the most suitable standard for their needs.
Comparison of this compound Standards
The selection of a deuterated standard requires careful consideration of its chemical and isotopic purity. The following table summarizes the publicly available data for this compound from various suppliers. It is important to note that a complete Certificate of Analysis (CoA) with batch-specific data should be requested from the supplier for a comprehensive evaluation.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment |
| MedChemExpress | This compound | 1395950-84-1 | 99.60%[1][2] | Not specified |
| Cayman Chemical | (R)-Crizotinib-d5 | 1395950-84-1 | Not specified | ≥99% deuterated forms (d1-d5)[3] |
| Simson Pharma | Crizotinib D5 | 1395950-84-1 | High quality, CoA provided[4] | Not specified |
| Clearsynth | (R)-Crizotinib-d5 | 1395950-84-1 | High quality, CoA provided[5] | Not specified |
| SynZeal | (R)-Crizotinib-D5 | 1395950-84-1 | High quality, CoA and analytical data provided[6] | Not specified |
| Veeprho | This compound | 1395950-84-1 | High quality, CoA provided[7] | Not specified |
| BOC Sciences | Crizotinib-[d5] | 1395950-48-7 | 95% by HPLC | 95% atom D[] |
Note: Data is based on information available on supplier websites. For lot-specific information, please refer to the Certificate of Analysis.
In addition to this compound, other deuterated analogs such as Crizotinib-d9 are also available and may be suitable for specific analytical needs.[9][10][11][12]
Purity Verification: Experimental Protocols
The verification of purity for a deuterated standard involves a combination of chromatographic and spectrometric techniques to assess both chemical and isotopic integrity.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage of the this compound compound relative to any non-labeled or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13][14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[15] A typical mobile phase could be a 60:40 (v/v) mixture of acetonitrile and buffer.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[13]
-
Detection: UV detection at a wavelength of 267 nm or 268 nm.[13][15]
-
Procedure: A solution of the this compound standard is prepared in a suitable solvent (e.g., methanol:water 50:50). The solution is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to calculate the percentage purity.
Isotopic Enrichment and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for confirming the isotopic enrichment and identifying any potential isotopic variants.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Similar HPLC conditions as described above can be used to separate the analyte from any impurities before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Crizotinib.[16]
-
Analysis Mode: Full scan mode is used to observe the mass distribution of the deuterated species (d0 to d5). Multiple Reaction Monitoring (MRM) can be used for sensitive detection and quantification.
-
Mass Transitions: For Crizotinib, the protonated molecule [M+H]+ is observed at m/z 450.1.[16] For this compound, the corresponding ion would be at m/z 455.1. The fragmentation of these parent ions to specific product ions is monitored. A common transition for unlabeled Crizotinib is m/z 450.1 → 260.2.[16]
-
-
Procedure: A dilute solution of the this compound standard is infused or injected into the LC-MS/MS system. The mass spectrum is analyzed to determine the relative abundance of the d5 species compared to d0, d1, d2, d3, and d4 species. The isotopic purity is calculated as the percentage of the desired deuterated form.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for confirming the chemical structure of the this compound standard and ensuring that deuteration has occurred at the intended positions.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Analysis:
-
¹H NMR: The absence or significant reduction of signals at the deuterated positions compared to the spectrum of unlabeled Crizotinib confirms the location of the deuterium atoms.
-
¹³C NMR: The carbon signals at the sites of deuteration will show characteristic splitting patterns (e.g., triplets for -CD2-) and a decrease in intensity, further confirming the isotopic labeling.
-
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound standard.
Caption: A flowchart illustrating the key steps in the verification and certification of a this compound standard.
Crizotinib Signaling Pathway
Crizotinib is an inhibitor of the ALK and c-Met receptor tyrosine kinases. Understanding its mechanism of action is crucial for its application in research.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Crizotinib D5 | CAS No- 1395950-84-1 | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. (R)-Crizotinib-D5 | 1395950-84-1 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Crizotinib-d9 (hydrochloride) | C21H23Cl3FN5O | CID 171391563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. ijrpc.com [ijrpc.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Crizotinib-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Crizotinib-d5, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this compound.
This compound, a deuterated analog of the potent ALK and c-MET inhibitor Crizotinib, requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that Crizotinib is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1] Furthermore, it is classified as an environmentally hazardous substance and is very toxic to aquatic life.[2] Therefore, proper disposal is not merely a regulatory requirement but a critical aspect of responsible laboratory practice.
Step-by-Step Disposal Procedures
Adherence to the following steps is mandatory for the disposal of this compound and its contaminated materials:
-
Do Not Dispose in General Waste or Sewer Systems: Under no circumstances should this compound be disposed of with household garbage or poured down the drain.[1] Its toxicity to aquatic life necessitates preventing its entry into groundwater, water courses, or sewage systems.[1]
-
Treat as Hazardous Waste: All this compound waste, including unused product, empty containers, and contaminated personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate and Label Waste:
-
Collect all solid waste, such as contaminated gloves, wipes, and vials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and appropriately labeled container.
-
-
Engage a Licensed Hazardous Waste Disposal Company: The disposal of this compound must be conducted through a licensed and qualified hazardous material disposal company.[3] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
-
Consider Incineration: Where permissible and available, incineration in a facility equipped with an afterburner and scrubber is a recommended method for the destruction of Crizotinib.[3] This should be carried out by the licensed disposal company.
-
Maintain Documentation: Keep detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Key Safety and Handling Reminders
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.
-
Avoid Dust and Aerosol Generation: Handle the solid compound in a manner that minimizes the creation of dust.
-
Spill Management: In the event of a spill, contain the material and clean the area thoroughly with an appropriate absorbent material. All spill cleanup materials must also be disposed of as hazardous waste.
-
Regulatory Compliance: It is the responsibility of the researcher and their institution to be aware of and comply with all relevant national and local regulations governing hazardous waste disposal.[4]
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Crizotinib-d5
Essential safety and logistical protocols for the handling and disposal of Crizotinib-d5 are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize exposure risks and maintain operational integrity.
This compound, a deuterated analog of the potent ALK and c-MET inhibitor Crizotinib, requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation and may lead to an allergic skin reaction.[1][2][3] Therefore, the implementation of stringent safety measures is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when working with this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of chemotherapy gloves.[4] Protective gloves must meet standards such as EN374, ASTM F1001, or equivalent.[5] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[6] This includes safety glasses with side-shields or goggles. A face shield is recommended if splashing is possible.[5] | Protects against accidental splashes and dust particles causing serious eye irritation. |
| Skin and Body Protection | Impervious protective clothing is recommended, especially for bulk processing operations.[5][7] Gowns should be shown to resist permeability by hazardous drugs.[4] | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | If airborne exposures are a risk, or if dust formation is unavoidable, wear an appropriate respirator.[2][5][7][8] Options include a self-contained breathing apparatus or a particulate respirator with a P3 filter.[5][8] | Prevents inhalation of the compound, which can be harmful. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is essential. The following workflow diagram illustrates the key steps and decision points for safe management of the compound.
Procedural Steps for Handling this compound
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Before handling, ensure all necessary PPE is donned correctly.
2. Handling and Use:
-
Avoid the formation of dust and aerosols during handling, weighing, and reconstitution.[2]
-
Minimize direct contact with the compound.[7]
-
After handling, wash hands and any exposed skin thoroughly.[3]
3. Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated place. Some suppliers recommend storage at room temperature, while others suggest freezer storage to maintain product quality.[2][3] Always follow the storage instructions provided by the manufacturer on the product label.
4. Accidental Release Measures:
-
In the event of a spill, trained personnel should undertake cleanup operations.[5][7]
-
For dry spills, use a method that avoids dust generation, such as a damp cloth or a vacuum with a HEPA filter.[5]
-
Do not let the product enter drains.[2]
5. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[1][8]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1][3]
Quantitative Data and Exposure Limits
While specific occupational exposure limits (OELs) for this compound are not widely established, data for the parent compound, Crizotinib, can serve as a conservative reference. It is crucial to handle this compound with the same level of caution as Crizotinib.
| Compound | Parameter | Value | Country/Organization |
| Crizotinib | OEL - TWA (8-hour) | 15 µg/m³ | Pfizer |
| Crizotinib | PEAK | 5 ppm (7.5 mg/m³) | Australia |
| Crizotinib | OEL - MAKs | 5 ppm (8 mg/m³) | Austria |
| Crizotinib | OEL - TWA | 5 ppm (8 mg/m³) | Belgium |
Note: TWA (Time-Weighted Average), PEAK, and MAKs (Maximale Arbeitsplatz-Konzentrationen) are different types of occupational exposure limits.[7]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be considered hazardous waste.
-
Collect all contaminated materials in a suitable, labeled, and sealed container.[2][5]
-
Dispose of the waste through an approved waste disposal company, following all local, regional, and national regulations.[3][5]
-
Avoid release to the environment.[5]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pogo.ca [pogo.ca]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
